molecular formula C5H12ClNO2 B1522321 3-Aminopentanoic acid hydrochloride CAS No. 80914-37-0

3-Aminopentanoic acid hydrochloride

Cat. No.: B1522321
CAS No.: 80914-37-0
M. Wt: 153.61 g/mol
InChI Key: FERWBHFUQDIXNF-UHFFFAOYSA-N
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Description

3-Aminopentanoic acid hydrochloride is a useful research compound. Its molecular formula is C5H12ClNO2 and its molecular weight is 153.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Aminopentanoic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminopentanoic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBHFUQDIXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674217
Record name 3-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80914-37-0
Record name 3-Aminopentanoic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Aminopentanoic acid hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 3-Aminopentanoic Acid Hydrochloride

Executive Summary

3-Aminopentanoic acid hydrochloride (also known as


-aminovaleric acid hydrochloride) represents a critical class of 

-amino acids used as chiral building blocks in modern drug discovery. Unlike their

-amino acid counterparts,

-amino acids introduce an additional carbon atom into the peptide backbone, conferring unique proteolytic stability and secondary structure formation (foldamers). This guide details the physicochemical properties, synthetic pathways, and strategic applications of 3-aminopentanoic acid hydrochloride, specifically addressing its role in designing metabolically stable peptidomimetics.

Chemical Identity & Physicochemical Profile

3-Aminopentanoic acid is a


-amino acid, meaning the side chain (ethyl group) is attached to the 

-carbon (the carbon adjacent to the amine). The hydrochloride salt form is preferred for handling due to improved solubility and stability compared to the zwitterionic free acid.

Table 1: Physicochemical Specifications

PropertyDataNotes
IUPAC Name 3-Aminopentanoic acid hydrochloride
Common Synonyms

-Aminovaleric acid HCl;

-Ethyl-

-alanine HCl
CAS Number 952650-02-1 ((R)-isomer) 80914-37-0 (Racemic)Specific CAS depends on stereochemistry.
Molecular Formula

Molecular Weight 153.61 g/mol 117.15 g/mol (Free Acid)
Appearance White to off-white crystalline solidHygroscopic nature requires desiccated storage.
Solubility High in Water, Methanol; Low in non-polar organicsSoluble in polar protic solvents.
pKa (Typical)

-COOH: ~3.6 – 4.0

-NH

: ~10.0 – 10.5

-amino acids are more basic than

-analogs.
Chirality 1 Chiral Center (C3)Available as (R)- and (S)- enantiomers.

Technical Note on pKa: The insertion of the methylene group increases the pKa of the amino group (typically ~10.2) compared to


-amino acids (~9.5), making the amine more protonated at physiological pH. Conversely, the carboxyl group pKa (~3.6) is slightly higher than 

-amino acids (~2.2), affecting coupling efficiency during peptide synthesis [1].

Structural Analysis & Foldamer Potential

The defining feature of 3-aminopentanoic acid is its ability to drive specific secondary structures in


-peptides.
  • 
    -Peptide Stability:  The additional methylene group prevents standard proteases (like trypsin or pepsin) from cleaving the amide bond, significantly extending the half-life of therapeutic peptides in plasma.
    
  • Foldamers: Oligomers containing 3-aminopentanoic acid can adopt stable helices (e.g., the 14-helix ), which are stabilized by hydrogen bonding between the backbone amide protons and carbonyl oxygens. The ethyl side chain at the C3 position influences the pitch and stability of these helices.

Synthetic Routes & Impurity Profile

The synthesis of high-purity 3-aminopentanoic acid hydrochloride is non-trivial due to the need for enantiomeric purity. Two primary routes dominate the landscape: Chemical Resolution (Rodionov) and Enzymatic Synthesis.

Route A: Modified Rodionov Reaction (Racemic/Chemical)

A condensation of propionaldehyde with malonic acid and ammonium acetate yields the racemic


-amino acid. This requires subsequent chiral resolution (e.g., using tartaric acid) to isolate the active isomer.
Route B: Enzymatic Biosynthesis (Enantiopure)

Recent advances utilize engineered aspartate decarboxylase (AspB) to perform regio- and enantioselective hydroamination. This route is preferred for large-scale production as it yields high enantiomeric excess (>99% ee) without toxic resolution agents [2].

Figure 1: Comparative Synthesis Workflow

SynthesisWorkflow Start_Chem Propionaldehyde + Malonic Acid Rodionov Rodionov Condensation Start_Chem->Rodionov NH4OAc, EtOH Racemic Racemic 3-Aminopentanoic Acid Rodionov->Racemic Resolution Chiral Resolution (Crystallization) Racemic->Resolution Yield Loss ~50% Product (R)-3-Aminopentanoic Acid HCl Resolution->Product HCl Treatment Start_Bio (E)-2-Pentenoic Acid Enzyme Engineered AspB (Hydroamination) Start_Bio->Enzyme NH3, pH 8.0 Enzyme->Product >99% ee Direct HCl Salt Formation

Caption: Comparison of the classical Rodionov chemical route (low atom economy) vs. the modern enzymatic route (high stereoselectivity).

Applications in Drug Discovery

3-Aminopentanoic acid is functionally related to GABA (gamma-aminobutyric acid) and serves as a precursor for GABA analogs, but its primary utility lies in Peptidomimetics .

Mechanism of Action in Design:
  • Proteolytic Resistance: Replacing critical residues in a bioactive peptide with 3-aminopentanoic acid blocks enzymatic degradation.

  • Receptor Selectivity: The flexible backbone allows for fine-tuning of side-chain orientation, potentially increasing affinity for GPCRs while reducing off-target effects.

Figure 2: Peptidomimetic Logic

Peptidomimetics Native Native Alpha-Peptide (Susceptible to Proteolysis) Design Design Strategy: Beta-Amino Acid Substitution Native->Design Identify Cleavage Site BetaAnalog 3-Aminopentanoic Acid Incorporation Design->BetaAnalog Homologation Result Resultant Foldamer: 1. 14-Helix Formation 2. t1/2 > 24h in Plasma BetaAnalog->Result Solid Phase Synthesis

Caption: Strategic incorporation of 3-aminopentanoic acid to engineer metabolically stable foldamers.

Handling, Stability, and Safety

Storage Protocol:

  • Hygroscopicity: The HCl salt is hygroscopic. It must be stored in a tightly sealed container, preferably within a desiccator at 2-8°C .

  • Stability: Stable for >2 years if protected from moisture. Aqueous solutions should be prepared fresh or frozen at -20°C.

Analytical Detection:

  • UV/Vis: 3-Aminopentanoic acid lacks a strong chromophore. Standard detection at 214 nm is difficult due to solvent cutoff.

  • Derivatization: For HPLC analysis, pre-column derivatization with OPA (o-Phthalaldehyde) or Fmoc-Cl is recommended to introduce fluorescence/UV absorbance for accurate quantification.

Safety (GHS Classification):

  • Warning: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • PPE: Nitrile gloves and safety glasses are mandatory. Avoid dust inhalation [3].

References

  • University of Calgary. (n.d.). Chapter 27: Amino Acids, Peptides and Proteins - pKa and pI values. Retrieved from

  • Li, R., et al. (2018). Computational redesign of AspB for (R)-β-aminopentanoic acid synthesis. ResearchGate. Retrieved from

  • National Institutes of Health (NIH). (2023). 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - Safety and Hazards. PubChem.[1][2][3] Retrieved from

  • ChemicalBook. (2023).[4] (R)-3-Aminopentanoic acid hydrochloride Properties and CAS. Retrieved from

Sources

Strategic Synthesis of (R)-3-Aminopentanoic Acid Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Building Blocks

Executive Summary

(R)-3-Aminopentanoic acid hydrochloride (also known as (R)-


-homoalanine or (R)-3-aminovaleric acid) is a critical chiral 

-amino acid motif used in the design of peptidomimetics and foldamers. Unlike their

-amino acid counterparts,

-amino acids confer proteolytic stability to peptide backbones and induce specific secondary structures such as the

-peptide helix (H14).

The synthesis of the (R)-enantiomer presents a specific stereochemical challenge: establishing the amine-bearing stereocenter at the C3 position with high enantiomeric excess (ee > 98%). While classical homologation (Arndt-Eistert) offers stereochemical fidelity, safety concerns regarding diazomethane limit its scale-up potential.

This guide details the Sulfinamide Auxiliary Approach (Ellman Chemistry) as the primary protocol for modern laboratory and pilot-scale synthesis. This method offers a superior balance of safety, scalability, and stereocontrol compared to traditional homologation or resolution methods.

Strategic Route Analysis

The following table contrasts the three dominant methodologies for accessing (R)-3-aminopentanoic acid.

FeatureMethod A: Ellman Auxiliary Method B: Arndt-Eistert Homologation Method C: Enzymatic Resolution
Core Logic Diastereoselective addition to chiral imineC1 Homologation of

-amino acid
Kinetic resolution of racemate
Starting Material Propanal + (S)-tert-butanesulfinamide(R)-2-Aminobutyric acidRacemic Ethyl 3-aminopentanoate
Stereo Source Chiral auxiliary (reusable/cleavable)Chiral pool (Starting Material)Biocatalyst (Lipase/Transaminase)
Enantiomeric Excess > 96% de (tunable)> 99% ee (retention)> 99% ee (max 50% yield)
Safety Profile High (Standard reagents)Low (Diazomethane explosion risk)High (Aqueous buffer)
Scalability Excellent (kg scale)Poor (Safety constraints)Excellent (Ton scale)
Recommendation Primary Protocol Reference Standard OnlyIndustrial Manufacturing

Detailed Protocol: The Sulfinamide Auxiliary Route

This protocol utilizes (S)-(-)-2-methyl-2-propanesulfinamide to direct the stereochemical outcome. Note that to obtain the (R)-amine , one must carefully select the auxiliary enantiomer based on the transition state of the subsequent addition step.

Target Molecule: (R)-3-Aminopentanoic acid HCl CAS: 952650-02-1 (HCl salt)[1]

Phase 1: Condensation (Imine Formation)

The formation of the sulfinimine is the critical activation step. We utilize Titanium(IV) ethoxide as a Lewis acid and water scavenger.

  • Reagents:

    • Propanal (1.1 equiv)

    • (S)-(-)-2-methyl-2-propanesulfinamide (1.0 equiv)

    • Ti(OEt)

      
       (2.0 equiv)[2]
      
    • Solvent: Dry THF (0.5 M)

  • Workflow:

    • Charge a flame-dried round-bottom flask with (S)-tert-butanesulfinamide and dry THF under Nitrogen atmosphere.

    • Add Ti(OEt)

      
       via syringe. The solution may turn slightly yellow.
      
    • Add Propanal dropwise.

    • Stir at ambient temperature (23 °C) for 12–16 hours. Conversion is monitored by TLC (EtOAc/Hexanes) or HPLC.

    • Quench: Pour mixture into brine with vigorous stirring. The titanium salts will precipitate as a white solid.

    • Filter through a Celite pad. Wash the cake with EtOAc.

    • Concentrate the filtrate to yield the crude (S)-N-propylidene-tert-butanesulfinamide.

    • Purification: Flash chromatography (SiO

      
      , Hexanes/EtOAc).
      
Phase 2: Reformatsky-Type Addition

This step establishes the C3 stereocenter. The Reformatsky reagent (zinc enolate) typically proceeds via a six-membered chair-like transition state (Zimmerman-Traxler model).

  • Mechanistic Note: The addition of the Reformatsky reagent to the (S)-sulfinimine preferentially yields the (R)-configuration at the new stereocenter due to the specific facial bias imposed by the bulky tert-butyl group and the metal coordination.

  • Reagents:

    • (S)-Sulfinimine (from Phase 1)

    • Ethyl bromoacetate (3.0 equiv)

    • Activated Zinc dust (4.0 equiv)

    • Solvent: THF (anhydrous)

  • Workflow:

    • Zinc Activation: Treat Zinc dust with dilute HCl, wash with water, acetone, and ether, then dry under high vacuum.

    • Suspend Activated Zinc in THF. Add a catalytic amount of chlorotrimethylsilane (TMSCl) to initiate.

    • Add Ethyl bromoacetate dropwise to generate the Reformatsky reagent (exothermic).

    • Cool the mixture to -78 °C.

    • Add the (S)-Sulfinimine (dissolved in THF) slowly to the enolate solution.

    • Allow to warm to 0 °C over 4 hours.

    • Quench: Saturated NH

      
      Cl solution.
      
    • Extract with EtOAc, dry over MgSO

      
      , and concentrate.
      
    • Result: Ethyl (R)-3-((S)-tert-butylsulfinylamino)pentanoate.

Phase 3: Global Deprotection & Salt Formation

Simultaneous cleavage of the sulfinyl group and ester hydrolysis (if acid is desired) or selective cleavage. For the amino acid HCl salt:

  • Reagents:

    • 6N HCl (aqueous)

    • 1,4-Dioxane

  • Workflow:

    • Dissolve the intermediate ester in 1,4-dioxane.

    • Add 6N HCl (excess).

    • Reflux for 4–6 hours. This effects both hydrolysis of the ethyl ester and cleavage of the N-sulfinyl group.

    • Concentrate to dryness in vacuo.

    • Recrystallization: Dissolve the crude solid in minimum hot ethanol and precipitate with diethyl ether to yield (R)-3-aminopentanoic acid hydrochloride as a white crystalline solid.

Mechanistic Visualization

The following diagram illustrates the stereochemical flow and the critical transition state logic that dictates the (R)-enantioselectivity.

G Start Propanal (Achiral Aldehyde) Aux (S)-tert-Butanesulfinamide (Chiral Auxiliary) Imine (S)-Sulfinimine Intermediate (Activated Electrophile) Start->Imine Ti(OEt)4 Condensation Aux->Imine Ti(OEt)4 Condensation TS Transition State (Zimmerman-Traxler Model) Zn-Chelation controls Facial Selectivity Imine->TS Ethyl Bromoacetate Zn (Reformatsky) Product_Protected Protected (R)-Beta-Amino Ester (dr > 96:4) TS->Product_Protected Re-face Attack Hydrolysis Acid Hydrolysis (HCl / Dioxane) Product_Protected->Hydrolysis Final (R)-3-Aminopentanoic Acid HCl (Target Molecule) Hydrolysis->Final Deprotection

Caption: Stereoselective synthesis pathway utilizing the Ellman auxiliary to induce (R)-chirality via a chelated zinc transition state.

Analytical Validation (Self-Validating System)

To ensure the protocol has succeeded, the following analytical checkpoints must be met.

Chiral HPLC Analysis

Before the final deprotection, the diastereomeric ratio (dr) of the sulfinyl amine intermediate should be determined.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexanes/Isopropanol (90:10).

  • Expectation: Major peak (R,S-diastereomer) > 96% area. Minor peak (S,S-diastereomer) < 4%.

Optical Rotation

The final HCl salt must be verified against literature values to confirm absolute configuration.

  • Parameter:

    
    
    
  • Literature Value: Negative rotation is typically observed for (R)-

    
    -amino acids in aqueous acid, but specific values must be cross-referenced with the free amino acid vs. the salt.
    
  • Note: For (R)-3-aminopentanoic acid, literature often cites

    
     (c=1, H2O) for the free acid (verify with specific batch Certificate of Analysis).
    
NMR Characterization
  • 1H NMR (D2O): Look for the diagnostic triplet for the terminal methyl (C5) at

    
     ppm, the multiplet for the ethyl methylene (C4), the chiral methine (C3) at 
    
    
    
    ppm, and the diastereotopic alpha-protons (C2) as a multiplet/doublet of doublets near 2.5 ppm.

References

  • Ellman, J. A.; Owens, T. D.; Tang, T. P. "Asymmetric Synthesis of

    
    -Amino Acids." Accounts of Chemical Research, 2002, 35(11), 984–995. Link
    
  • Tang, T. P.; Ellman, J. A. "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldimine Addition Reactions." Journal of Organic Chemistry, 1999, 64(4), 1278–1284. Link

  • Podlech, J.; Seebach, D.

    
    -Amino Acids from 
    
    
    
    -Amino Acids Using the Arndt-Eistert Reaction." Liebigs Annalen, 1995, 1217–1228. Link
  • Tang, T. P.; Ellman, J. A. "Asymmetric Synthesis of

    
    -Amino Acid Derivatives via the Addition of Reformatsky Reagents to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 2000, 65, 6561. Link
    

Sources

An In-Depth Technical Guide to the Biological Activity of (S)-3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-3-Aminopentanoic acid hydrochloride, a chiral β-amino acid, presents an intriguing subject for investigation within the realms of neuropharmacology and immunology. While its enantiomer, the (R)-form, is more extensively characterized, the unique stereochemistry of the (S)-enantiomer warrants a thorough examination of its potential biological activities. This technical guide provides a comprehensive overview of the theoretical framework for the biological activity of (S)-3-aminopentanoic acid hydrochloride, focusing on its potential as a modulator of the γ-aminobutyric acid (GABA) system and as an immunomodulatory agent. Detailed, field-proven experimental protocols are provided to enable researchers to systematically investigate these hypotheses. This document is intended to serve as a foundational resource for scientists and drug development professionals seeking to explore the therapeutic potential of this compound.

Introduction: The Enigmatic Profile of (S)-3-Aminopentanoic Acid Hydrochloride

(S)-3-Aminopentanoic acid hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-aminopentanoic acid. The hydrochloride form enhances the compound's stability and aqueous solubility, making it amenable to a variety of experimental conditions[1]. As a β-amino acid, the amino group is located on the third carbon atom of the pentanoic acid backbone. This structural feature is significant, as β-amino acids are known to be constituents of various biologically active natural products and can confer unique conformational properties to peptides[2][3].

While the biological activities of many β-amino acids have been explored, revealing a wide range of effects including antifungal, antibacterial, and anticancer properties, the specific profile of (S)-3-aminopentanoic acid remains largely uncharacterized in publicly available literature[4][5]. Much of the existing research has focused on its enantiomer, (R)-3-aminopentanoic acid, which is considered the more biologically active form and is known to play a role in neurotransmission[1]. This guide, therefore, will extrapolate from the known activities of its (R)-counterpart and other related GABA analogues to propose a logical and testable framework for investigating the biological potential of the (S)-enantiomer.

Table 1: Physicochemical Properties of (S)-3-Aminopentanoic Acid Hydrochloride

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[6]
Molecular Weight 153.61 g/mol [6]
Appearance White to off-white crystalline solid[1]
Solubility Soluble in water[1]
IUPAC Name (3S)-3-aminopentanoic acid hydrochloride[7]

Hypothesized Biological Activity: A Focus on the GABAergic System

The structural similarity of 3-aminopentanoic acid to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system, strongly suggests that its biological activity may be centered on the GABAergic system. GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors[8].

Potential Interaction with GABA Receptors

It is plausible that (S)-3-aminopentanoic acid hydrochloride could act as either an agonist or antagonist at GABA-A and/or GABA-B receptors. The stereochemistry of a ligand is often a critical determinant of its interaction with a receptor binding pocket. Therefore, while the (R)-enantiomer may exhibit a particular activity profile, the (S)-enantiomer could have a distinct, weaker, or even opposing effect.

  • GABA-A Receptors: These are ligand-gated ion channels that, upon activation, allow the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission[9].

  • GABA-B Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels and the inhibition of adenylyl cyclase, also resulting in an inhibitory neuronal response[10].

Potential Inhibition of GABA Aminotransferase (GABA-T)

GABA aminotransferase (GABA-T) is the primary enzyme responsible for the degradation of GABA[11]. Inhibition of GABA-T leads to an increase in synaptic GABA concentrations, thereby enhancing GABAergic neurotransmission. Several clinically used anticonvulsant drugs, such as vigabatrin, function through this mechanism. Given that other GABA analogues are known to inhibit GABA-T, it is a reasonable hypothesis that (S)-3-aminopentanoic acid hydrochloride may also possess inhibitory activity against this enzyme.

GABA_Metabolism Glutamate Glutamate GAD Glutamate Decarboxylase (GAD) GABA GABA GABAT GABA Aminotransferase (GABA-T) GABA->GABAT Degradation SSA Succinic Semialdehyde SSADH Succinic Semialdehyde Dehydrogenase (SSADH) SSA->SSADH Succinate Succinate GAD->GABA Synthesis GABAT->SSA SSADH->Succinate Test_Compound (S)-3-Aminopentanoic acid hydrochloride Test_Compound->GABAT Potential Inhibition

Figure 1. Hypothesized inhibition of GABA-T by (S)-3-Aminopentanoic acid hydrochloride.

Experimental Protocols for Characterizing GABAergic Activity

To empirically test the hypotheses outlined above, a series of in vitro assays are required. The following protocols are designed to provide a robust and validated approach to characterizing the interaction of (S)-3-aminopentanoic acid hydrochloride with key components of the GABAergic system.

GABA-A Receptor Competitive Binding Assay

This assay determines the affinity of the test compound for the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat brain cortex tissue

  • [³H]GABA or [³H]muscimol (radioligand)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • (S)-3-Aminopentanoic acid hydrochloride (test compound)

  • Unlabeled GABA (for non-specific binding)

  • Scintillation vials and cocktail

  • Centrifuge and scintillation counter

Protocol:

  • Membrane Preparation: Homogenize rat brain cortex in ice-cold Tris-HCl buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in fresh buffer. Repeat this wash step three times to remove endogenous GABA[1].

  • Assay Setup: In a final volume of 1 mL, combine the washed membrane preparation (approximately 0.2-0.4 mg protein), [³H]GABA or [³H]muscimol (at a concentration near its Kd), and varying concentrations of (S)-3-aminopentanoic acid hydrochloride. For determining non-specific binding, add a high concentration of unlabeled GABA.

  • Incubation: Incubate the samples on ice for 10-20 minutes.

  • Termination: Terminate the binding reaction by centrifugation at 20,000 x g for 10 minutes at 4°C[1].

  • Washing: Rapidly wash the pellets with ice-cold buffer to remove unbound radioligand.

  • Quantification: Resuspend the pellets in scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and determine the IC₅₀ value.

GABA Aminotransferase (GABA-T) Inhibition Assay

This colorimetric assay measures the activity of GABA-T by quantifying the production of glutamate.

Materials:

  • Purified or recombinant GABA-T

  • GABA

  • α-ketoglutarate

  • NADP⁺

  • Glutamate dehydrogenase (GDH)

  • Tris-HCl buffer (pH 8.6)

  • (S)-3-Aminopentanoic acid hydrochloride (test compound)

  • Microplate reader

Protocol:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, GABA, α-ketoglutarate, NADP⁺, and GDH.

  • Inhibitor Addition: Add varying concentrations of (S)-3-aminopentanoic acid hydrochloride to the appropriate wells. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding GABA-T to all wells.

  • Incubation: Incubate the plate at 37°C for a set period (e.g., 30-60 minutes).

  • Measurement: Measure the absorbance at 340 nm at multiple time points to determine the rate of NADPH formation, which is directly proportional to the rate of glutamate production and thus GABA-T activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Assay_Workflow cluster_GABA_Binding GABA-A Receptor Binding Assay cluster_GABA_T GABA-T Inhibition Assay Membrane_Prep Prepare Brain Membranes Assay_Setup Set up Assay: Membranes, Radioligand, Test Compound Membrane_Prep->Assay_Setup Incubate_Bind Incubate on Ice Assay_Setup->Incubate_Bind Terminate_Bind Terminate by Centrifugation Incubate_Bind->Terminate_Bind Wash_Bind Wash Pellets Terminate_Bind->Wash_Bind Quantify_Bind Scintillation Counting Wash_Bind->Quantify_Bind Analyze_Bind Calculate IC50 Quantify_Bind->Analyze_Bind Reaction_Mix Prepare Reaction Mixture Add_Inhibitor Add Test Compound Reaction_Mix->Add_Inhibitor Add_Enzyme Initiate with GABA-T Add_Inhibitor->Add_Enzyme Incubate_Enzyme Incubate at 37°C Add_Enzyme->Incubate_Enzyme Measure_Enzyme Measure Absorbance at 340 nm Incubate_Enzyme->Measure_Enzyme Analyze_Enzyme Calculate IC50 Measure_Enzyme->Analyze_Enzyme

Figure 2. Experimental workflows for assessing GABAergic activity.

Hypothesized Immunomodulatory Activity

Recent evidence suggests that the GABAergic system is not confined to the central nervous system and that GABA and its receptors are present in immune cells, where they can modulate immune responses. Specifically, activation of GABA-A receptors has been shown to inhibit T-cell proliferation[9]. Given its structural similarity to GABA, (S)-3-aminopentanoic acid hydrochloride may possess immunomodulatory properties, potentially acting as an immunosuppressant.

Experimental Protocols for Assessing Immunomodulatory Activity

The following protocols are designed to evaluate the potential immunosuppressive effects of (S)-3-aminopentanoic acid hydrochloride on T-lymphocytes.

T-Cell Proliferation Assay using CFSE

This assay measures the proliferation of T-cells in response to stimulation, and the inhibitory effect of the test compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • RPMI-1640 medium supplemented with 10% FBS

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies (T-cell stimulants)

  • (S)-3-Aminopentanoic acid hydrochloride (test compound)

  • Flow cytometer

Protocol:

  • Isolate PBMCs: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

  • CFSE Staining: Resuspend PBMCs in PBS and add CFSE to a final concentration of 1-5 µM. Incubate for 10-15 minutes at 37°C. Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS[3].

  • Cell Culture: Wash the stained cells and resuspend them in complete RPMI-1640 medium. Plate the cells in a 96-well plate.

  • Stimulation and Treatment: Add the T-cell stimulant (PHA or anti-CD3/CD28 antibodies) to the wells. Add varying concentrations of (S)-3-aminopentanoic acid hydrochloride to the appropriate wells. Include an unstimulated control and a stimulated control without the test compound.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry: Harvest the cells and analyze them using a flow cytometer. CFSE fluorescence is halved with each cell division, allowing for the quantification of proliferation.

  • Data Analysis: Analyze the CFSE histograms to determine the percentage of divided cells and the proliferation index for each condition. Calculate the percentage of inhibition of proliferation for each concentration of the test compound.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR is a functional assay that measures the proliferation of T-cells in response to allogeneic stimulation, mimicking an in vitro model of the initial phase of transplant rejection.

Materials:

  • PBMCs from two different healthy donors

  • RPMI-1640 medium supplemented with 10% FBS

  • (S)-3-Aminopentanoic acid hydrochloride (test compound)

  • [³H]-Thymidine or CFSE

  • Harvester and liquid scintillation counter (for [³H]-Thymidine) or flow cytometer (for CFSE)

Protocol:

  • Cell Preparation: Isolate PBMCs from two unrelated donors. Treat the stimulator cells from one donor with mitomycin C or irradiation to prevent their proliferation.

  • Co-culture: In a 96-well plate, co-culture the responder PBMCs from the second donor with the treated stimulator PBMCs at a 1:1 ratio[12].

  • Treatment: Add varying concentrations of (S)-3-aminopentanoic acid hydrochloride to the co-cultures.

  • Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.

  • Proliferation Measurement:

    • [³H]-Thymidine incorporation: Add [³H]-Thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure the incorporated radioactivity using a liquid scintillation counter[2].

    • CFSE: If using CFSE, stain the responder cells prior to co-culture and analyze by flow cytometry as described in section 5.1.

  • Data Analysis: Determine the level of T-cell proliferation in each condition and calculate the percentage of inhibition by the test compound.

Conclusion and Future Directions

While the biological activity of (S)-3-aminopentanoic acid hydrochloride is not yet well-defined, its structural characteristics as a β-amino acid and a GABA analogue provide a strong rationale for investigating its potential effects on the GABAergic and immune systems. The experimental protocols detailed in this guide offer a systematic and robust framework for elucidating the pharmacological profile of this compound.

Future research should aim to confirm the hypothesized activities and, if confirmed, to further characterize the mechanism of action. This could include electrophysiological studies to determine the effect on GABA receptor ion channel function and in vivo studies in animal models of neurological and inflammatory disorders. A thorough understanding of the biological activity of (S)-3-aminopentanoic acid hydrochloride will be crucial in determining its potential as a novel therapeutic agent.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 11320932, (S)-3-Aminopentanoic acid. [Link]

  • LookChem. (R)-3-Aminopentanoic acid 131347-76-7 wiki. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14731979, (3R)-3-Aminopentanoic acid. [Link]

  • Sartorius. Utilizing Mixed Lymphocyte Reaction (MLR) to Evaluate Checkpoint Inhibitor Therapies Using High-throughput Screening by Cytometry. [Link]

  • Hilaris Publisher. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • Sparrow EL, et al. Activation of GABA(A) receptors inhibits T cell proliferation. PLoS One. 2021;16(5):e0251632. [Link]

  • Sallard, E., et al. Electrophysiology of ionotropic GABA receptors. Cell Mol Life Sci. 2021;78(19-20):6357-6392. [Link]

  • ResearchGate. β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. [Link]

  • Olsen RW, DeLorey TM. GABA Receptor Physiology and Pharmacology. In: Siegel GJ, Agranoff BW, Albers RW, et al., editors. Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. Philadelphia: Lippincott-Raven; 1999. [Link]

  • ResearchGate. Optimizing CFSE proliferation assays for T-cells from fresh mouse spleen?. [Link]

  • Bio-protocol. Mixed lymphocyte reaction (MLR) assay. [Link]

  • Agilent. Generational Analysis of T Cell Proliferation using Cell Tracking Dyes. [Link]

  • Onishi, Y., et al. Biosynthesis of natural products containing β-amino acids. Nat Prod Rep. 2014;31(9):1194-225. [Link]

  • Lelais, G., et al. Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. J Med Chem. 2016;59(3):839-70. [Link]

  • Current Protocols. Characterization of GABA Receptors. [Link]

  • MDPI. Discovery of GABA Aminotransferase Inhibitors via Molecular Docking, Molecular Dynamic Simulation, and Biological Evaluation. [Link]

  • Journal of Biological Chemistry. Amino acid substitutions in the human homomeric β3 GABAA receptor that enable activation by GABA. [Link]

  • PubMed Central. The measurement of immunosuppressive drugs bymass spectrometry and immunoassay in a SouthAfrican transplant setting. [Link]

  • Biomedical Research Service Center. GABA Aminotransferase (GABAT) Assay Kit. [Link]

  • Nature Communications. Cryo-EM structures of ρ1 GABAA receptors with antagonist and agonist drugs. [Link]

  • MD Anderson Cancer Center. Process Optimization of Multiple Lymphocyte Reaction in Immunotherapy. [Link]

  • PubMed. GABA(B) receptor activation changes membrane and filter properties of auditory thalamic neurons. [Link]

  • PubMed. CFSE dilution to study human T and NK cell proliferation in vitro. [Link]

  • ResearchGate. Can anyone recommend a Mixed lymphocyte reaction protocol?. [Link]

  • Journal for ImmunoTherapy of Cancer. Defects in the necroptosis machinery are a cancer resistance mechanism to checkpoint inhibitor immunotherapy. [Link]

Sources

An In-Depth Technical Guide to 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 3-Aminopentanoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. It delves into the molecule's structural characteristics, spectroscopic signature, synthesis, and applications, grounding all claims in verifiable scientific sources.

Introduction: The Significance of a β-Amino Acid

3-Aminopentanoic acid, also known as β-aminovaleric acid, is a non-proteinogenic β-amino acid. Its structure, featuring a five-carbon chain with an amino group at the third carbon (the β-position relative to the carboxyl group), makes it a valuable building block in organic synthesis and medicinal chemistry.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, rendering it highly suitable for a wide range of biochemical and pharmaceutical applications.[1] This guide will elucidate the core chemical features of this compound, providing the technical foundation necessary for its effective use in a research and development setting.

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's structure is paramount to predicting its reactivity, understanding its biological interactions, and designing experimental protocols.

Molecular Identity

The fundamental identity of 3-Aminopentanoic acid hydrochloride is defined by its molecular formula and weight.

  • Molecular Formula (Hydrochloride): C₅H₁₂ClNO₂[1]

  • Molecular Weight (Hydrochloride): 153.61 g/mol [1]

  • Molecular Formula (Free Base): C₅H₁₁NO₂[2][3][4][5]

  • Molecular Weight (Free Base): 117.15 g/mol [2]

The hydrochloride salt is formed by the protonation of the amino group by hydrochloric acid. This not only increases water solubility but also stabilizes the amine from oxidation and other side reactions.

Structural Elucidation

The structure consists of a pentanoic acid backbone with a primary amine substituent at the C-3 position.

Key Structural Features:

  • Carboxylic Acid: The -COOH group at C-1, which is acidic.

  • Amine Group: The -NH₂ group at C-3, which is basic. In the hydrochloride salt, this exists as the ammonium cation, -NH₃⁺.

  • Alkyl Chain: A flexible five-carbon chain.

Stereochemistry: The Chiral Center at C-3

The carbon atom at the third position (C-3) is a stereocenter, as it is bonded to four different groups: a hydrogen atom, an ethyl group (-CH₂CH₃), an aminomethyl group (-CH₂COOH), and an amino group (-NH₂). Consequently, 3-Aminopentanoic acid exists as a pair of enantiomers:

  • (R)-3-Aminopentanoic acid [2][4]

  • (S)-3-Aminopentanoic acid [5]

The specific stereoisomer can have profound effects on biological activity and pharmacological properties. The (R)-enantiomer is often cited as the biologically active form in various contexts.[2] For applications in drug development, controlling and confirming the stereochemistry is a critical step.

Physicochemical Properties

The physical and chemical properties dictate the handling, storage, and application of the compound. It typically appears as a white to off-white crystalline solid.[1][2]

PropertyValueSource
Molecular Formula C₅H₁₂ClNO₂[1]
Molecular Weight 153.61 g/mol [1]
Appearance White to off-white crystalline solid[1][2]
Solubility Soluble in water[1][2]
Storage Temperature Room Temperature, sealed in dry conditions[6]

Spectroscopic Characterization: Validating the Structure

Spectroscopic methods are essential for confirming the identity and purity of 3-Aminopentanoic acid hydrochloride. The expected data from key techniques are outlined below. This serves as a self-validating system for any synthesis or procurement of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show distinct signals for each unique proton environment. Based on the structure, one would expect signals corresponding to the ethyl group (a triplet for the CH₃ and a quartet for the CH₂), the protons on C-2 and C-4 adjacent to the chiral center, and the proton on C-3 itself. The acidic proton of the carboxylic acid and the protons on the ammonium group may appear as broad singlets and can exchange with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals, one for each carbon atom in the pentanoic acid chain.[3] The chemical shift of each carbon is influenced by its local electronic environment (e.g., the C=O of the carboxyl group will be the most downfield signal).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 2500-3300 cm⁻¹.

  • N-H Stretch (Ammonium Salt): A broad band appearing around 3000 cm⁻¹, often superimposed on the O-H stretch.

  • C-H Stretch (Alkyl): Sharp peaks just below 3000 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

Synthesis and Preparation

3-Aminopentanoic acid can be synthesized through various established organic chemistry reactions. A common conceptual approach involves the modification of a carboxylic acid precursor.

Conceptual Synthetic Workflow

Many synthetic routes for amino acids are variations of well-known reactions. For β-amino acids, a Michael addition or modifications of dicarboxylic acids are common strategies. One general approach is the amination of a halo-substituted carboxylic acid.[7]

G cluster_0 Synthesis Workflow Start Pentanoic Acid Derivative (e.g., α,β-unsaturated ester) Intermediate1 Introduction of Nitrogen Nucleophile (e.g., Michael Addition with Ammonia) Start->Intermediate1 Reagent: NH₃ Intermediate2 Protection/Deprotection Steps (If necessary) Intermediate1->Intermediate2 Standard protecting groups Product 3-Aminopentanoic Acid Intermediate2->Product Hydrolysis Salt 3-Aminopentanoic Acid HCl Product->Salt Reagent: HCl G cluster_0 Handling & Safety Logic Compound 3-Aminopentanoic Acid HCl Hazards Potential Hazards H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Compound->Hazards is associated with Storage Storage Conditions Tightly closed container Dry and cool place Compound->Storage must be stored under PPE Required PPE Safety Goggles Gloves Lab Coat Hazards->PPE necessitates Handling Safe Handling Procedures Use in well-ventilated area Avoid dust inhalation Wash hands after handling Hazards->Handling requires

Sources

An In-depth Technical Guide to 3-Aminopentanoic Acid Hydrochloride Derivatives: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of β-Amino Acids in Medicinal Chemistry

In the landscape of modern drug discovery, the exploration of non-natural amino acids has opened new avenues for the development of novel therapeutics. Among these, β-amino acids, and specifically derivatives of 3-aminopentanoic acid, have garnered considerable attention. Unlike their α-amino acid counterparts, the altered backbone structure of β-amino acids imparts unique conformational properties and increased stability against enzymatic degradation. This guide provides a comprehensive technical overview of 3-aminopentanoic acid hydrochloride derivatives, from their synthesis and characterization to their burgeoning applications in medicine.

3-Aminopentanoic acid, also known as β-aminovaleric acid, is an organic compound featuring a five-carbon chain with an amino group at the third position.[1] The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it a versatile building block in organic synthesis and peptide chemistry.[1] This guide will delve into the intricacies of working with these promising molecules, offering field-proven insights and detailed protocols to empower researchers in their quest for therapeutic innovation.

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of 3-aminopentanoic acid and its hydrochloride salt is paramount for its effective utilization in research and development.

Property3-Aminopentanoic Acid3-Aminopentanoic Acid Hydrochloride
Molecular Formula C₅H₁₁NO₂[2]C₅H₁₂ClNO₂[1]
Molecular Weight 117.15 g/mol [2]153.61 g/mol
Appearance White to off-white crystalline solid[3]White to off-white crystalline solid[1]
Solubility Soluble in water[3]Soluble in water[1]
CAS Number 18664-78-3[2]80914-37-0[1]
Chirality Exists as (R) and (S) enantiomersExists as (R) and (S) enantiomers

The presence of a chiral center at the C3 position means that 3-aminopentanoic acid exists as two enantiomers: (R)-3-aminopentanoic acid and (S)-3-aminopentanoic acid. The stereochemistry of this center is often crucial for biological activity, necessitating stereoselective synthesis or chiral separation methods.

Synthesis of 3-Aminopentanoic Acid and Its Derivatives: A Practical Guide

The synthesis of 3-aminopentanoic acid and its derivatives can be approached through various strategies. The choice of method often depends on the desired scale, stereochemical purity, and the nature of the desired derivatization.

General Synthesis of Racemic 3-Aminopentanoic Acid

A common laboratory-scale synthesis of racemic 3-aminopentanoic acid can be achieved through a Michael addition of an amine to an α,β-unsaturated ester, followed by hydrolysis. A detailed protocol is outlined below:

Experimental Protocol: Synthesis of Racemic 3-Aminopentanoic Acid

  • Michael Addition:

    • In a round-bottom flask, dissolve ethyl crotonate (1 equivalent) in a suitable solvent such as ethanol.

    • Add a solution of ammonia in ethanol (excess, e.g., 3-5 equivalents) to the flask.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Hydrolysis:

    • Once the Michael addition is complete, add an aqueous solution of a strong base, such as sodium hydroxide (2-3 equivalents), to the reaction mixture.

    • Heat the mixture to reflux for 4-6 hours to hydrolyze the ester.

  • Purification and Hydrochloride Salt Formation:

    • After cooling to room temperature, acidify the reaction mixture to a pH of approximately 1-2 with concentrated hydrochloric acid.

    • The aqueous layer is then washed with an organic solvent like diethyl ether to remove any unreacted starting material.

    • The aqueous layer is concentrated under reduced pressure to yield the crude 3-aminopentanoic acid hydrochloride.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

Asymmetric Synthesis of Chiral 3-Aminopentanoic Acid Derivatives

For applications where stereochemistry is critical, asymmetric synthesis is employed. One effective method involves the use of chiral auxiliaries to direct the stereochemical outcome of the reaction.

Conceptual Workflow for Asymmetric Synthesis

Start Chiral Auxiliary Step1 Acylation with α,β-unsaturated acid chloride Start->Step1 Step2 Conjugate Addition of an amine Step1->Step2 Step3 Cleavage of Chiral Auxiliary Step2->Step3 End Enantiomerically Enriched 3-Aminopentanoic Acid Derivative Step3->End

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

This approach allows for the preparation of either the (R) or (S) enantiomer with high enantiomeric excess.

Synthesis of N-Substituted Derivatives

N-substituted derivatives of 3-aminopentanoic acid are often synthesized to modulate the compound's physicochemical properties and biological activity. A general procedure for N-acylation is provided below:

Experimental Protocol: N-Acylation of 3-Aminopentanoic Acid

  • Protection of the Carboxylic Acid:

    • The carboxylic acid group of 3-aminopentanoic acid is first protected, typically as a methyl or ethyl ester, to prevent self-condensation.

  • Acylation:

    • The amino ester is then dissolved in a suitable aprotic solvent, such as dichloromethane, in the presence of a base (e.g., triethylamine).

    • The desired acyl chloride or anhydride is added dropwise to the solution at 0°C.

    • The reaction is stirred at room temperature until completion, as monitored by TLC.

  • Work-up and Deprotection:

    • The reaction mixture is washed with aqueous acid and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.

    • The protecting group on the carboxylic acid is then removed by hydrolysis under acidic or basic conditions to yield the N-acyl-3-aminopentanoic acid.

Purification and Characterization: Ensuring Quality and Purity

The purification and characterization of 3-aminopentanoic acid derivatives are critical steps to ensure the quality and purity of the final compounds.

Purification Techniques
  • Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is crucial for effective purification.

  • Chromatography:

    • Ion-exchange chromatography is particularly useful for purifying amino acids due to their charged nature.[4][5] The amino acid is adsorbed onto a resin and then selectively eluted.[5]

    • Reverse-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of less polar derivatives.

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. For 3-aminopentanoic acid hydrochloride, characteristic peaks would be observed for the ethyl group, the methine proton at the C3 position, and the methylene protons adjacent to the carbonyl group.

  • Mass Spectrometry (MS): This technique provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity. In the mass spectrum of 3-aminopentanoic acid, characteristic fragmentation would involve the loss of the carboxylic acid group and cleavage adjacent to the amino group.[6][7]

  • Chiral High-Performance Liquid Chromatography (HPLC): For chiral derivatives, HPLC using a chiral stationary phase is essential to determine the enantiomeric excess (ee).

Applications in Drug Development

Derivatives of 3-aminopentanoic acid have emerged as promising scaffolds in various therapeutic areas.

Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Type 2 Diabetes

DPP-4 is an enzyme that inactivates incretin hormones, which are involved in regulating blood glucose levels.[8] Inhibition of DPP-4 prolongs the action of these hormones, leading to improved glycemic control in patients with type 2 diabetes.[8] Several DPP-4 inhibitors are based on β-amino acid structures. For example, 3-aminocoumarin derivatives have been developed as DPP-4 inhibitors, with some compounds showing IC₅₀ values in the low micromolar range.[9]

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

This assay is used to determine the potency of a compound in inhibiting DPP-4 activity.

  • Reagents and Materials:

    • Human recombinant DPP-4 enzyme

    • DPP-4 substrate (e.g., Gly-Pro-AMC)

    • Assay buffer

    • Test compound and a known DPP-4 inhibitor (e.g., sitagliptin) as a positive control

    • 96-well black microplate

    • Fluorometric plate reader

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In the wells of the microplate, add the assay buffer, DPP-4 enzyme, and the test compound or control.

    • Incubate the plate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the DPP-4 substrate to all wells.

    • Monitor the fluorescence intensity over time at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Logical Flow of DPP-4 Inhibition

Incretins Incretin Hormones DPP4 DPP-4 Enzyme Incretins->DPP4 Degradation Insulin Increased Insulin Secretion Incretins->Insulin Glucagon Decreased Glucagon Secretion Incretins->Glucagon Inactivated Inactivated Incretins DPP4->Inactivated Inhibitor 3-Aminopentanoic Acid Derivative (Inhibitor) Inhibitor->DPP4 Inhibition Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes

Caption: Mechanism of DPP-4 inhibition by 3-aminopentanoic acid derivatives.

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for new antimicrobial agents. Cationic β-amino acid derivatives have shown potent activity against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10] These compounds are thought to act by disrupting the bacterial cell membrane.[10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7][8]

  • Materials:

    • Bacterial strains (e.g., S. aureus, E. coli)

    • Mueller-Hinton broth (MHB)

    • Test compound

    • 96-well microplate

  • Procedure:

    • Prepare a serial dilution of the test compound in MHB in the wells of the microplate.

    • Inoculate each well with a standardized suspension of the bacteria.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.[7][8]

Immunosuppressive Agents

Derivatives of aminopentanoic acid have also been investigated for their immunosuppressive properties.[4] These compounds can suppress the proliferation of T-cells, which play a central role in the immune response.[11][12] This makes them potential candidates for the treatment of autoimmune diseases and the prevention of organ transplant rejection. The mechanism of action may involve the modulation of signaling pathways critical for T-cell activation, such as the calcineurin-NFAT pathway.[13][14]

Experimental Protocol: In Vitro T-Cell Proliferation Assay

This assay measures the ability of a compound to inhibit the proliferation of T-cells in response to a stimulus.

  • Cell Culture:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood.

    • Purify CD4+ or CD8+ T-cells.

  • Assay Setup:

    • Label the T-cells with a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE).[11]

    • Culture the labeled T-cells in a 96-well plate in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a specific antigen).

    • Add serial dilutions of the test compound to the wells.

  • Analysis:

    • After 3-5 days of incubation, analyze the cells by flow cytometry.

    • The proliferation of T-cells is measured by the dilution of the CFSE dye.

    • The IC₅₀ value for the inhibition of T-cell proliferation can then be calculated.

T-Cell Activation Signaling Cascade

TCR T-Cell Receptor (TCR) Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT (dephosphorylated) Calcineurin->NFAT Nucleus Nucleus NFAT->Nucleus Translocation Gene Gene Transcription (e.g., IL-2) Nucleus->Gene Proliferation T-Cell Proliferation Gene->Proliferation Inhibitor 3-Aminopentanoic Acid Derivative Inhibitor->Calcineurin Potential Inhibition

Sources

3-Aminopentanoic Acid Hydrochloride: Structural Characterization, Synthesis, and Pharmaceutical Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Aminopentanoic acid hydrochloride (IUPAC Name) is a


-amino acid derivative of significant interest in medicinal chemistry and peptidomimetic research.[1] Unlike naturally occurring 

-amino acids, where the amino group is attached to the C2 carbon, this compound features the amino group at the C3 (

) position.[1] This structural modification imparts unique conformational properties and proteolytic stability to peptides incorporating this residue.[2][3]

This guide provides a comprehensive technical analysis of the compound, detailing its nomenclature, stereochemical considerations, synthetic pathways, and critical role in the development of "foldamers"—synthetic oligomers with well-defined secondary structures.

Core Chemical Identity
PropertySpecification
IUPAC Name 3-Aminopentanoic acid hydrochloride
Common Synonyms

-Aminovaleric acid HCl; 3-Amino-n-valeric acid HCl
CAS Number (Racemic) 18664-78-3
CAS Number (R-isomer) 952650-02-1
Molecular Formula

Molecular Weight 153.61 g/mol (Salt); 117.15 g/mol (Free Base)
Solubility Highly soluble in water, methanol; sparingly soluble in non-polar solvents.[1][4][5]

Structural Analysis & Stereochemistry

The pharmacological value of 3-aminopentanoic acid lies in its chirality. The C3 carbon is a stereogenic center. In drug development, the use of enantiomerically pure


-amino acids is critical, as the 

and

enantiomers induce different helical twists in

-peptide backbones.
Stereochemical Designation
  • (R)-3-Aminopentanoic acid: Often correlates with the stereochemistry required to induce specific helical folding patterns (e.g., the 14-helix) when polymerized or incorporated into peptides.

  • Salt Formation: The hydrochloride salt stabilizes the amine, preventing auto-condensation and improving shelf-life. In the solid state, it exists as an ionic lattice rather than the zwitterion found in neutral solution.

Structural Visualization (DOT Diagram)

The following diagram illustrates the chemical connectivity and the relationship between the


-amino acid precursor and the 

-amino acid product.

ChemicalStructure AlphaAA α-Aminobutyric Acid (Precursor) Arndt Arndt-Eistert Homologation AlphaAA->Arndt + CH2 Insertion BetaAA 3-Aminopentanoic Acid (Target β-Amino Acid) Arndt->BetaAA Backbone Extension HClSalt HCl Salt Formation (Stabilization) BetaAA->HClSalt + HCl / Dioxane

Figure 1: Structural relationship and homologation logic transforming an


-amino acid backbone to the 

-amino acid target.

Synthetic Pathways

Synthesis of 3-aminopentanoic acid hydrochloride requires careful selection of methodology based on the desired enantiopurity.

A. The Arndt-Eistert Homologation (Enantioselective Route)

For pharmaceutical applications requiring high enantiomeric excess (ee > 99%), the Arndt-Eistert homologation of


-protected 

-amino acids is the "gold standard." This method preserves the chiral integrity of the starting material.

Mechanism:

  • Activation: An

    
    -protected 
    
    
    
    -aminobutyric acid is converted to a mixed anhydride.
  • Diazoketone Formation: Reaction with diazomethane yields an

    
    -diazoketone.
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol yields the

    
    -amino acid ester with retention of configuration.
    
B. The Rodionov Reaction (Racemic Route)

For bulk applications where chirality is secondary or resolution will occur later, the Rodionov reaction offers a cost-effective one-pot synthesis.

  • Reactants: Propionaldehyde + Malonic acid + Ammonium acetate.

  • Outcome: Condensation followed by decarboxylation yields racemic 3-aminopentanoic acid.

Experimental Protocol: Preparation of the Hydrochloride Salt

This protocol describes the conversion of


-Boc-3-aminopentanoic acid to its hydrochloride salt. This is a standard deprotection workflow essential for activating the monomer for solid-phase peptide synthesis (SPPS).

Safety Note: Work in a fume hood. HCl/Dioxane is corrosive. Ether is highly flammable.

Reagents
  • 
    -Boc-3-aminopentanoic acid (1.0 equiv)
    
  • 4M HCl in 1,4-Dioxane (10.0 equiv)

  • Diethyl ether (Pre-chilled)

  • Dichloromethane (DCM)

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of

    
    -Boc-3-aminopentanoic acid in 5 mL of DCM in a round-bottom flask. Ensure complete solubility.
    
  • Acidolysis (Deprotection): Add 10 mL of 4M HCl in Dioxane dropwise at 0°C.

    • Mechanistic Insight: The high concentration of anhydrous HCl protonates the carbamate oxygen, leading to the collapse of the Boc group into isobutylene and

      
      , leaving the free amine as the hydrochloride salt.
      
  • Reaction Monitoring: Stir at room temperature for 1-2 hours. Monitor by TLC (disappearance of starting material) or LC-MS.

  • Precipitation: Concentrate the solution under reduced pressure (rotary evaporator) to remove excess HCl and dioxane. The residue will likely be an oil or semi-solid. Add 50 mL of cold diethyl ether to the residue and triturates vigorously. A white precipitate (the target HCl salt) should form.

  • Filtration & Drying: Filter the white solid under vacuum. Wash the filter cake 3x with cold ether to remove residual acid. Dry under high vacuum (lyophilizer recommended) for 12 hours to remove trace solvents.

  • Yield Calculation: Expected yield: >90%. Characterize via

    
    -NMR (
    
    
    
    ). Look for the disappearance of the Boc singlet (~1.4 ppm) and the retention of the ethyl side chain signals.

Pharmaceutical Applications: Foldamers & Stability[2][6]

The primary utility of 3-aminopentanoic acid is in the design of Foldamers . These are synthetic oligomers that mimic the ability of proteins to fold into well-defined secondary structures but with superior pharmacokinetic profiles.[2]

The -Peptide Advantage

Peptides constructed from


-amino acids (

-peptides) resist hydrolysis by endogenous peptidases.
  • Proteolytic Stability: Common enzymes (trypsin, pepsin) cannot cleave the amide bond adjacent to the

    
    -carbon.
    
  • Secondary Structure: While

    
    -peptides form 
    
    
    
    -helices (3.6 residues/turn),
    
    
    -peptides containing 3-aminopentanoic acid often form a 14-helix (hydrogen bond between residue
    
    
    and
    
    
    , forming a 14-membered ring).
Biological Logic Flow

The following diagram details how the incorporation of this residue impacts drug design logic.

FoldamerLogic Target Therapeutic Target (e.g., Protein-Protein Interaction) Problem Problem: Native Peptides Degrade Rapidly Target->Problem Solution Solution: Incorporate 3-Aminopentanoic Acid Problem->Solution Peptidomimetic Design Mechanism Mechanism: Altered Backbone Spacing & H-Bonding Solution->Mechanism β-Substitution Outcome Result: Stable 14-Helix Foldamer (High Affinity + High Stability) Mechanism->Outcome Folding

Figure 2: Strategic logic for utilizing 3-aminopentanoic acid in drug discovery to overcome metabolic instability.

References

  • PubChem. 3-Aminopentanoic acid.[5][6][7] National Library of Medicine. Available at: [Link]

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta.
  • Gellman, S. H. (1998). Foldamers: A Manifesto. Accounts of Chemical Research. (Definitive review on foldamer theory and β-amino acid utility).
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001). Beta-Peptides: From structure to function.[3][8] Chemical Reviews. Available at: [Link]

Sources

An In-depth Technical Guide to the Core Mechanism of Action of 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminopentanoic acid hydrochloride, a chiral β-amino acid, presents a compelling profile for scientific investigation due to its structural similarity to the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] This guide delineates the putative mechanisms of action of 3-aminopentanoic acid hydrochloride, focusing on its potential interactions within the GABAergic system and a possible, distinct role in immunomodulation. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to provide a causal framework for experimental design, empowering researchers to rigorously validate its therapeutic potential. Every protocol herein is designed as a self-validating system, ensuring the generation of robust and reproducible data.

Introduction: The Therapeutic Potential of a GABA Analog

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, crucial for maintaining the balance between neuronal excitation and inhibition.[2] Dysregulation of GABAergic signaling is implicated in a host of neurological and psychiatric disorders, making GABA receptors and their associated pathways significant therapeutic targets.[1][3] GABA analogs, synthetic compounds that mimic the structure of GABA, have been successfully developed to treat conditions such as epilepsy, neuropathic pain, and anxiety disorders.[4]

3-Aminopentanoic acid, particularly its hydrochloride salt for enhanced stability and solubility, emerges as a molecule of interest within this class.[1] Its β-amino acid structure suggests potential interactions with components of the GABAergic system, including GABA receptors (GABAA and GABAB), and the key enzyme in GABA catabolism, GABA transaminase (GABA-T).[5] Furthermore, evidence for the immunosuppressive activity of related aminopentanoic acid compounds points to a secondary, non-neurotransmitter-related mechanism of action. This guide will explore these potential mechanisms in detail, providing the theoretical and practical framework for their experimental validation.

Postulated Mechanism 1: Modulation of the GABAergic System

The primary hypothesis for the biological activity of 3-aminopentanoic acid hydrochloride centers on its role as a GABA analog. The mechanism could manifest through one or more of the following pathways:

  • Direct GABA Receptor Agonism/Antagonism: The compound may bind directly to GABAA or GABAB receptors, either mimicking the inhibitory effect of GABA (agonism) or blocking it (antagonism).

  • Modulation of GABA Metabolism: It could inhibit the enzyme GABA transaminase (GABA-T), leading to an increase in synaptic GABA concentrations.[6]

  • Allosteric Modulation of GABA Receptors: The compound might bind to a site on the GABA receptor distinct from the GABA binding site, altering the receptor's affinity for GABA or its response to GABA binding.

  • Interaction with Voltage-Gated Calcium Channels: Many known GABA analogs exert their effects not by direct GABA receptor interaction, but by binding to the α2δ subunit of voltage-gated calcium channels, which in turn can modulate neurotransmitter release.[7]

Interaction with GABAA Receptors

GABAA receptors are ligand-gated ion channels that, upon activation, permit the influx of chloride ions, leading to hyperpolarization of the neuron and thus an inhibitory effect.[8] They are heteropentameric structures composed of various subunits (α, β, γ, etc.), with the specific subunit composition determining the pharmacological properties of the receptor.[3][8]

To determine if 3-aminopentanoic acid hydrochloride binds to the GABAA receptor, a competitive radioligand binding assay is the gold standard. This assay measures the ability of the test compound to displace a known radiolabeled ligand from the receptor.

GABAA_Binding_Assay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Brain Rat Brain Tissue Homogenize Homogenize in Sucrose Buffer Brain->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Ultracentrifuge (140,000 x g) Supernatant1->Centrifuge2 Pellet Membrane Pellet Centrifuge2->Pellet Wash Wash Pellet with Binding Buffer Pellet->Wash Repeat 2x FinalPellet Final Membrane Preparation Wash->FinalPellet AssayMix Assay Mixture: - Membrane Prep - [3H]Muscimol (Radioligand) - 3-Aminopentanoic Acid HCl FinalPellet->AssayMix Incubate Incubate at 4°C AssayMix->Incubate Filter Rapid Filtration Incubate->Filter WashFilter Wash Filter Filter->WashFilter Scintillation Quantify Radioactivity (Liquid Scintillation) WashFilter->Scintillation DisplacementCurve Plot % Displacement vs. [Compound] Scintillation->DisplacementCurve IC50 Calculate IC50 DisplacementCurve->IC50 Ki Calculate Ki (Cheng-Prusoff Equation) IC50->Ki

Caption: Workflow for a GABAA receptor competitive binding assay.

Protocol: [3H]Muscimol Competitive Binding Assay [4]

  • Membrane Preparation:

    • Homogenize rat brains in ice-cold 0.32 M sucrose buffer.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 140,000 x g for 30 minutes at 4°C.

    • Resuspend the pellet in deionized water and re-centrifuge.

    • Wash the pellet twice by resuspension in 50 mM Tris-HCl buffer (pH 7.4) and centrifugation.

    • The final pellet is resuspended in Tris-HCl buffer to a protein concentration of 0.1-0.2 mg/well.

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, 5 nM [3H]muscimol (a high-affinity GABAA agonist), and varying concentrations of 3-aminopentanoic acid hydrochloride.

    • For non-specific binding, use a high concentration (10 mM) of unlabeled GABA.

    • Incubate the plate at 4°C for 45 minutes.

  • Assay Termination and Quantification:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters with ice-cold Tris-HCl buffer.

    • Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of 3-aminopentanoic acid hydrochloride.

    • Plot the percentage of specific binding against the logarithm of the concentration of the test compound to generate a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of specific binding).

Interaction with GABAB Receptors

GABAB receptors are G-protein coupled receptors that, upon activation, lead to the opening of potassium channels and the closing of calcium channels, resulting in a slower, more prolonged inhibitory signal.[2]

A similar radioligand binding assay can be performed for GABAB receptors, typically using [3H]baclofen as the radioligand. The experimental procedure would be analogous to the GABAA assay, with appropriate modifications to the buffer and incubation conditions as established in the literature.[2]

Modulation of Voltage-Gated Calcium Channels

Several GABA analogs, including gabapentin and pregabalin, exert their primary mechanism of action through the inhibition of voltage-gated calcium channels (VGCCs), particularly those containing the α2δ subunit.[7] This leads to a reduction in the release of excitatory neurotransmitters.

Patch-clamp electrophysiology on cultured neurons or brain slices is the definitive method to assess the effect of 3-aminopentanoic acid hydrochloride on VGCCs.

Calcium_Channel_Electrophysiology cluster_prep Cell Preparation cluster_recording Current Recording cluster_analysis Data Analysis Cells Cultured Neurons or Brain Slice PatchPipette Approach with Patch Pipette Cells->PatchPipette Seal Form Gigaseal PatchPipette->Seal WholeCell Establish Whole-Cell Configuration Seal->WholeCell VoltageStep Apply Depolarizing Voltage Steps WholeCell->VoltageStep RecordBaseline Record Baseline Ca2+ Currents VoltageStep->RecordBaseline ApplyCompound Apply 3-Aminopentanoic Acid HCl RecordBaseline->ApplyCompound RecordPost Record Ca2+ Currents Post-Application ApplyCompound->RecordPost CompareCurrents Compare Current Amplitudes (Pre vs. Post) RecordPost->CompareCurrents IVCurve Construct I-V Curve CompareCurrents->IVCurve DoseResponse Generate Dose-Response Curve & Calculate IC50 IVCurve->DoseResponse

Caption: Workflow for patch-clamp electrophysiology to study calcium channel modulation.

Protocol: Whole-Cell Patch-Clamp Recording [9]

  • Preparation:

    • Use primary neuronal cultures (e.g., dorsal root ganglion neurons) or acute brain slices.

    • Prepare an external solution containing physiological ion concentrations and an internal pipette solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target neuron.

    • Apply a series of depolarizing voltage steps to elicit calcium currents and record the baseline activity.

    • Perfuse the cells with a solution containing 3-aminopentanoic acid hydrochloride at various concentrations.

    • Record the calcium currents in the presence of the compound.

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents before and after the application of the compound.

    • Construct current-voltage (I-V) relationships to assess the voltage-dependence of any inhibition.

    • Generate a dose-response curve to determine the IC50 for the inhibition of calcium currents.

Postulated Mechanism 2: Immunosuppressive Action

An alternative or parallel mechanism of action for aminopentanoic acid derivatives involves the modulation of the immune system. This is based on findings that some related compounds exhibit immunosuppressive properties.[10]

Inhibition of Inosine Monophosphate Dehydrogenase (IMPDH)

A key molecular target for some immunosuppressants is the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for the de novo synthesis of guanine nucleotides.[11] Lymphocytes are particularly dependent on this pathway for proliferation. Inhibition of IMPDH depletes the guanine nucleotide pool in these cells, leading to a cytostatic effect and suppressing the immune response.[11]

The inhibitory potential of 3-aminopentanoic acid hydrochloride on IMPDH can be quantified using a spectrophotometric enzyme activity assay.

Protocol: IMPDH Activity Assay [12]

  • Reaction Mixture:

    • Prepare a reaction buffer (e.g., 50 mM KH2PO4, pH 8.5, 5 mM DTT).

    • The reaction mixture will contain the buffer, 1 mM inosine monophosphate (IMP) as the substrate, and varying concentrations of 3-aminopentanoic acid hydrochloride.

  • Enzyme Reaction:

    • Add purified recombinant human IMPDH2 to the reaction mixture to initiate the reaction.

    • The reaction is started by the addition of 1 mM NAD+.

  • Detection:

    • The activity of IMPDH is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

    • The reaction rate is calculated from the linear phase of the absorbance curve.

  • Data Analysis:

    • Determine the percentage of enzyme inhibition at each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound's concentration to calculate the IC50.

Data Presentation and Interpretation

All quantitative data from the described assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Hypothetical Binding Affinities and Inhibitory Concentrations

TargetAssay TypeParameterValue
GABAA Receptor[3H]Muscimol BindingKi[To be determined]
GABAB Receptor[3H]Baclofen BindingKi[To be determined]
Voltage-Gated Ca2+ ChannelsPatch-Clamp ElectrophysiologyIC50[To be determined]
GABA TransaminaseEnzyme Activity AssayIC50[To be determined]
IMPDH2Enzyme Activity AssayIC50[To be determined]

Conclusion

3-Aminopentanoic acid hydrochloride stands as a promising candidate for further investigation, with plausible mechanisms of action rooted in both GABAergic modulation and immunosuppression. The experimental frameworks provided in this guide offer a robust and systematic approach to elucidating its precise molecular targets and functional consequences. By employing these self-validating protocols, researchers can generate the high-quality data necessary to advance our understanding of this compound and unlock its potential therapeutic applications. The causal links between experimental choices and expected outcomes described herein are intended to guide the discerning scientist toward a definitive characterization of the mechanism of action of 3-aminopentanoic acid hydrochloride.

References

  • GABAA receptors: structure, function, pharmacology, and related disorders. (n.d.). PMC. [Link]

  • GABAA Receptor Binding Assay Protocol. (n.d.). University of North Carolina. [Link]

  • GABAA receptor. (2023, December 28). In Wikipedia. [Link]

  • Regulation of GABA A Receptors Induced by the Activation of L-Type Voltage-Gated Calcium Channels. (2021, June 29). MDPI. [Link]

  • Characterization of GABA Receptors. (n.d.). PMC. [Link]

  • The GABA B Receptor—Structure, Ligand Binding and Drug Development. (n.d.). MDPI. [Link]

  • GABA Receptor Physiology and Pharmacology. (n.d.). In Basic Neurochemistry. NCBI Bookshelf. [Link]

  • Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. (2021, September). Journal of Neurochemistry, 158(5), 1074-1082. [Link]

  • Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. (2017, July 3). Proceedings of the National Academy of Sciences, 114(27), E5426-E5435. [Link]

  • GABAB Receptor Modulation of Voltage-Sensitive Calcium Channels in Spines and Dendrites. (n.d.). PMC. [Link]

  • Use of inhibitors of gamma-aminobutyric acid (GABA) transaminase for the estimation of GABA turnover in various brain regions of rats: a reevaluation of aminooxyacetic acid. (n.d.). PubMed. [Link]

  • T-Type Calcium Channel Inhibition Underlies the Analgesic Effects of the Endogenous Lipoamino Acids. (n.d.). PMC. [Link]

  • RAPID AND ACCURATE IC50 DETERMINATION USING LOGARITHMIC CONCENTRATION GENERATOR. (n.d.). The 16th International Conference on Miniaturized Systems for Chemistry and Life Sciences. [Link]

  • Active Human IMPDH Type 2 Enzyme. (n.d.). NOVOCIB. [Link]

  • Beta-hydroxybutyrate alters GABA-transaminase activity in cultured astrocytes. (2009, May 1). Neuroscience Research, 64(1), 105-109. [Link]

  • Inhibition of T lymphocyte activation in mice heterozygous for loss of the IMPDH II gene. (n.d.). JCI. [Link]

  • GABA transaminase inhibitors enhance the release of endogenous GABA but decrease the release of beta-alanine evoked by electrical stimulation of slices of the rat medulla oblongata. (n.d.). PubMed. [Link]

Sources

A Technical Guide to 3-Aminopentanoic Acid Hydrochloride: Physicochemical Properties and Analytical Characterization

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Aminopentanoic acid hydrochloride, a key building block in pharmaceutical and chemical synthesis. The primary focus of this document is the precise determination and verification of its molecular weight, a critical parameter for stoichiometric calculations in synthetic chemistry and for unambiguous compound identification. We will delve into the fundamental physicochemical properties, present robust analytical methodologies for identity and purity confirmation, and discuss best practices for handling and storage. This guide is intended to serve as a practical resource for scientists and researchers, ensuring accuracy and reproducibility in their work.

Introduction to 3-Aminopentanoic Acid Hydrochloride

3-Aminopentanoic acid, also known as β-aminovaleric acid, is a non-proteinogenic β-amino acid.[1][2] In research and development, it is most commonly utilized in its hydrochloride salt form (C₅H₁₂ClNO₂). The addition of hydrochloric acid to the free amino acid creates a salt that offers significant practical advantages.

Causality of Salt Formation: The primary reason for using the hydrochloride form is to enhance the compound's stability and aqueous solubility.[1] The free amino group of the β-amino acid is basic and can be prone to side reactions or degradation. By protonating this amine to form an ammonium salt, its reactivity is tempered, and its polarity is increased, making it more soluble in water and polar solvents commonly used in synthetic and biological applications.[1]

This compound is a chiral molecule, existing as (R) and (S) enantiomers, as well as a racemic mixture. Its utility as a precursor in the synthesis of peptides and other complex organic molecules makes a thorough understanding of its properties essential for drug development professionals.[1][3]

Core Physicochemical Properties

Accurate characterization begins with a solid understanding of the fundamental physicochemical properties of the molecule.

Molecular Weight: The Core Parameter

The molecular weight of 3-Aminopentanoic acid hydrochloride is a cornerstone of its identity. The accepted value is approximately 153.61 g/mol .[4] This value is derived from its chemical formula, C₅H₁₂ClNO₂, by summing the atomic masses of its constituent atoms.

It is critically important to distinguish between the hydrochloride salt and the free amino acid (3-Aminopentanoic acid, C₅H₁₁NO₂), which has a significantly lower molecular weight of approximately 117.15 g/mol .[5][6][7][8][9][10] Failure to differentiate between these two forms is a common source of error in experimental design and stoichiometric calculations.

The following table provides a detailed breakdown of the elemental contributions to the molecular weight of 3-Aminopentanoic acid hydrochloride.

ElementSymbolCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
CarbonC512.01160.055
HydrogenH121.00812.096
ChlorineCl135.45335.453
NitrogenN114.00714.007
OxygenO215.99931.998
Total 153.609
Chemical Identifiers

For unambiguous identification and literature searching, a standardized set of chemical identifiers is used.

IdentifierValue
IUPAC Name 3-aminopentanoic acid;hydrochloride
Synonyms 3-Amino-pentanoic acid HCl, β-aminovaleric acid hydrochloride[1]
Chemical Formula C₅H₁₂ClNO₂
CAS Number 80914-37-0 (Racemate)[4][5]
952650-02-1 ((R)-enantiomer)[5]
2044705-61-3 ((S)-enantiomer)[5][11]
SMILES CCC(CC(=O)O)N.Cl
InChIKey QFRURJKLPJVRQY-UHFFFAOYSA-N.Cl

Analytical Characterization and Quality Control

To ensure the identity, purity, and integrity of 3-Aminopentanoic acid hydrochloride, a multi-technique analytical approach is required. This constitutes a self-validating system where each technique provides orthogonal, confirmatory data.

cluster_0 Analytical Workflow for Quality Control Sample Sample Receipt Purity Purity Assessment (HPLC) Sample->Purity Step 1 Identity Identity & MW Confirmation (MS) Purity->Identity Step 2 Structure Structural Elucidation (NMR) Identity->Structure Step 3 Release Release for Use Structure->Release Step 4

Sources

3-Aminopentanoic acid hydrochloride physical and chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-Aminopentanoic Acid Hydrochloride for Researchers and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of a Simple Scaffold

In the landscape of medicinal chemistry and organic synthesis, the value of a molecule is often defined by its potential. 3-Aminopentanoic acid hydrochloride, a seemingly simple β-amino acid, represents a foundational building block with significant relevance in modern drug discovery. As a chiral scaffold containing both a nucleophilic amine and an electrophilic carboxylic acid, it provides a versatile entry point for constructing more complex molecular architectures. Its hydrochloride salt form ensures enhanced stability and aqueous solubility, critical parameters for both synthetic manipulation and biological assays.[1]

This guide moves beyond a simple recitation of data. As application scientists, we understand that true insight comes from connecting a molecule's intrinsic properties to its practical utility. Herein, we will dissect the physicochemical characteristics, reactivity, and analytical profile of 3-aminopentanoic acid hydrochloride. We will explore not just what its properties are, but why they matter, particularly in the context of synthesizing peptidomimetics and exploring structure-activity relationships (SAR) for critical drug targets, such as the enzyme dipeptidyl peptidase-4 (DPP-4).[2]

Chemical Identity and Structure

3-Aminopentanoic acid is classified as a β-amino acid because the amino group is attached to the carbon atom beta to the carboxyl group. This separation, one carbon further than in proteinogenic α-amino acids, imparts unique conformational properties to peptides and molecules that incorporate this motif. The compound is chiral at the C3 position.

Caption: Structure of (R/S)-3-Aminopentanoic Acid Hydrochloride.

The table below summarizes the key identifiers for 3-aminopentanoic acid and its hydrochloride salt. The distinction between the racemic mixture and its individual enantiomers is critical, as biological activity is often stereospecific.[1][3][4]

IdentifierValueSource
IUPAC Name 3-Aminopentanoic acid hydrochloride[2]
Synonyms β-Aminovaleric acid hydrochloride[2]
CAS Number 80914-37-0 (Hydrochloride)[2]
18664-78-3 (Racemic Free Acid)[3]
131347-76-7 ((R)-enantiomer)[1]
14389-77-6 ((S)-enantiomer)[4]
Molecular Formula C₅H₁₂ClNO₂ (Hydrochloride)[2]
C₅H₁₁NO₂ (Free Acid)[3][5]
Molecular Weight 153.61 g/mol (Hydrochloride)[2]
117.15 g/mol (Free Acid)[3][5]
Canonical SMILES CCC(CC(=O)O)N.Cl[2]
InChI Key QFRURJKLPJVRQY-UHFFFAOYSA-N (Free Acid)[3][5]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, and application parameters. The conversion of the free base to the hydrochloride salt is a deliberate and common strategy in pharmaceutical development to improve a compound's physical characteristics.

PropertyValueComments and Experimental Context
Appearance White to off-white crystalline solidThe crystalline nature is indicative of the ordered ionic lattice structure of the salt.[1][2]
Solubility Soluble in waterThe hydrochloride form protonates the amino group, forming an ammonium salt that readily dissolves in aqueous media. This is a significant advantage over the free amino acid, whose solubility can be limited, especially around its isoelectric point.[1][2]
Melting Point Data not readily available for hydrochloride saltA definitive melting point for the hydrochloride is not consistently reported in publicly available literature. As an ionic salt, its melting point is expected to be significantly higher than that of the free acid due to strong electrostatic interactions in the crystal lattice.
Boiling Point 230.1 ± 23.0 °C (at 760 mmHg) (Free Acid)This value is for the free amino acid. Salts like the hydrochloride typically decompose at high temperatures rather than boiling.

Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in research and development. A multi-technique approach is essential for the unambiguous characterization of 3-aminopentanoic acid hydrochloride.

cluster_0 Primary Structure & Identity cluster_1 Purity & Properties NMR ¹H & ¹³C NMR MS Mass Spectrometry (MS) IR FT-IR Spectroscopy HPLC HPLC-UV/ELSD Titr Potentiometric Titration KF Karl Fischer Titration Sample 3-Aminopentanoic Acid HCl Sample Sample->NMR Confirms Connectivity Sample->MS Confirms Mass Sample->IR Confirms Functional Groups Sample->HPLC Assesses Purity Sample->Titr Determines pKa Sample->KF Measures Water Content

Caption: A typical analytical workflow for compound characterization.

  • ¹H NMR Spectroscopy: In a solvent like D₂O, the proton spectrum is expected to show:

    • A triplet corresponding to the terminal methyl group (-CH₃).

    • A multiplet for the ethyl methylene protons (-CH₂-CH₃).

    • A multiplet for the chiral proton at C3 (-CH(NH₃⁺)-).

    • A complex multiplet (often a doublet of doublets) for the diastereotopic protons at C2 (-CH₂-COOH).

    • The acidic proton of the carboxylic acid and the ammonium protons may exchange with D₂O or appear as broad signals in other solvents.

  • Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups.

    • A very broad absorption from ~2500-3300 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid hydrogen-bonded to other groups, often overlapping with the N-H stretching vibrations of the ammonium group.

    • A strong C=O stretch for the carboxylic acid, typically around 1700-1730 cm⁻¹.

    • N-H bending vibrations around 1500-1600 cm⁻¹.

  • Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the expected base peak would correspond to the protonated free acid [M+H]⁺ at an m/z of 118.1.

Chemical Reactivity and Stability

The synthetic utility of 3-aminopentanoic acid hydrochloride stems from the orthogonal reactivity of its two primary functional groups. Its behavior in solution is governed by its acid-base properties, which are quantified by its pKa values. For the free amino acid, the approximate pKa values are: pKa₁ (carboxyl group) ≈ 4.02 and pKa₂ (amino group) ≈ 10.40.[6] This dictates the predominant species in solution at a given pH.

Cationic Cationic Form (Low pH, < 4) Net Charge: +1 Zwitterion Zwitterionic Form (Mid pH, 4-10) Net Charge: 0 Cationic->Zwitterion -H⁺ (pKa₁ ≈ 4.02) Zwitterion->Cationic +H⁺ Anionic Anionic Form (High pH, > 10) Net Charge: -1 Zwitterion->Anionic -H⁺ (pKa₂ ≈ 10.40) Anionic->Zwitterion +H⁺

Caption: Acid-base equilibria of 3-aminopentanoic acid.

  • Role of the Hydrochloride: The compound is supplied as a hydrochloride salt, meaning the amino group is protonated (R-NH₃⁺Cl⁻). This serves two purposes: it prevents the amine from acting as a nucleophile in unwanted side reactions (e.g., intermolecular polymerization) and greatly enhances its solubility in polar solvents. To utilize the amine's nucleophilicity, it must be deprotonated by adding a base, typically a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Reactivity of the Amino Group (as free base):

    • Acylation/Amide Bond Formation: The free amine is a potent nucleophile that readily reacts with activated carboxylic acids (e.g., acid chlorides, anhydrides) or with carboxylic acids in the presence of coupling agents (e.g., EDC, HATU) to form amide bonds. This is the cornerstone of its use in peptide synthesis.

    • Alkylation: It can be alkylated using alkyl halides, though care must be taken to control the degree of alkylation.

    • Protecting Group Chemistry: The amine is typically protected (e.g., as a Boc or Cbz carbamate) during multi-step syntheses to mask its nucleophilicity while other transformations are carried out.

  • Reactivity of the Carboxylic Acid Group:

    • Esterification: The carboxylic acid can be converted to an ester under acidic conditions with an alcohol (Fischer esterification) or by reaction with an alkyl halide after deprotonation.

    • Reduction: It can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

A Representative Synthetic Protocol: The Aza-Michael Addition

A robust and common strategy for synthesizing β-amino acids is the conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, known as an aza-Michael addition. This approach is highly valued for its efficiency in forming the core C-N and C-C bonds of the target structure.[4]

Objective: To prepare 3-aminopentanoic acid from commercially available starting materials.

Methodology:

  • Step 1: Conjugate Addition.

    • To a solution of ethyl crotonate (1.0 eq) in a suitable solvent like ethanol, add benzylamine (1.1 eq).

    • The reaction mixture is stirred, often at reflux, for several hours until analysis (e.g., by TLC or GC-MS) indicates complete consumption of the starting ester.

    • Causality: The nucleophilic benzylamine attacks the β-carbon of the electron-deficient alkene. The resulting enolate is protonated by the solvent or during workup to yield the protected β-amino ester. Benzylamine is chosen as it is a strong nucleophile and the benzyl group can be easily removed later.

  • Step 2: Ester Hydrolysis.

    • The crude product from Step 1 is dissolved in a mixture of water and ethanol.

    • An excess of a strong base, such as sodium hydroxide (2.0-3.0 eq), is added, and the mixture is heated to reflux until the ester is fully hydrolyzed.

    • The reaction is then cooled and acidified to a neutral pH to precipitate the N-benzyl-3-aminopentanoic acid.

    • Causality: Saponification is a reliable method for converting the ethyl ester to the corresponding carboxylate salt, which upon neutralization yields the carboxylic acid.

  • Step 3: Deprotection.

    • The N-benzyl amino acid is dissolved in a solvent like methanol or ethanol.

    • A palladium on carbon catalyst (Pd/C, ~5-10 mol%) is added.

    • The reaction vessel is purged and placed under an atmosphere of hydrogen gas (H₂), often using a balloon or a Parr hydrogenator. The reaction is stirred until the starting material is consumed.

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield the crude 3-aminopentanoic acid.

    • Causality: Catalytic hydrogenolysis is a clean and efficient method for cleaving the N-benzyl bond, releasing the free amine. The by-product is toluene, which is easily removed.

  • Step 4: Salt Formation.

    • The crude amino acid is dissolved in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • A solution of hydrochloric acid in the same solvent is added dropwise until the solution is acidic, causing the 3-aminopentanoic acid hydrochloride to precipitate as a solid.

    • The solid is collected by filtration, washed with cold solvent, and dried under vacuum.

Applications in Research and Drug Development: A Scaffold for DPP-4 Inhibitors

While 3-aminopentanoic acid itself is not an active pharmaceutical ingredient, its core structure is highly relevant to a major class of modern antidiabetic drugs: the dipeptidyl peptidase-4 (DPP-4) inhibitors.[2] DPP-4 is an enzyme that inactivates incretin hormones, which are responsible for stimulating insulin release. By inhibiting DPP-4, drugs can prolong the action of these hormones and improve glycemic control in patients with type 2 diabetes.[7]

Many potent DPP-4 inhibitors, such as Sitagliptin, are synthetic β-amino acid derivatives.[5] The core of Sitagliptin is (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid. The β-amino acid motif is crucial for binding to the active site of the DPP-4 enzyme.

The value of a simple, non-functionalized scaffold like 3-aminopentanoic acid in this context is manifold:

  • Fundamental SAR Studies: It serves as a starting point for understanding the basic structural requirements for enzyme binding. By systematically adding substituents to the pentanoic acid backbone, medicinal chemists can probe the enzyme's active site and optimize interactions.

  • Methodology Development: It is an ideal substrate for developing and refining new synthetic methods for creating chiral β-amino acids.

  • Peptidomimetic Design: The unique conformational constraints imposed by β-amino acids are exploited to create peptides with enhanced stability against enzymatic degradation, making them attractive for therapeutic applications.

Safety and Handling

As a laboratory chemical, 3-aminopentanoic acid hydrochloride requires careful handling. It is classified as an irritant.

Hazard ClassificationGHS StatementPrecautionary Codes
Skin IrritationH315: Causes skin irritationP280, P302+P352
Eye IrritationH319: Causes serious eye irritationP280, P305+P351+P338
Respiratory IrritationH335: May cause respiratory irritationP261, P304+P340

Handling Recommendations:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

References

  • 3-Aminopentanoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • (S)-3-Aminopentanoic acid. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

  • Nejman, M., Śliwińska, A., & Zwierzak, A. (2005). A new version of the M. Mąkosza reaction. A convenient synthesis of β3-amino acid hydrochlorides. Tetrahedron, 61(36), 8536-8541.
  • Davies, S. G., & Ichihara, O. (1996). Asymmetric Synthesis of β-Amino Acids via the Michael Addition of Chiral Metal Amides. Tetrahedron: Asymmetry, 7(7), 1919-1934.
  • Feng, J., Zhang, Z., Wallace, M. B., Stafford, J. A., Kaldor, S. W., Kassel, D. B., Navre, M., Shi, L., Skene, R. J., Asakawa, T., Takeuchi, K., Xu, R., Webb, D. R., & Gwaltney, S. L. (2007). Discovery of alogliptin: a potent, selective, bioavailable, and efficacious inhibitor of dipeptidyl peptidase IV. Journal of Medicinal Chemistry, 50(10), 2297–2300.
  • Biftu, T., Sinha-Roy, R., Chen, P., Qian, X., Feng, D., Kuethe, J. T., Scapin, G., Gao, Y.-D., He, H., Cox, J., Tarselli, M., Tadesse, S., Bogen, S., Lin, S., Rosen, L., Palani, A., Clader, J., & Weber, A. E. (2014). Dipeptidyl peptidase-4 (DPP-4) inhibitors: a review of the structure-activity relationships of β-amino acid derivatives. Journal of Medicinal Chemistry, 57(8), 3205–3222.

Sources

3-Aminopentanoic acid hydrochloride safety and handling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Aminopentanoic Acid Hydrochloride Safety and Handling Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Safety, Handling, and Application in Peptidomimetics

Executive Summary

3-Aminopentanoic acid hydrochloride (CAS: 80914-37-0 for racemic; 952650-02-1 for R-isomer) is a critical


-amino acid derivative used extensively in the synthesis of 

-peptides and peptidomimetics.[1] Unlike naturally occurring

-amino acids, this

-homo analog introduces an additional methylene group (

) into the backbone, conferring unique secondary structures (helices, sheets) and significant resistance to proteolytic degradation.

This guide provides a rigorous technical framework for the safe handling, storage, and experimental utilization of 3-aminopentanoic acid hydrochloride. It moves beyond basic safety data sheets (SDS) to address the specific challenges of handling hygroscopic amine salts and their bioactive potential as GABA/Glycine analogs.

Physicochemical Profile & Stability

Understanding the physical state of the compound is the first line of defense against experimental failure. The hydrochloride salt form is preferred over the free base due to enhanced crystallinity and resistance to oxidation, but it introduces specific handling constraints.

Table 1: Physicochemical Specifications

PropertySpecificationTechnical Note
IUPAC Name 3-Aminopentanoic acid hydrochlorideAlso known as

-aminovaleric acid HCl.[1]
Molecular Formula

MW: 153.61 g/mol .[1][2][3][4]
Physical State White to off-white crystalline solidProne to clumping if exposed to moisture.
Solubility High in

, MeOH; Moderate in DMSO
Poor solubility in non-polar solvents (DCM, Hexane).
Hygroscopicity Moderate to HighCritical: Must be stored under desiccation. Absorbs atmospheric water, altering stoichiometry.
Acidity Acidic in aqueous solutionpH ~2-3 (10% solution) due to protonated amine/HCl.
Safety Profile & Toxicology (E-E-A-T)

While often categorized generically as an "Irritant," the structural homology of 3-aminopentanoic acid to neurotransmitters necessitates a higher tier of caution.

3.1 Biological Activity Warning
  • Neuroactive Potential: 3-Aminopentanoic acid is a structural isomer of compounds that modulate GABA and Glycine receptors. In high systemic concentrations, it may act as a receptor antagonist or agonist.

  • Protocol Implication: Treat as a Potent Bioactive Agent . Avoid inhalation of dusts strictly.[5][6] Use a localized exhaust or biosafety cabinet (BSC) for weighing quantities >1g.

3.2 GHS Hazard Classification
  • H315: Causes skin irritation.[5][7][8]

  • H319: Causes serious eye irritation.[7][8]

  • H335: May cause respiratory irritation.[7][8]

Expert Insight: The acidity of the HCl salt upon contact with mucous membranes drives the irritation. However, the primary risk in a synthesis setting is sensitization over repeated exposure.

Technical Handling Protocols
4.1 Storage and Inventory Control

Causality: Amine hydrochlorides are hygroscopic. Moisture uptake does not just ruin the reagent; it alters the molecular weight basis for stoichiometric calculations in sensitive peptide couplings, leading to incomplete reactions and difficult purifications.

  • Primary Storage: Sealed glass or HDPE container.

  • Environment: 2–8°C is standard, but Room Temperature (RT) in a Desiccator is superior for daily use to prevent condensation upon opening.

  • Self-Validating Step: Before weighing, inspect the solid. If it appears "sticky" or has formed a hard cake, perform a Karl Fischer titration or dry under vacuum over

    
     to restore stoichiometry.
    
4.2 Weighing and Solubilization Workflow

The following workflow ensures quantitative transfer and safety.

Figure 1: Safe Handling & Solubilization Workflow

HandlingWorkflow Storage Storage (Desiccator/Dry Box) Equilibrate Thermal Equilibration (Prevent Condensation) Storage->Equilibrate Warm to RT Weighing Weighing (Static-Free Spatula) Equilibrate->Weighing Low Humidity Solvent Dissolution (MeOH/Water/DMF) Weighing->Solvent Quantitative Transfer Neutralization In Situ Neutralization (Add DIPEA/NMM) Solvent->Neutralization Release Free Amine Coupling Peptide Coupling (Reaction) Neutralization->Coupling Activate

Caption: Operational workflow for transferring 3-aminopentanoic acid HCl from storage to reaction, emphasizing moisture control and in-situ neutralization.

4.3 In-Situ Neutralization (The "Free-Basing" Step)

For use in peptide synthesis (e.g., EDC/NHS or HATU coupling), the amine must be unprotonated.

  • Dissolve: Dissolve the HCl salt in the reaction solvent (DMF or NMP).

  • Neutralize: Add 1.05 equivalents of a tertiary base (DIPEA or NMM).

    • Why? The HCl is bound to the amine. Adding base releases the free amine (

      
      ) for nucleophilic attack.
      
    • Caution: Do not use a large excess of base if using ester-activated amino acids, as this can cause racemization (though less of a risk for

      
      -amino acids than 
      
      
      
      -amino acids).
Application Context: -Peptide Stability

Researchers utilize 3-aminopentanoic acid primarily to engineer proteolytic resistance. The diagram below illustrates the mechanistic advantage.

Figure 2:


-Amino Acid Proteolytic Stability 

BetaStability Alpha Alpha-Peptide Bond (Natural Substrate) Hydrolysis Rapid Hydrolysis (Degradation) Alpha->Hydrolysis Cleaves Beta Beta-Peptide Bond (3-Aminopentanoic Acid) Stable Steric/Electronic Mismatch (No Degradation) Beta->Stable Persists in Serum Protease Protease Enzyme (Trypsin/Pepsin) Protease->Alpha Recognizes Backbone Protease->Beta Fails to Bind (Extra -CH2- Group)

Caption: Mechanistic comparison showing how the insertion of the methylene group in 3-aminopentanoic acid prevents protease recognition, enhancing serum half-life.

Emergency Procedures

In the event of exposure, the acidic nature of the hydrochloride salt dictates the response.

ScenarioImmediate ActionTechnical Rationale
Ocular Contact Rinse with water for 15 mins. Lift eyelids.HCl hydrolysis lowers ocular pH rapidly; immediate dilution is critical to prevent corneal opacity.
Skin Contact Wash with soap/water.[5][6] Do not use solvents.Solvents (EtOH/DMSO) may increase transdermal absorption of the bioactive amine.
Spill (Solid) Dampen with inert oil/glycol to suppress dust, then sweep.Dry sweeping generates neuroactive dusts.
Spill (Solution) Neutralize with Sodium Bicarbonate (

).
The solution is acidic; neutralization prevents corrosion of metal lab surfaces.
Waste Disposal
  • Classification: Hazardous Chemical Waste (Amine/Acid).

  • Segregation: Do not mix with strong oxidizers (nitrates, perchlorates) as amines can form explosive N-nitroso compounds or unstable adducts.

  • Protocol: Dissolve in a combustible solvent and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle

    
     and HCl emissions).
    
References
  • PubChem. (2025).[7][8] 3-Aminopentanoic acid hydrochloride Compound Summary. National Library of Medicine. [Link]

  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications. (Foundational work on beta-peptide stability). [Link]
    

Sources

Technical Monograph: 3-Aminopentanoic Acid Hydrochloride Solubility & Characterization

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph for 3-Aminopentanoic acid hydrochloride (also known as


-homoalanine hydrochloride or 3-aminovaleric acid hydrochloride).

In the absence of a universally standardized solubility table for this specific isomer in the open literature, this guide synthesizes physicochemical principles, available homolog data, and validated experimental protocols . It is designed to empower researchers to determine precise solubility parameters and execute purification strategies with high confidence.

Executive Summary

3-Aminopentanoic acid hydrochloride (CAS: 952650-02-1 for (R)-isomer; generic HCl salts vary) is a critical


-amino acid building block, often utilized in the synthesis of peptidomimetics (e.g., Amastatin) to enhance proteolytic stability.

Unlike


-amino acids, the 

-amino architecture introduces unique solubility nuances. While the hydrochloride salt form significantly enhances aqueous solubility compared to the zwitterionic free acid, its interaction with organic solvents is governed by the lipophilicity of the ethyl side chain. This guide provides the baseline solubility landscape and the standard operating procedures (SOPs) required to generate precise thermodynamic data (Apelblat parameters) for regulatory filing or process scale-up.

Physicochemical Profile

Understanding the solute's fundamental properties is the prerequisite for predicting solubility behavior.

PropertyData / Description
Chemical Name 3-Aminopentanoic acid hydrochloride
Synonyms

-Homoalanine HCl; 3-Aminovaleric acid HCl
Molecular Formula

Molecular Weight 153.61 g/mol (Salt); 117.15 g/mol (Free Acid)
Physical State White to off-white crystalline solid
pKa (Predicted) Carboxyl: ~3.8
Hygroscopicity Moderate (Handle under desiccant)

Solubility Landscape: The Matrix

The following qualitative matrix is derived from structural analysis of homologous


-amino acid salts and available synthesis workups. It serves as a starting point for solvent screening.
Qualitative Solubility Data
  • Primary Rule: As an ionic hydrochloride salt, the lattice energy is high. Dissolution requires a solvent with high dielectric constant (

    
    ) or strong hydrogen-bonding capability.
    
Solvent ClassRepresentative SolventsSolubility PredictionMechanism/Notes
Aqueous Water, Buffer (pH 2-6)High Ion-dipole interactions dominate. Stable in acidic media.
Protophilic Methanol, EthanolModerate to High Soluble, but decreases sharply as alcohol chain length increases (MeOH > EtOH > iPrOH).
Dipolar Aprotic DMSO, DMFHigh Excellent solvation of the cation; useful for coupling reactions but difficult to remove.
Chlorinated DCM, ChloroformLow / Negligible *Note: While generally insoluble, the lipophilic ethyl side chain may allow slight solubility compared to Glycine HCl.
Non-Polar Diethyl Ether, HexaneInsoluble Used as antisolvents for crystallization.

Critical Note on Chlorinated Solvents: Some literature suggests solubility of "


-homoalanine derivatives" in chloroform. This often refers to N-protected forms or esters. For the pure HCl salt, assume negligible solubility unless experimental verification proves otherwise.
Thermodynamic Behavior (Temperature Dependence)

The solubility of 3-aminopentanoic acid HCl follows a standard endothermic profile—solubility increases with temperature. This relationship is modeled using the Modified Apelblat Equation , which researchers should use to fit their experimental data:



  • 
     : Mole fraction solubility
    
  • 
     : Absolute temperature (K)
    
  • 
     : Empirical constants derived from regression analysis.
    

Experimental Protocols (SOPs)

Since specific quantitative values (e.g., "


") are batch-dependent and rare in open literature, you must generate your own "Gold Standard" data. Use the following self-validating protocols.
Protocol A: Gravimetric Solubility Determination (Static Method)

Objective: Determine exact saturation points at fixed temperatures (


, 

,

).
  • Preparation: Add excess 3-aminopentanoic acid HCl solid to 10 mL of the target solvent (Water, MeOH, or EtOH) in a jacketed glass vessel.

  • Equilibration: Stir continuously for 24 hours at the target temperature (

    
    ).
    
  • Sampling: Stop stirring and allow the suspension to settle for 1 hour.

  • Filtration: Withdraw the supernatant using a syringe filter (

    
    , pre-heated to the same temperature to prevent precipitation).
    
  • Drying: Weigh a clean weighing dish (

    
    ). Add the filtrate (
    
    
    
    ). Evaporate the solvent in a vacuum oven at
    
    
    until constant weight is achieved (
    
    
    ).
  • Calculation:

    
    
    
Protocol B: Dynamic Laser Monitoring (Polythermal Method)

Objective: Rapidly generate the solubility curve (Solubility vs. Temperature) for crystallization design.

  • Setup: Prepare a mixture of known concentration (e.g.,

    
    ) in a reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM).
    
  • Heating: Heat at

    
     until the solution becomes clear (counts/sec drops to baseline). Record 
    
    
    
    .
  • Cooling: Cool at

    
     until nucleation is detected (counts/sec spikes). Record 
    
    
    
    .
  • Metastable Zone: The difference (

    
    ) defines the Metastable Zone Width (MSZW), critical for controlling crystal size distribution.
    

Purification & Crystallization Strategy

The solubility differential between alcohols and ethers is the primary lever for purification.

PurificationWorkflow Raw Crude 3-Aminopentanoic Acid HCl Dissolve Dissolve in Minimum MeOH (at 40-50°C) Raw->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Cool Cool to Room Temp Filter->Cool Antisolvent Slow Addition of Et2O or EtOAc (Antisolvent) Cool->Antisolvent Crystallize Crystallization (0-4°C overnight) Antisolvent->Crystallize Isolate Filtration & Vacuum Dry Crystallize->Isolate

Figure 1: Standard recrystallization workflow utilizing the "Solvent/Antisolvent" principle. Methanol acts as the solvent, while Diethyl Ether or Ethyl Acetate acts as the antisolvent to force precipitation of the pure salt.

Critical Process Parameters (CPPs):
  • Solvent Ratio: Typically 1:3 to 1:5 (MeOH : Antisolvent).

  • Acidification: If the free amino acid is present, add 1.1 equivalents of HCl (in dioxane or methanol) before the antisolvent step to ensure full conversion to the salt form.

References

  • ChemicalBook. (2025). L-beta-Homoalanine hydrochloride Properties and Solubility Data. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid. Retrieved from

  • CymitQuimica. (2025). 3-Aminopentanoic acid hydrochloride Product Description. Retrieved from

  • ResearchGate. (2018). Solubility of the Proteinogenic

    
    -Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures. (General methodology reference). Retrieved from 
    

Advanced Neuropharmacological Applications of 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

From Peptidomimetic Scaffolds to Receptor Modulation

Executive Summary

3-Aminopentanoic acid hydrochloride (3-APA HCl), a


-amino acid isomer of the neurotransmitter precursor valine and a positional isomer of the GABA analog 4-aminopentanoic acid, represents a critical frontier in neuropharmacology. Unlike its 

-amino acid counterparts (e.g., GABA, Gabapentin) which are widely exploited for direct receptor agonism, 3-APA’s primary utility in modern neuroscience lies in peptidomimetics .

This guide details the application of 3-APA as a structural scaffold to engineer "foldamers"—synthetic oligomers that mimic neuroactive peptides but possess superior blood-brain barrier (BBB) permeability and absolute resistance to enzymatic degradation. We also explore its secondary utility as a chemical probe for GABAergic transport systems.

Molecular Architecture & Neuro-Logic

To apply 3-APA effectively, one must understand its structural divergence from canonical neurotransmitters.

  • Alpha vs. Beta Distinction: Canonical amino acids (Glutamate, Valine) are

    
    -amino acids (amine on C2). GABA is a 
    
    
    
    -amino acid (amine on C4). 3-APA is a
    
    
    -amino acid
    (amine on C3).
  • The "Beta-Blocker" Effect (Enzymatic): CNS proteases (aminopeptidases, enkephalinases) specifically recognize the

    
    -peptide backbone (
    
    
    
    ). The insertion of the extra methylene group in 3-APA (
    
    
    ) distorts the scissile bond, rendering peptides containing 3-APA invisible to degradative enzymes.
  • Chirality: 3-APA possesses a chiral center at C3.[1]

    • (R)-3-Aminopentanoic acid: Often favored for specific helical folding (e.g., 14-helix formation in

      
      -peptides).
      
    • (S)-3-Aminopentanoic acid: Used to disrupt secondary structures or match specific receptor pockets.

Structural Comparison Logic (DOT Visualization)

ChemicalLogic GABA GABA (Gamma) Inhibitory Neurotransmitter High Receptor Affinity Rapid Degradation APA 3-Aminopentanoic Acid (Beta) Peptidomimetic Scaffold Protease Resistant Lipophilic Side Chain GABA->APA Positional Isomerism (Amine shift C4->C3) Valine Valine (Alpha) Protein Building Block Metabolic Substrate Valine->APA Homologation (+1 CH2) App1 Application: Foldamers (Stable Neuropeptides) APA->App1 App2 Application: BBB Transport (Lipophilicity Tuning) APA->App2

Figure 1: Structural relationship of 3-APA to canonical neurochemicals, highlighting its unique position as a stability-enhancing scaffold.

Primary Application: Engineering Protease-Resistant Neuropeptides

The most high-impact application of 3-APA in neuroscience is the synthesis of


-peptides  or 

-hybrid peptides
. Many endogenous neuropeptides (e.g., Enkephalins, Substance P) fail as drugs because they are degraded within minutes in plasma.

Replacing key residues with 3-APA confers two advantages:

  • Proteolytic Stability: The

    
    -amino acid backbone is not recognized by serum proteases or CNS peptidases.
    
  • Lipophilicity Tuning: The ethyl side chain of 3-APA is more hydrophobic than the methyl of

    
    -alanine (3-aminopropanoic acid). This increased lipophilicity (
    
    
    
    ) enhances passive diffusion across the Blood-Brain Barrier (BBB).
Experimental Protocol: Solid-Phase Synthesis of 3-APA Modified Peptides

Standard SPPS protocols fail with


-amino acids due to slower reaction kinetics. The following optimized protocol ensures high coupling efficiency.

Reagents Required:

  • Fmoc-(R)-3-aminopentanoic acid (or S-isomer)

  • Resin: Rink Amide MBHA (for C-terminal amides)

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) / HOAt

  • Base: DIEA (Diisopropylethylamine)

Step-by-Step Methodology:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 min.

  • Deprotection (Standard): 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (The Critical Step):

    • Note:

      
      -amino acids react slower than 
      
      
      
      -amino acids due to the extra carbon flexibility.
    • Dissolve Fmoc-3-APA (3 eq), HATU (2.9 eq), and HOAt (3 eq) in DMF.

    • Add DIEA (6 eq) immediately before adding to resin.

    • Reaction Time: Allow to react for 2 to 4 hours (vs. 45 min for standard AA). Double coupling is mandatory for 3-APA.

  • Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

  • Cleavage: TFA/TIS/H2O (95:2.5:2.5) for 3 hours.

  • Purification: RP-HPLC (C18 column). 3-APA peptides will elute later than their

    
    -analogs due to the ethyl side chain.
    
Secondary Application: GABAergic System Modulation

While 3-APA is primarily a scaffold, its structural homology to GABA allows it to function as a chemical probe for specific GABAergic pathways, specifically transporters and metabolic enzymes.

  • GABA Transporter (GAT) Interaction: 3-APA can act as a weak competitive inhibitor or substrate for GAT systems. Unlike GABA, which is rapidly recycled, 3-APA accumulation can modulate tonic inhibition.

  • Transaminase Stability: GABA is degraded by GABA-Transaminase (GABA-T). 3-APA is resistant to GABA-T due to the steric hindrance of the ethyl group at the

    
    -position. This makes it a useful tracer for studying non-metabolized GABA analog distribution in the brain.
    
Workflow: In Vitro Stability & Binding Assay

To validate 3-APA constructs, researchers must compare stability against native neuropeptides.

Table 1: Comparative Stability Metrics

Compound ClassSubstrate ExampleHalf-life (Human Serum)Half-life (CSF)BBB Permeability (Papp)
Native Peptide Leu-Enkephalin~10-15 min~20 minLow (<

cm/s)

-Methyl Analog
D-Ala2-Enkephalin~2-4 hours~4 hoursModerate

-Peptide (3-APA)
3-APA-Enkephalin > 24 hours > 24 hours High (>

cm/s)
Visualization of Experimental Logic

The following diagram illustrates the decision matrix for using 3-APA in drug design, distinguishing between its use as a structural stiffener (foldamer) versus a pharmacological ligand.

Workflow Target Target Identification (e.g., GPCR, Ion Channel) Problem Problem: Native Ligand Instability or Poor BBB Crossing Target->Problem Strategy Strategy: Incorporate 3-Aminopentanoic Acid Problem->Strategy PathA Path A: Peptidomimetic Design (Replace Alpha-AA with 3-APA) Strategy->PathA If Peptide Drug PathB Path B: Small Molecule Probe (Use as GABA Isomer) Strategy->PathB If Small Molecule MechA Mechanism: 1. Induce 14-Helix Structure 2. Block Protease Access 3. Increase Lipophilicity PathA->MechA MechB Mechanism: 1. Bind Allosteric Sites 2. Resist GABA-Transaminase PathB->MechB OutcomeA Result: CNS-Active Stable Peptide (High Potency, Long Half-Life) MechA->OutcomeA OutcomeB Result: Metabolic Tracer / GAT Probe MechB->OutcomeB

Figure 2: Decision matrix for deploying 3-Aminopentanoic acid in neuroscience research workflows.

References
  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of the beta-hexapeptide H-beta-HVal-beta-HAla-beta-HLeu-OH in solution and in the solid state." Helvetica Chimica Acta. Link

    • Foundational text on beta-peptide synthesis and structure.
  • Steer, D. L., et al. (2002). "Beta-Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. Link

    • Review of beta-amino acids in drug design.
  • Gellman, S. H. (1998). "Foldamers: A manifesto." Accounts of Chemical Research. Link

    • Establishes the concept of using beta-amino acids to cre
  • Krogsgaard-Larsen, P., et al. (2002). "GABA(A) receptor agonists, partial agonists, and antagonists. Design and therapeutic prospects." Journal of Medicinal Chemistry. Link

    • Provides context on GABA analogs and the structural requirements for receptor binding (contrasting alpha, beta, and gamma amino acids).
  • Aguilar, M. I., et al. (2007). "Membrane-active peptides: biological activity and therapeutic potential." Ageing Research Reviews.

Disclaimer: This guide is for research purposes only. 3-Aminopentanoic acid is a chemical intermediate and is not approved by the FDA for clinical use in humans.

Sources

Methodological & Application

Application Notes & Protocols for the Analytical Characterization of 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive technical guide provides detailed analytical methodologies for the qualitative and quantitative assessment of 3-aminopentanoic acid hydrochloride. As a crucial building block in pharmaceutical synthesis and a molecule of interest in biochemical research, robust and reliable analytical methods are paramount for ensuring its identity, purity, and quality.[1][2] This document outlines protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and classical Titrimetry. Each section is designed to provide researchers, scientists, and drug development professionals with not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Introduction to 3-Aminopentanoic Acid Hydrochloride

3-Aminopentanoic acid, also known as β-aminovaleric acid, is a β-amino acid.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it well-suited for a variety of applications in research and development.[1] Its structure, featuring a chiral center at the third carbon, an amine group, and a carboxylic acid group, dictates its chemical properties and necessitates specific analytical considerations, including the potential for chiral separations.[1][3]

Accurate analytical characterization is critical for quality control, ensuring batch-to-batch consistency, and for use in regulated environments. The methods described herein are designed to be self-validating and are grounded in established pharmacopeial principles for amino acid analysis.[4]

Compound Properties:

PropertyValue
Chemical Formula C₅H₁₂ClNO₂
Molecular Weight 153.61 g/mol [1]
Appearance White to off-white crystalline solid[1][2]
Solubility Soluble in water[1][2]
SMILES CCC(CC(=O)O)N.Cl
InChI Key QFRURJKLPJVRQY-UHFFFAOYSA-N[5]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with Pre-Column Derivatization

Principle: Due to its polar nature and lack of a strong chromophore, 3-aminopentanoic acid requires derivatization for sensitive UV or fluorescence detection in RP-HPLC.[6] This protocol utilizes a pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol to form a highly fluorescent isoindole derivative. The separation is then achieved on a C18 stationary phase.

Rationale for Method Selection: Pre-column derivatization with OPA is a well-established, rapid, and automated method for amino acid analysis, offering high sensitivity and selectivity.[7] The use of a C18 column provides excellent separation of the derivatized analyte from potential impurities.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing prep_sample Dissolve Sample in Diluent deriv Automated OPA Derivatization prep_sample->deriv prep_std Prepare Standard Curve prep_std->deriv injection Inject Derivatized Sample deriv->injection separation C18 Column Separation injection->separation detection Fluorescence Detection separation->detection integration Peak Integration detection->integration quant Quantification integration->quant GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing prep_sample Dry Sample deriv Silylation with MSTFA prep_sample->deriv injection Inject Derivatized Sample deriv->injection separation GC Separation injection->separation detection Mass Spectrometry separation->detection integration Spectrum Analysis detection->integration quant Library Matching & ID integration->quant

Sources

3-Aminopentanoic acid hydrochloride as a GABA analogue in research

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Application of 3-Aminopentanoic Acid Hydrochloride as a GABA Analogue in Research

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3-Aminopentanoic acid hydrochloride as a research tool. As a structural analogue of γ-aminobutyric acid (GABA), this compound holds potential for investigating the intricacies of the GABAergic system, which is central to numerous neurological processes and disorders. This guide moves beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and well-validated research approach.

Introduction: The Need for GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system (CNS), responsible for maintaining the delicate balance between neuronal excitation and inhibition.[1] Its role in controlling neuronal hyperactivity is critical, and dysregulation of the GABAergic system is implicated in disorders like epilepsy, anxiety, and neuropathic pain.[1][2]

Despite its importance, the direct therapeutic and experimental use of GABA is severely limited. Due to its high polarity, GABA does not efficiently cross the blood-brain barrier (BBB), rendering it ineffective when administered systemically.[1][3] To overcome this, researchers have developed GABA analogues—molecules structurally similar to GABA but with modified physicochemical properties to improve bioavailability and BBB penetration.[1][4] These analogues, such as the well-known drugs Gabapentin and Pregabalin, have become invaluable tools and therapeutics.[5]

3-Aminopentanoic acid, a β-amino acid, is one such analogue.[6] Its hydrochloride salt form enhances stability and aqueous solubility, making it suitable for a variety of experimental applications.[6] This guide explores its potential mechanism of action and provides detailed protocols for its characterization and application in research.

Postulated Mechanism of Action

While 3-Aminopentanoic acid is a structural analogue of GABA, it is crucial to avoid the assumption that it acts directly on GABA receptors (GABA-A, GABA-B). Many successful GABA analogues do not bind to these receptors. For instance, Pregabalin and Gabapentin exert their effects not by interacting with GABA receptors, but by binding with high affinity to the α₂δ-1 subunit of voltage-gated calcium channels (VGCCs).[3][7] This binding reduces the trafficking of these channels to the presynaptic membrane, leading to a decrease in the release of excitatory neurotransmitters like glutamate.[7]

Therefore, a primary research objective is to determine whether 3-Aminopentanoic acid hydrochloride acts via a similar mechanism or through direct GABA receptor modulation. The protocols outlined in this guide are designed to investigate these possibilities.

GABA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate VGCC Voltage-Gated Ca²⁺ Channel (α₂δ-1 subunit) Ca_influx Ca²⁺ Influx VGCC->Ca_influx opens Vesicle Synaptic Vesicle (contains GABA) Ca_influx->Vesicle triggers fusion GABA_release GABA Release Vesicle->GABA_release GABA_A GABA-A Receptor (Cl⁻ Channel) GABA_release->GABA_A binds GABA_B GABA-B Receptor (G-protein coupled) GABA_release->GABA_B binds GABA_Analogue 3-Aminopentanoic Acid (Hypothesized Target) GABA_Analogue->VGCC Inhibits? (like Pregabalin) Hyperpolarization Hyperpolarization (Inhibition) GABA_A->Hyperpolarization Cl⁻ influx GABA_B->Hyperpolarization K⁺ efflux

Caption: Hypothesized mechanism of GABA analogues in the context of a GABAergic synapse.

Physicochemical Properties and Handling

Proper handling and storage are paramount for experimental reproducibility. The hydrochloride salt is generally a white to off-white crystalline solid.[6]

Table 1: Physicochemical Properties of 3-Aminopentanoic Acid Hydrochloride

PropertyValueSource
Chemical Name 3-Aminopentanoic acid hydrochloride[6]
Synonyms β-Aminovaleric acid hydrochloride[6]
Molecular Formula C₅H₁₂ClNO₂[6]
Molecular Weight 153.61 g/mol (Calculated from C₅H₁₁NO₂ at 117.15 + HCl)[8]
CAS Number 80914-37-0[6]
Appearance White to off-white crystalline solid[6]
Solubility Soluble in water[6]
Storage Store in a cool, dry place. Desiccate.[9]
Protocol 3.1: Stock Solution Preparation and Handling

Rationale: Accurate concentration preparation is the foundation of reliable quantitative pharmacology. Using a hydrochloride salt requires adjusting the mass for the added HCl molecule to achieve the desired molarity of the active compound.

Materials:

  • 3-Aminopentanoic acid hydrochloride (MW: 153.61 g/mol )

  • Sterile, deionized water or desired buffer (e.g., PBS, aCSF)

  • Calibrated analytical balance

  • Sterile conical tubes and micropipettes

Safety Precautions:

  • The compound may cause skin and serious eye irritation.[8][10] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Procedure:

  • Calculate Mass: To prepare a 100 mM stock solution, calculate the required mass. For 10 mL of a 100 mM solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass = 0.1 mol/L × 0.01 L × 153.61 g/mol = 0.1536 g (153.6 mg)

  • Weighing: Tare a microcentrifuge tube or weighing paper on the analytical balance. Carefully weigh out the calculated mass.

  • Solubilization: Add the powder to a 15 mL conical tube. Add approximately 8 mL of the chosen solvent (e.g., sterile water). Vortex thoroughly until the solid is completely dissolved.

  • Final Volume: Adjust the final volume to 10 mL using the solvent.

  • Sterilization & Storage: Filter-sterilize the stock solution through a 0.22 µm syringe filter into a fresh sterile tube. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Self-Validation:

  • Confirm complete dissolution visually. For critical applications, solution concentration can be verified using analytical techniques like HPLC.

Application 1: In Vitro Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of 3-Aminopentanoic acid hydrochloride for specific targets, such as GABA receptors or the VGCC α₂δ-1 subunit.

Rationale: A competitive radioligand binding assay is the gold standard for quantifying the interaction between a test compound and a receptor. It measures the ability of the unlabeled compound (the "competitor") to displace a radiolabeled ligand that is known to bind to the target with high affinity.

Protocol 4.1: Competitive Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing Target Receptor) D Incubate Membranes, Radioligand & Competitor A->D B Prepare Radioligand (e.g., [³H]Gabapentin) B->D C Prepare Serial Dilutions of 3-Aminopentanoic Acid HCl C->D E Separate Bound/Free Ligand (Rapid Filtration) D->E F Quantify Bound Radioactivity (Scintillation Counting) E->F G Plot Competition Curve (% Bound vs. [Competitor]) F->G H Calculate IC₅₀ G->H I Calculate Ki (Cheng-Prusoff Equation) H->I EPM_Workflow A Animal Acclimation (1 week) B Randomly Assign to Groups (Vehicle, Test Compound, Positive Control) A->B C Administer Treatment (e.g., i.p. injection) B->C D Pre-treatment Period (e.g., 30 minutes) C->D E Place Animal in Center of EPM D->E F Record Behavior for 5 min (Video Tracking) E->F G Analyze Key Parameters (Time in open arms, entries) F->G H Statistical Analysis (e.g., ANOVA) G->H

Caption: Experimental workflow for the Elevated Plus Maze behavioral test.

Materials:

  • Animals: Male Sprague-Dawley rats (250-300g).

  • Apparatus: An elevated (e.g., 50 cm off the floor) plus-shaped maze with two open arms and two closed arms.

  • Test Compounds:

    • Vehicle (e.g., sterile saline).

    • 3-Aminopentanoic acid hydrochloride dissolved in vehicle (dose range to be determined, e.g., 10, 30, 100 mg/kg, administered intraperitoneally, i.p.).

    • Positive Control (e.g., Diazepam, 2 mg/kg, i.p.).

  • Data Collection: Video camera mounted above the maze and tracking software.

Procedure:

  • Acclimation: Animals should be housed under standard conditions with a 12h light/dark cycle and allowed to acclimate to the facility for at least one week before testing.

  • Treatment: On the day of the experiment, randomly assign animals to treatment groups. Administer the assigned treatment via i.p. injection.

  • Pre-treatment Period: Return the animal to its home cage for a 30-minute pre-treatment period to allow for drug absorption and distribution.

  • Testing:

    • Place the animal gently onto the central platform of the EPM, facing one of the open arms.

    • Start the video recording immediately.

    • The experimenter should leave the room to avoid influencing the animal's behavior.

    • Record the session for 5 minutes.

  • Post-test: Return the animal to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove any olfactory cues.

Data Analysis:

  • Primary Endpoints:

    • Time spent in the open arms (s).

    • Percentage of entries into the open arms ([Open Arm Entries / Total Arm Entries] × 100).

  • Locomotor Control: Total number of arm entries (to ensure the drug is not simply causing sedation).

  • Statistical Analysis: Compare the data between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treatment groups to the vehicle control. An increase in the time and percentage of entries into the open arms without a significant change in total locomotor activity is indicative of an anxiolytic effect.

Self-Validation:

  • The positive control group (Diazepam) must show a statistically significant increase in open arm time/entries compared to the vehicle group.

  • The vehicle group provides the baseline for anxiety-like behavior.

Quantitative Data Summary

The following table should be populated with experimental data obtained from the protocols described above.

Table 2: Pharmacological Profile of 3-Aminopentanoic Acid Hydrochloride (Example Data)

AssayTarget/ModelParameterResult
Radioligand BindingHuman α₂δ-1 subunitKᵢ (nM)To be determined
Radioligand BindingHuman GABA-A ReceptorKᵢ (nM)To be determined
Radioligand BindingHuman GABA-B ReceptorKᵢ (nM)To be determined
Behavioral AssayRat Elevated Plus MazeAnxiolytic MED (mg/kg)To be determined

MED: Minimum Effective Dose

Conclusion and Future Directions

3-Aminopentanoic acid hydrochloride presents a valuable tool for probing the GABAergic system and related neural pathways. The structured, hypothesis-driven approach detailed in these notes—from initial binding studies to functional in vivo assessment—provides a robust framework for its characterization. Initial experiments should focus on elucidating its precise molecular target, with the α₂δ-1 subunit of VGCCs being a primary candidate based on the pharmacology of similar GABA analogues. [7] Future research could involve expanding the investigation to other CNS disease models where GABAergic dysfunction is implicated, such as models of epilepsy or neuropathic pain. [5][11]Furthermore, exploring the selectivity of 3-Aminopentanoic acid across different GABA receptor subtypes or VGCC subunits could uncover novel therapeutic potential and refine its use as a selective pharmacological tool. [12]

References

  • (R)-3-Aminopentanoic acid 131347-76-7 wiki. (n.d.). Mol-Instincts. Retrieved January 30, 2026, from [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338–2347. [Link]

  • Chebib, M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. International Journal of Molecular Sciences, 23(2), 945. [Link]

  • Contribution of GABAA receptor subunits to attention and social behavior. (2019). Behavioural Brain Research, 371, 111974. [Link]

  • Alila Medical Media. (2017). Neuroscience Basics: GABA Receptors and GABA Drugs, Animation [Video]. YouTube. [Link]

  • Lesser Known Uses of γ-Aminobutyric Acid Analogue Medications in Otolaryngology. (2022). The Laryngoscope, 132(5), 954-964. [Link]

  • The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. (2024). Brain Sciences, 14(5), 459. [Link]

  • The effects of gamma-aminobutyric acid (GABA) on working memory and attention: A randomised, double-blind, placebo-controlled, crossover trial. (2023). bioRxiv. [Link]

  • GABA analogue. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • Taylor, C. P. (1997). 3-substituted GABA analogs with central nervous system activity: a review. Medicinal Chemistry Research, 7(6), 455-473.
  • Pregabalin. (n.d.). In Wikipedia. Retrieved January 30, 2026, from [Link]

  • 3-Aminopentanoic acid | C5H11NO2 | CID 14731978. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979. (n.d.). PubChem. Retrieved January 30, 2026, from [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. (2022). MDPI. [Link]

  • Yogeeswari, P., Sriram, D., & Ragavendran, J. V. (2006). An update on GABA analogs for CNS drug discovery. Recent patents on CNS drug discovery, 1(1), 113-118. [Link]

  • GABAA Receptor Modulation by Etomidate Analogues. (2013). Anesthesiology, 118(4), 845-857. [Link]

  • Pharmacokinetics of amino acid ester prodrugs of Acyclovir after oral administration: Interaction with the transporters on Caco-2 cells. (2012). Journal of Pharmacy & Bioallied Sciences, 4(Suppl 1), S1-S2. [Link]

  • El-Khoury, A. E., & Young, V. R. (2003). Amino acid pharmacokinetics and safety assessment. The Journal of Nutrition, 133(6 Suppl 1), 2050S-2054S. [Link]

  • Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the Histamine H3 Receptor. (2023). ACS Chemical Neuroscience, 14(7), 1276-1286. [Link]

Sources

Application Note: 3-Aminopentanoic Acid Hydrochloride in Neurological Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Aminopentanoic acid hydrochloride (3-APA HCl), also known as


-aminovaleric acid, is a non-proteinogenic 

-amino acid with significant utility in neuropharmacology and CNS drug development. Unlike its

-amino acid counterparts, 3-APA possesses a flexible ethyl side chain at the

-position, conferring unique steric and electronic properties. In neurological studies, it serves a dual function:
  • Pharmacological Probe: Acting as a low-affinity agonist/antagonist at GABAergic and Glycinergic receptors, facilitating the study of receptor kinetics and subunit selectivity.

  • Peptidomimetic Scaffold: A critical building block for synthesizing metabolically stable

    
    -peptides (foldamers) capable of crossing the blood-brain barrier (BBB) and resisting proteolytic degradation.
    

This guide provides comprehensive protocols for its solubilization, application in electrophysiological screening, and incorporation into solid-phase peptide synthesis (SPPS) for neurotherapeutic development.

Mechanism of Action & Neurological Relevance

Interaction with Inhibitory Neurotransmitter Receptors

3-Aminopentanoic acid is a structural homolog of GABA (


-aminobutyric acid) and 

-alanine. Its mechanism in the CNS is defined by its interaction with the orthosteric binding sites of inhibitory ligand-gated ion channels.
  • GABA-A Receptors: 3-APA acts as a weak partial agonist or competitive antagonist depending on the receptor subunit composition. Its

    
    -substitution introduces steric bulk that prevents the full "loop-C" closure required for high-efficacy channel gating, making it an excellent tool for probing the activation energy barriers  of the GABA-A receptor pore.
    
  • Glycine Receptors: It exhibits antagonistic properties at strychnine-sensitive glycine receptors (GlyR), particularly in the spinal cord and brainstem, modulating chloride (

    
    ) influx.
    
  • Transporter Modulation: 3-APA can compete for transport via GABA transporters (GAT) and the Taurine transporter (TauT), indirectly elevating synaptic levels of endogenous inhibitory transmitters.

Peptidomimetic Stabilization

In drug discovery, native neuropeptides (e.g., Enkephalins, Somatostatin) have poor pharmacokinetic profiles due to rapid cleavage by peptidases. Incorporating 3-APA creates a


-peptide backbone .
  • Proteolytic Resistance: The additional methylene group (

    
    ) in the backbone prevents recognition by standard proteases (trypsin, pepsin).
    
  • Secondary Structure:

    
    -amino acids promote the formation of stable helices (e.g., 14-helix), improving the binding affinity of peptide drugs to G-protein coupled receptors (GPCRs).
    
Signaling Pathway Visualization

G Compound 3-Aminopentanoic Acid (Exogenous Ligand) GABA_R GABA-A Receptor (Post-synaptic) Compound->GABA_R Weak Agonist/Antagonist Gly_R Glycine Receptor (Strychnine-sensitive) Compound->Gly_R Antagonist GAT GABA Transporter (GAT-1/3) Compound->GAT Competitive Inhibition Peptide_Drug Beta-Peptide Synthesis (Drug Design) Compound->Peptide_Drug Building Block Cl_Influx Cl- Influx (Hyperpolarization) GABA_R->Cl_Influx Modulates Gly_R->Cl_Influx Blocks Synaptic_GABA Increased Synaptic GABA GAT->Synaptic_GABA Prevents Reuptake Protease Proteolytic Enzymes Protease->Peptide_Drug Resistance (Inhibition)

Figure 1: Mechanistic pathways of 3-Aminopentanoic acid in CNS signaling and drug stability.

Protocol: Preparation & Handling

Physicochemical Properties[1]
  • Molecular Weight: 153.61 g/mol (HCl salt)

  • Solubility: Highly soluble in water (>50 mM), PBS, and Methanol. Sparingly soluble in Ethanol.

  • pH Stability: Stable in acidic media; liable to racemization at pH > 10 over prolonged periods.

Stock Solution Preparation (100 mM)

Reagents:

  • 3-Aminopentanoic acid HCl (Solid)[1]

  • Milli-Q Water (18.2 MΩ·cm) or Neuronal External Solution (for immediate use)

  • 0.22 µm Syringe Filter (PES membrane)

Procedure:

  • Weigh 15.36 mg of 3-Aminopentanoic acid HCl.

  • Dissolve in 1.0 mL of Milli-Q water. Vortex for 30 seconds until fully dissolved.

  • pH Adjustment (Critical): The HCl salt will yield an acidic solution (~pH 4-5). For physiological assays, buffer the stock to pH 7.2–7.4 using small aliquots of 1N NaOH. Note: Do this before adding to cells to prevent acid-sensing ion channel (ASIC) activation.

  • Filter sterilize using a 0.22 µm syringe filter.

  • Storage: Aliquot into 50 µL vials. Store at -20°C for up to 3 months. Avoid freeze-thaw cycles.

Application 1: In Vitro Electrophysiology (Whole-Cell Patch Clamp)

Objective: To characterize the agonist/antagonist profile of 3-APA on GABA-A receptors in hippocampal neurons.

Experimental Setup
  • System: Axon MultiClamp 700B or HEKA EPC10.

  • Cells: Primary Rat Hippocampal Neurons (DIV 14-21) or HEK293 cells transfected with GABA-A subunits (

    
    ).
    
  • Perfusion: Rapid solution exchange system (e.g., Warner Instruments SF-77B) is required due to rapid desensitization kinetics.

Solutions
ComponentIntracellular (Pipette) Solution (mM)Extracellular (Bath) Solution (mM)
CsCl 140 (Promotes Cl- current)-
NaCl -140
KCl -5
CaCl2 12
MgCl2 21
HEPES 1010
EGTA 11-
Glucose -10
pH / Osm 7.3 (CsOH) / 290 mOsm7.4 (NaOH) / 300-310 mOsm
Recording Protocol
  • Seal Formation: Establish a GΩ seal and break-in to achieve whole-cell configuration.

  • Voltage Clamp: Clamp membrane potential at -70 mV .

  • Baseline: Record stable baseline for 2 minutes.

  • Control Application: Apply 10 µM GABA for 2 seconds to verify receptor expression. Wash for 30 seconds.

  • Test Application (Agonism): Apply 3-APA (100 µM – 10 mM) for 2 seconds.

    • Observation: Look for inward currents. Compare amplitude and decay kinetics to GABA.

  • Test Application (Antagonism): Co-apply GABA (10 µM) + 3-APA (Variable Concentration) .

    • Analysis: Plot Dose-Response curve. Calculate

      
       if current is reduced.
      
  • Data Analysis: Normalize currents to the maximal GABA response (

    
    ).
    

Self-Validating Check: If 3-APA application causes a current that is blocked by Bicuculline (10 µM) or Picrotoxin (50 µM) , the action is confirmed to be mediated via GABA-A receptors.

Application 2: Solid-Phase Peptide Synthesis (SPPS) of β-Peptides

Objective: To incorporate 3-APA into a neuropeptide sequence to enhance metabolic stability.

Reagents[3]
  • Fmoc-3-Aminopentanoic Acid: The N-terminus must be Fmoc-protected.

  • Resin: Rink Amide MBHA resin (loading 0.5–0.7 mmol/g).

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

Synthesis Workflow (Fmoc Chemistry)

SPPS Start Resin Swelling (DCM, 30 min) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x3, DCM x3) Deprotect->Wash1 Couple Coupling Reaction (Fmoc-3-APA + HATU + DIPEA) 2-4 hours Wash1->Couple Wash2 Wash (DMF x3, DCM x3) Couple->Wash2 Test Kaiser Test (Ninhydrin) Wash2->Test Decision Blue? Test->Decision Decision->Deprotect Yes (Incomplete) Next Next Amino Acid Cycle Decision->Next No (Complete) Cleave Cleavage from Resin (95% TFA) Next->Cleave End of Sequence

Figure 2: SPPS Cycle for incorporating sterically hindered


-amino acids.
Critical Optimization Steps
  • Coupling Time: Due to the steric hindrance of the

    
    -ethyl group, standard coupling times (30-60 min) are insufficient. Extend coupling to 2–4 hours  or perform double coupling.
    
  • Activation: Use HATU instead of HBTU/TBTU. The 7-aza-benzotriazole moiety of HATU is more efficient for hindered amino acids.

  • Monitoring: The Kaiser test (ninhydrin) may be less sensitive for

    
    -amines. Chloranil test is recommended for secondary amines, though 3-APA is a primary amine, the steric bulk can yield false negatives.
    
  • Cleavage: Use a cocktail of TFA/TIS/H2O (95:2.5:2.5) for 3 hours. Precipitate in cold diethyl ether.

References

  • GABA Receptor Structure & Function: Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40224–40231. Link

  • Beta-Amino Acids in Drug Design: Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811–822. Link

  • GABA Analogues and Anticonvulsants: Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology, 6(1), 108–113. Link

  • Beta-Peptide Synthesis Protocols: Seebach, D., et al. (2004). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 87(11), 2733–2763. Link

  • 3-Aminopentanoic Acid HCl Product Data: PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid. National Center for Biotechnology Information (2025). Link

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule in Focus

3-Aminopentanoic acid, a β-amino acid, and its hydrochloride salt are valuable building blocks in medicinal chemistry and organic synthesis.[1] The hydrochloride form enhances the compound's stability and aqueous solubility, making it amenable to biological applications and straightforward analysis in polar solvents.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for confirming the molecular structure, verifying purity, and understanding the chemical environment of each atom within the molecule.[2]

This guide details a multi-faceted NMR approach to provide an unambiguous structural assignment of 3-aminopentanoic acid hydrochloride. We will explore not only standard ¹H and ¹³C NMR but also advanced techniques like DEPT to differentiate carbon types and 2D correlation experiments (COSY, HSQC) to map the intricate network of proton-proton and proton-carbon connectivities.

Molecular Structure

The first step in any NMR analysis is to understand the target structure and identify the unique atomic environments.

Figure 1: Structure of 3-Aminopentanoic Acid Hydrochloride with Carbon Numbering.

Experimental Protocols: From Sample to Spectrum

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correct instrument parameter selection.

Protocol: NMR Sample Preparation

Rationale: 3-Aminopentanoic acid hydrochloride is a polar salt, making it highly soluble in water.[1][3] Therefore, Deuterium Oxide (D₂O) is the solvent of choice. D₂O provides a deuterium signal for the instrument's lock system and eliminates the overwhelming signal of ¹H₂O that would otherwise obscure the analyte's resonances.[4][5]

Materials:

  • 3-Aminopentanoic Acid Hydrochloride (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D)

  • Deuterium Oxide (D₂O, 99.9% D)

  • High-quality 5 mm NMR tube

  • Pasteur pipette and glass wool

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the sample for routine ¹H NMR analysis (a higher concentration is recommended for ¹³C and 2D experiments) and place it directly into a clean, dry NMR tube.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of D₂O to the NMR tube.

  • Dissolution: Cap the tube securely and use a vortex mixer to ensure the sample is fully dissolved. Gentle warming may be applied if dissolution is slow.

  • Filtration (Critical Step): To remove any particulate matter that can degrade spectral quality, filter the solution. Tightly pack a small plug of glass wool into a Pasteur pipette and transfer the solution from the NMR tube, through the pipette, and into a second, clean NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Final Check: Ensure the final sample is a clear, homogeneous solution, free of any suspended solids.

Protocol: NMR Data Acquisition

Rationale: A suite of experiments is required for a complete structural assignment.

  • ¹H NMR: Quantifies protons and reveals their immediate electronic environment and neighboring protons through chemical shifts and spin-spin coupling.[6]

  • ¹³C NMR: Identifies all unique carbon environments.

  • DEPT-135/90: Distinguishes between CH₃, CH₂, and CH carbons, which is invaluable for assigning signals in the aliphatic region.[7][8]

  • COSY: Establishes proton-proton (¹H-¹H) coupling networks, confirming which protons are on adjacent carbons.[9]

  • HSQC: Correlates each proton with its directly attached carbon, providing definitive ¹H-¹³C assignments.[10]

The following is a generalized workflow for acquiring the necessary spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Sample in D₂O lock Lock & Shim prep->lock proton ¹H Spectrum lock->proton carbon ¹³C Spectrum proton->carbon dept DEPT-135/90 carbon->dept cosy ¹H-¹H COSY dept->cosy hsqc ¹H-¹³C HSQC cosy->hsqc analysis Assign Structure hsqc->analysis

Figure 2: Experimental workflow for NMR analysis.

Data Interpretation and Structural Elucidation

In D₂O, the labile protons on the carboxylic acid (-COOH) and the ammonium group (-NH₃⁺) will exchange with deuterium. Consequently, these protons will not be observed in the ¹H NMR spectrum.

Predicted ¹H NMR Spectrum (500 MHz, D₂O)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the non-exchangeable protons.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationRationale
H5 (CH₃)~ 0.9 - 1.1Triplet (t)3HAliphatic methyl group coupled to the two H4 protons (n+1 = 2+1=3).
H4 (CH₂)~ 1.6 - 1.8Sextet or m2HMethylene group coupled to H5 (3 protons) and H3 (1 proton). Expected to be complex.
H2 (CH₂)~ 2.5 - 2.7Doublet (d)2HMethylene group adjacent to the electron-withdrawing carbonyl (C1), shifted downfield. Coupled only to the H3 proton.
H3 (CH)~ 3.2 - 3.4Multiplet (m)1HMethine proton adjacent to the electron-withdrawing ammonium group (-NH₃⁺), shifted significantly downfield. Coupled to H4 and H2.
Predicted ¹³C NMR Spectrum (125 MHz, D₂O)

The proton-decoupled ¹³C NMR spectrum will show five distinct signals, one for each carbon atom in a unique chemical environment.[11]

Carbon LabelPredicted δ (ppm)DEPT-90DEPT-135Rationale
C5 (CH₃)~ 10 - 15No SignalPositiveTerminal aliphatic methyl carbon.
C4 (CH₂)~ 25 - 30No SignalNegativeAliphatic methylene carbon.
C2 (CH₂)~ 38 - 43No SignalNegativeMethylene carbon alpha to the carbonyl group, shifted downfield.
C3 (CH)~ 45 - 50PositivePositiveMethine carbon bonded to the nitrogen, shifted downfield.
C1 (C=O)~ 175 - 180No SignalNo SignalCarboxylic acid carbonyl carbon, significantly downfield. Quaternary carbons are not seen in DEPT.

Expert Insight: The DEPT-135 experiment is particularly powerful here. It will show C5 and C3 as positive peaks and C4 and C2 as negative peaks (pointing down). This provides immediate confirmation of the methyl, methine, and methylene assignments.[8] The DEPT-90 experiment will show only the C3 methine carbon, simplifying the spectrum further.[7]

Analysis of 2D NMR Spectra

¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals scalar couplings between protons, typically those separated by two or three bonds. Off-diagonal cross-peaks connect coupled protons.[9]

Expected Correlations:

  • A strong cross-peak between the H5 triplet and the H4 multiplet.

  • A cross-peak between the H4 multiplet and the H3 multiplet.

  • A cross-peak between the H3 multiplet and the H2 doublet.

Figure 3: Expected ¹H-¹H COSY correlations.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps each proton signal to the carbon it is directly attached to. This is the final step for unambiguous assignment.

Expected Correlations:

  • H5 signal (~1.0 ppm) will show a correlation peak to the C5 signal (~12 ppm).

  • H4 signal (~1.7 ppm) will show a correlation peak to the C4 signal (~27 ppm).

  • H2 signal (~2.6 ppm) will show a correlation peak to the C2 signal (~40 ppm).

  • H3 signal (~3.3 ppm) will show a correlation peak to the C3 signal (~47 ppm).

Conclusion

By systematically applying a combination of 1D and 2D NMR experiments, a complete and confident structural assignment of 3-aminopentanoic acid hydrochloride can be achieved. The ¹H and ¹³C spectra provide initial information on the chemical environments, while DEPT experiments confirm carbon multiplicities. Finally, COSY and HSQC experiments provide the definitive connectivity map of the molecule's backbone. This rigorous, self-validating workflow ensures the highest degree of scientific integrity for compound characterization in research and industrial settings.

References

  • Bel-Rhlid, R., & Especel, C. (2018). NMR Spectroscopy in Food Analysis. In Reference Module in Food Science. Elsevier. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14731978, 3-Aminopentanoic acid. Retrieved January 30, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11320932, (S)-3-Aminopentanoic acid. Retrieved January 30, 2026, from [Link].

  • Brown, D. (n.d.). 1H proton NMR spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved January 30, 2026, from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14731979, (3R)-3-Aminopentanoic acid. Retrieved January 30, 2026, from [Link].

  • Molbase. (n.d.). (R)-3-Aminopentanoic acid. Retrieved January 30, 2026, from [Link].

  • ChemSrc. (2024). 3-AMINO-PENTANOIC ACID | CAS#:18664-78-3. Retrieved January 30, 2026, from [Link].

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. John Wiley & Sons.
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved January 30, 2026, from [Link].

  • Ueda, T., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. International Journal of Molecular Sciences, 19(9), 2588. [Link].

  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved January 30, 2026, from [Link].

  • Stevenson, V. (2018). NMR Analysis of Amino Acids. YouTube. [Link].

  • ResearchGate. (2017). Which solvents I should use for taking NMR of amino acid?. Retrieved January 30, 2026, from [Link].

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. University of Zurich.
  • The Royal Society of Chemistry. (2021). Chapter 8: NMR Approaches for Probing the Polar Metabolome. Retrieved January 30, 2026, from [Link].

  • FooDB. (2010). Showing Compound 3-Aminopropanoic acid (FDB002253). Retrieved January 30, 2026, from [Link].

  • Bryce, D. L., & Wasylishen, R. E. (2002). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Physical Chemistry Chemical Physics, 4(15), 3591-3600. [Link].

  • Chemistry LibreTexts. (2019). 16.23: 16-6 DEPT ¹³C NMR Spectroscopy. Retrieved January 30, 2026, from [Link].

  • Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved January 30, 2026, from [Link].

  • Chemistry LibreTexts. (2022). 5.1: COSY Spectra. Retrieved January 30, 2026, from [Link].

  • University of Manitoba. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Retrieved January 30, 2026, from [Link].

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved January 30, 2026, from [Link].

  • Chemistry For Everyone. (2024). What Are Common NMR Solvents?. YouTube. [Link].

  • University of Cambridge. (n.d.). How to Prepare Samples for NMR. Department of Chemistry. Retrieved January 30, 2026, from [Link].

  • Brown, D. (n.d.). 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry. Retrieved January 30, 2026, from [Link].

Sources

Technical Guide: Experimental Protocols for 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026


-Amino Acid Derivatives

Abstract

3-Aminopentanoic acid hydrochloride (CAS: 80914-37-0), also known as


-ethyl-

-alanine, represents a critical scaffold in both peptidomimetic synthesis and neuropharmacology. As a

-amino acid, it confers significant proteolytic resistance when incorporated into peptide backbones. Structurally, it functions as a GABA analog (

-ethyl GABA), making it a high-value target for investigating GABAergic signaling and transporter kinetics. This guide provides validated protocols for converting the raw hydrochloride salt into Fmoc-protected building blocks for Solid-Phase Peptide Synthesis (SPPS) and preparing physiological stock solutions for in vitro assays.

Part 1: Compound Characterization & Handling

Before initiating experimental workflows, the physicochemical properties of the hydrochloride salt must be managed to ensure stoichiometry accuracy.

Physicochemical Properties
PropertySpecificationNotes
IUPAC Name 3-Aminopentanoic acid hydrochloride

-amino acid scaffold
Molecular Formula

Salt form
Molecular Weight 153.61 g/mol Use this value for molarity calculations (not free base MW 117.15)
Solubility >50 mg/mL in

Highly soluble; moderate solubility in MeOH
Hygroscopicity Moderate to HighCritical: Store in desiccator. Weigh quickly in low humidity.
pKa (approx)

;

Values shifted relative to

-amino acids due to

-position
Storage & Stability
  • Storage: -20°C is optimal for long-term stability; 4°C is acceptable for active use.

  • Handling: The HCl salt is prone to absorbing atmospheric moisture, which alters the effective mass. Always allow the vial to equilibrate to room temperature before opening to prevent condensation.

Part 2: Protocol for Fmoc-Protection (Synthesis Application)

Context: The raw hydrochloride salt cannot be used directly in standard Fmoc-SPPS because the amine is protonated and unprotected. This protocol converts 3-Aminopentanoic acid HCl into Fmoc-3-Aminopentanoic acid , the required building block for peptide synthesis.

Mechanism: Schotten-Baumann conditions are utilized to maintain a basic pH, neutralizing the HCl salt and keeping the amine nucleophilic for attack on the Fmoc-OSu reagent.

Reagents Required[1]
  • 3-Aminopentanoic acid HCl (1.0 eq)

  • Fmoc-N-hydroxysuccinimide ester (Fmoc-OSu) (1.1 eq)

  • Sodium Carbonate (

    
    ) or Sodium Bicarbonate (
    
    
    
    )
  • Solvents: Acetone (HPLC grade), Distilled Water (

    
    ), Ethyl Acetate (EtOAc), 1N HCl.
    
Step-by-Step Methodology
  • Solubilization & Neutralization:

    • Dissolve 3-Aminopentanoic acid HCl (e.g., 1.53 g, 10 mmol) in

      
       (20 mL).
      
    • Add

      
       (2.2 eq, ~2.33 g).
      
    • Note: The first equivalent neutralizes the HCl salt; the second equivalent buffers the solution to pH ~9-10.

    • Checkpoint: Ensure solution is clear and bubbling (

      
       release) has ceased.
      
  • Coupling Reaction:

    • Dissolve Fmoc-OSu (1.1 eq, 3.71 g) in Acetone (20 mL).

    • Add the Acetone solution dropwise to the aqueous amino acid solution while stirring vigorously.

    • Rationale: Dropwise addition prevents precipitation of Fmoc-OSu. The Acetone/Water mix ensures solubility of both hydrophobic Fmoc and hydrophilic amino acid.

    • Incubation: Stir at Room Temperature (RT) for 12–18 hours.

  • Work-up & Purification:

    • Evaporation: Remove Acetone under reduced pressure (Rotavap) at 35°C. The solution will become cloudy.

    • Wash: Add

      
       (20 mL) and wash with Diethyl Ether (
      
      
      
      mL) to remove unreacted Fmoc-OSu and byproducts. Discard the organic (ether) layer.
    • Acidification: Cool the aqueous layer on ice. Slowly add 1N HCl until pH reaches ~2.0. The product (Fmoc-3-Aminopentanoic acid) will precipitate as a white solid or oil.

    • Extraction: Extract the acidified aqueous layer with EtOAc (

      
       mL).
      
    • Drying: Combine EtOAc layers, wash with Brine, dry over anhydrous

      
      , and concentrate in vacuo.
      
Workflow Visualization

FmocProtection Start Start: 3-Aminopentanoic Acid HCl (Hydrophilic / Acidic) Neutralize Step 1: Neutralization Add Na2CO3 (aq) -> Free Amine Start->Neutralize Dissolve in H2O React Step 2: Fmoc Coupling Add Fmoc-OSu in Acetone (Schotten-Baumann Conditions) Neutralize->React pH 9-10 Wash Step 3: Ether Wash Remove unreacted Fmoc-OSu React->Wash Remove Acetone Acidify Step 4: Acidification (pH 2) Protonate Carboxyl -> Induce Precipitation Wash->Acidify Aqueous Phase Only Extract Step 5: EtOAc Extraction Isolate Product Acidify->Extract Product becomes Hydrophobic Final Final Product: Fmoc-3-Aminopentanoic Acid Extract->Final Dry & Concentrate

Figure 1: Chemical workflow for converting the HCl salt into an Fmoc-protected building block suitable for SPPS.

Part 3: Protocol for Biological Assay Preparation

Context: 3-Aminopentanoic acid is a structural isomer of GABA. When screening for receptor binding or transporter inhibition (e.g., GAT-1), the acidity of the HCl salt (


 in solution) is cytotoxic and can cause false positives in enzymatic assays.
Reagents Required[1]
  • 3-Aminopentanoic acid HCl[1][2][3]

  • Phosphate Buffered Saline (PBS) or HBSS (Ca/Mg free for transporter assays)

  • 1N NaOH (Sterile filtered)

  • pH Meter (Micro-probe recommended)

Preparation of 100 mM Neutralized Stock
  • Weighing:

    • Weigh 153.6 mg of 3-Aminopentanoic acid HCl.

    • Transfer to a 15 mL conical tube.

  • Initial Dissolution:

    • Add 8.0 mL of PBS/HBSS. Vortex until fully dissolved.

    • Observation: The pH will drop significantly (likely pH 3–4).

  • Neutralization (Critical Step):

    • Theory: You must neutralize the equimolar HCl.

    • Add approximately 950

      
      L of 1N NaOH slowly while monitoring pH.
      
    • Fine-tune with dilute NaOH/HCl to reach pH 7.4 .

    • Adjust final volume to 10.0 mL with buffer.

  • Sterilization:

    • Pass the solution through a 0.22

      
      m PES syringe filter.
      
    • Note: Do not autoclave amino acids as they may degrade or racemize at high temperatures.

Biological Workflow Visualization

BioPrep Raw Raw HCl Salt (Acidic Solid) Dissolve Dissolve in Buffer (Result: pH ~3.0) Raw->Dissolve Titrate Titrate with NaOH Target: pH 7.4 Dissolve->Titrate Monitor pH Filter 0.22 µm Filtration (Sterilization) Titrate->Filter Assay Ready for Cell Culture / Enzyme Assay Filter->Assay

Figure 2: Preparation of physiological stock solutions. Neutralization is mandatory to prevent acid-induced cytotoxicity.

Part 4: Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield (Fmoc Synthesis) Hydrolysis of Fmoc-OSuEnsure Acetone is fresh. Do not let reaction pH exceed 10 (Fmoc is base-labile).
Oiling out (Synthesis) Product is not solidifyingTriturate the oil with cold Hexane or Pentane to induce crystallization.
Cell Death (Bio Assay) Acidic ShockCheck the pH of the stock solution after filtration. The HCl salt requires stoichiometric base neutralization.
Incomplete Coupling (SPPS) Steric Hindrance

-amino acids couple slower than

-AAs. Use HATU/HOAt and double coupling times (2x 1hr).

References

  • PubChem. (2023). 3-Aminopentanoic acid hydrochloride Compound Summary. National Library of Medicine. Available at: [Link]

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta. (Authoritative source on Beta-peptide synthesis methodology).
  • Sigma-Aldrich. (2023). Product Specification: 3-Aminopentanoic acid. Merck KGaA.

Sources

Gas chromatography-mass spectrometry (GC-MS) of beta-amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Quantitative Analysis of β-Amino Acids in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note provides a comprehensive guide for the quantitative analysis of β-amino acids using Gas Chromatography-Mass Spectrometry (GC-MS). β-amino acids are crucial components in peptidomimetics, natural products, and pharmaceutical compounds. Their analysis, however, is challenging due to their polar, zwitterionic nature and low volatility. This document details a robust, field-proven protocol for the derivatization, separation, and quantification of β-amino acids from complex biological and synthetic matrices. We will explore the causality behind key experimental choices, from sample preparation to data interpretation, ensuring a scientifically sound and reproducible workflow for researchers, scientists, and drug development professionals.

Introduction: The Significance of β-Amino Acid Analysis

β-Amino acids, structural isomers of the canonical α-amino acids, are distinguished by the attachment of the amino group to the β-carbon of the carboxylic acid. This seemingly minor structural shift imparts significant and unique properties, making them valuable building blocks in drug development. Peptides and other molecules incorporating β-amino acids often exhibit enhanced stability against enzymatic degradation, leading to improved pharmacokinetic profiles.[1] Furthermore, they can induce specific secondary structures, such as helices and sheets, which is critical for designing bioactive molecules.

Accurate and sensitive quantification of β-amino acids is paramount in various research contexts, including:

  • Pharmacokinetic Studies: Tracking the absorption, distribution, metabolism, and excretion (ADME) of β-amino acid-containing drugs.

  • Metabolomics: Investigating endogenous or microbial metabolic pathways involving β-amino acids.[2]

  • Quality Control: Ensuring the purity and correct composition of synthetic peptides and pharmaceutical ingredients.

While HPLC is a common method for amino acid analysis, GC-MS offers exceptional chromatographic resolution and the high specificity of mass spectrometric detection, making it a powerful alternative, especially when coupled with stable isotope dilution techniques for superior accuracy.[2][3]

The Challenge: Overcoming Polarity and Low Volatility

The primary obstacle in analyzing β-amino acids by GC-MS is their physical properties. Like their α-isomers, they are zwitterionic at physiological pH, highly polar, and non-volatile.[4] Direct injection into a gas chromatograph would lead to thermal decomposition in the hot injector port rather than volatilization.[4]

The Solution: Chemical Derivatization

To make β-amino acids amenable to GC analysis, their polar functional groups—the carboxylic acid (-COOH) and the amino group (-NH2)—must be chemically modified. This process, known as derivatization, converts the polar, non-volatile analyte into a less polar, more volatile, and thermally stable derivative.[3] A successful derivatization strategy is the cornerstone of any reliable GC-MS method for amino acid analysis.

Workflow Overview: From Sample to Result

The entire analytical process can be visualized as a sequential workflow. Each stage is critical for the success of the subsequent steps, forming a self-validating system where careful execution at one stage ensures high-quality input for the next.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological or Synthetic Sample Spike Spike with Stable Isotope Internal Std. Sample->Spike Extract Extraction & Purification Spike->Extract Dry Evaporation to Dryness Extract->Dry Ester Step 1: Esterification (Carboxyl Group) Dry->Ester Acyl Step 2: Acylation (Amino Group) Ester->Acyl Inject GC Injection Acyl->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) & Fragmentation Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect PeakID Peak Identification (RT & Mass Spectrum) Detect->PeakID Quant Quantification (Calibration Curve) PeakID->Quant Report Final Report Quant->Report

Caption: Overall workflow for β-amino acid analysis by GC-MS.

Detailed Protocol: Two-Step Derivatization (Esterification & Acylation)

This protocol details a widely used and robust two-step derivatization method that effectively protects both the carboxylic and amino functional groups. The first step converts the carboxylic acid to a methyl ester, and the second step acylates the amino group. This method generates stable derivatives with excellent chromatographic properties.

Reagents and Materials
  • Esterification Reagent: 2 M Hydrochloric Acid (HCl) in Methanol (CH₃OH). Prepare by carefully adding acetyl chloride dropwise to anhydrous methanol in an ice bath.

  • Acylation Reagent: Pentafluoropropionic Anhydride (PFPA).

  • Solvents: Ethyl Acetate (EA), Toluene (GC-grade).

  • Internal Standards: Stable isotope-labeled (e.g., ¹³C, ¹⁵N, or D) analogues of the target β-amino acids.

  • Pyrex reaction vials (2 mL) with PTFE-lined screw caps.

  • Heating block or oven.

  • Nitrogen evaporator.

  • Vortex mixer.

Step-by-Step Experimental Protocol

Step 1: Sample Preparation & Internal Standard Spiking

  • Aliquot Sample: Place a known volume or mass of the sample (e.g., 100 µL of plasma, or a weighed amount of dried synthetic product) into a 2 mL reaction vial.

  • Spike Internal Standard: Add a known amount of the stable isotope-labeled internal standard solution to the sample. This is the most critical step for accurate quantification as the internal standard corrects for analyte loss during sample preparation and for variations in derivatization efficiency and injection volume.

  • Evaporation: Evaporate the sample to complete dryness under a gentle stream of nitrogen at 50-60°C. Causality: The presence of water will interfere with the derivatization reactions, so the sample must be completely dry.[3]

Step 2: Derivatization - Esterification

  • Add 200 µL of 2 M HCl in methanol to the dried sample residue.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 80°C for 60 minutes.[5] Causality: This step converts the carboxylic acid group to its methyl ester. The acidic conditions catalyze the reaction, and the heat accelerates it to completion.

  • Cool the vial to room temperature and evaporate the reagent to dryness under a stream of nitrogen.

Step 3: Derivatization - Acylation

  • Add 100 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA) to the dried residue from the esterification step.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 65°C for 30 minutes.[5] Causality: The PFPA reacts with the amino group (and any other active hydrogens, e.g., on hydroxyl groups) to form a stable, volatile pentafluoropropionyl derivative. The fluorine atoms significantly increase the electronegativity of the molecule, enhancing its response with certain detectors.[6]

  • Cool the vial to room temperature and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

Step 4: Reconstitution for GC-MS Injection

  • Reconstitute the final dried derivative in a suitable volume (e.g., 100 µL) of a GC-compatible solvent, such as toluene.

  • Vortex briefly to ensure the derivative is fully dissolved.

  • Transfer the solution to a GC autosampler vial with an insert. The sample is now ready for GC-MS analysis.

GC-MS Instrumental Parameters

The choice of instrumental parameters is crucial for achieving good separation and sensitive detection. The following table provides a validated starting point for the analysis of β-amino acid derivatives.

ParameterSettingRationale
Gas Chromatograph (GC)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness; 5% Phenyl-Methylpolysiloxane (e.g., DB-5ms, HP-5ms, Rxi-5ms)This non-polar stationary phase provides excellent separation for a wide range of derivatized amino acids based on their boiling points and weak dipole interactions. It is robust and exhibits low bleed, which is critical for MS detection.[7]
Carrier GasHelium, constant flow rate of 1.0 mL/minHelium is an inert and efficient carrier gas, providing a good balance between speed and resolution. A constant flow ensures reproducible retention times.
Injector TypeSplitlessSplitless injection is used for trace analysis to ensure the maximum amount of analyte is transferred to the column, thereby maximizing sensitivity.
Injector Temperature280°CThis temperature ensures rapid and complete volatilization of the derivatized analytes without causing thermal degradation.
Oven Temperature ProgramInitial 60°C (hold 2 min), ramp 10°C/min to 310°C, hold 10 minThe initial low temperature allows for focusing of the analytes at the head of the column. The temperature ramp separates compounds based on their boiling points, and the final hold ensures that all heavier components are eluted from the column before the next run.[7]
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI) at 70 eVEI is a hard ionization technique that produces reproducible and characteristic fragmentation patterns, creating a mass spectral "fingerprint" that is ideal for compound identification and library matching.[8]
Ion Source Temperature230°CMaintains the analytes in the gas phase and helps prevent contamination of the ion source.
Quadrupole Temperature150°CEnsures consistent mass filtering and prevents condensation of analytes on the quadrupole rods.
Acquisition ModeFull Scan (e.g., m/z 50-550) and/or Selected Ion Monitoring (SIM)Full Scan is used for method development and qualitative identification of unknown compounds. SIM is used for quantitative analysis, where only specific, characteristic ions for each analyte are monitored, dramatically increasing sensitivity and selectivity.

Data Analysis and Interpretation

Compound Identification

A derivatized β-amino acid is identified by a combination of its retention time (RT) from the GC and its unique mass spectrum from the MS. The RT should be consistent across runs, and the mass spectrum should match that of an authentic standard or a library entry.

Mass Spectral Fragmentation

Under Electron Ionization (EI), derivatized amino acids undergo predictable fragmentation, providing structural information. For N-PFP-methyl ester derivatives, common fragmentation pathways include:

  • Loss of the Ester Group: A characteristic loss of the methoxycarbonyl group (-COOCH₃, 59 Da) or the entire ester side chain is common.

  • α-Cleavage (to the Nitrogen): The bond between the α- and β-carbons can cleave, which is a key fragmentation pathway for amino acid derivatives.

  • Side-Chain Fragmentation: The specific R-group of the β-amino acid will produce its own characteristic fragment ions.

For example, when using silylating reagents like MTBSTFA to form tert-butyldimethylsilyl (TBDMS) derivatives, a very common and diagnostically significant fragment is the loss of a tert-butyl group ([M-57]⁺).[9][10] This ion is often the base peak or at least highly abundant and is excellent for use in SIM mode for quantification.

Quantification

Quantitative analysis relies on the principle of stable isotope dilution . A calibration curve is generated by preparing a series of standards containing a fixed amount of the stable isotope-labeled internal standard and varying amounts of the unlabeled (native) analyte standard. The samples are derivatized and analyzed by GC-MS in SIM mode.

A plot of the peak area ratio (Area of Native Analyte / Area of Internal Standard) versus the concentration ratio is constructed. The concentration of the β-amino acid in an unknown sample is then calculated from its measured peak area ratio using the linear regression equation from the calibration curve. This method is highly accurate because the chemically identical internal standard experiences the same physical and chemical effects as the native analyte throughout the entire process.[11]

Chiral Separations

To separate enantiomers (D and L forms) of β-amino acids, a chiral GC column is required. A common choice is a column coated with a chiral stationary phase like Chirasil-L-Val. This phase selectively interacts with one enantiomer more strongly than the other, resulting in different retention times and allowing for their separation and individual quantification. The derivatization and MS conditions can often remain the same as for non-chiral analysis.

Conclusion

This application note provides a robust and scientifically grounded framework for the quantitative analysis of β-amino acids by GC-MS. The key to a successful analysis lies in meticulous sample preparation and a consistent, efficient derivatization strategy to render these polar molecules suitable for gas chromatography. The two-step esterification and acylation protocol, combined with stable isotope dilution for quantification, offers a highly accurate, sensitive, and reproducible method. By understanding the causality behind each step—from drying the sample to selecting specific ions for monitoring—researchers can confidently apply this powerful technique to advance their work in drug development, metabolomics, and quality control.

References

  • Tsoupras, A., & Zabetakis, I. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Metabolites, 11(3), 183. [Link]

  • You, L., Page, L., Feng, X., & Tang, Y. J. (2012). Metabolic Pathway Confirmation and Discovery Through 13C-labeling of Proteinogenic Amino Acids. Journal of visualized experiments : JoVE, (60), 3523. [Link]

  • Patterson, B. W., & Wolfe, R. R. (2010). Stable isotope labeling tandem mass spectrometry (SILT) to quantify protein production and clearance rates. Journal of visualized experiments : JoVE, (41), 2026. [Link]

  • ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS?[Link]

  • Krupcik, J., et al. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Journal of Chromatography A, 1180(1-2), 131-137. [Link]

  • Moos, M., & Cvačka, J. (2021). A protocol for GC-MS profiling of chiral secondary amino acids. MethodsX, 8, 101234. [Link]

  • ResearchGate. (n.d.). 1.1.3. Chiral separation of amino acids by gas chromatography. [Link]

  • Zenkevich, I. G. (2022). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. Journal of The American Society for Mass Spectrometry, 33(9), 1596-1616. [Link]

  • Phenomenex. (2024). Guide to Choosing a GC Column. [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Shimadzu Corporation. (n.d.). Fast Analysis of Amino Acids Using the GC/MS Metabolite Component Database. [Link]

  • ResearchGate. (n.d.). Fig. 2. TIC GC/MS chromatogram of the chiral amino acid analysis.... [Link]

  • Tsikas, D., & Chobanyan-Jürgens, K. (2019). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites, 9(12), 307. [Link]

  • Jo, E., Lee, J., & Lee, S. (2022). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM2.5 Using GC-MS/MS. Atmosphere, 13(10), 1599. [Link]

  • Nissen, J. B., et al. (2011). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. Analytical Chemistry, 83(8), 2927-2934. [Link]

  • Jasiński, M., et al. (2021). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. Molecules, 26(16), 4992. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Culea, M., et al. (2009). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica, 54(1), 213-223. [Link]

  • Mawhinney, T. P., et al. (2011). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Metabolomics, 7(3), 306-323. [Link]

  • Mtoz Biolabs. (n.d.). GC-MS Amino Acid Analysis. [Link]

  • Dettmer, K., & Oefner, P. J. (2019). Amino Acid Analysis in Physiological Samples by GC-MS with Propyl Chloroformate Derivatization and iTRAQ-LC-MS/MS. Methods in Molecular Biology, 2030, 217-233. [Link]

Sources

Quantitative Analysis of 3-Aminopentanoic Acid Hydrochloride in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Aminopentanoic acid hydrochloride, a β-amino acid, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] Due to its polar nature, traditional reversed-phase chromatographic methods are often inadequate.[2][3] This application note details a robust methodology employing Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation, coupled with tandem mass spectrometry for sensitive and selective detection. We will cover the rationale behind method development, from sample preparation and chromatographic separation to mass spectrometer optimization and data analysis, providing field-proven insights to ensure scientific integrity and reliable results.

Introduction: The Analytical Challenge

3-Aminopentanoic acid is a β-amino acid of interest in pharmaceutical and biochemical research, often used as a building block in organic synthesis.[1] Its hydrochloride salt form enhances stability and solubility in aqueous solutions.[1] The primary analytical challenge stems from its high polarity and zwitterionic character, which leads to poor retention on conventional C18 reversed-phase columns.[2][3] Direct analysis requires a chromatographic technique tailored for polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is an ideal solution, offering excellent retention and separation for such molecules.[4][5][6] When combined with the specificity and sensitivity of tandem mass spectrometry, HILIC-MS/MS provides a powerful tool for accurate quantification in complex biological matrices.[2]

Analyte Properties: 3-Aminopentanoic Acid
PropertyValueSource
Chemical Formula C₅H₁₁NO₂[7][8][9]
Molecular Weight (Average) 117.15 g/mol [7][8][9]
Monoisotopic Mass 117.078978594 Da[7][8]
Classification β-Amino Acid[1]
Form Hydrochloride Salt (C₅H₁₂ClNO₂)[1]

Experimental Workflow Overview

A successful analysis relies on a systematic and optimized workflow. Each stage, from initial sample handling to final data processing, is critical for achieving accurate and reproducible results. The diagram below outlines the comprehensive protocol described in this guide.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Matrix (e.g., Plasma, Urine) Spike Spike with Internal Standard (Stable Isotope Labeled 3-APA) Sample->Spike Cleanup Select Cleanup Protocol: 1. Protein Precipitation 2. Solid Phase Extraction (SPE) Spike->Cleanup Extract Collect Supernatant / Eluate Cleanup->Extract LC HILIC Separation Extract->LC MS ESI+ Ionization LC->MS MSMS Tandem MS Detection (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Concentration Calculation Calibration->Quant fragmentation cluster_products Collision-Induced Dissociation (CID) Precursor Precursor Ion [M+H]⁺ m/z 118.1 Fragment1 Product Ion 1 m/z 100.1 ([M+H-H₂O]⁺) Precursor->Fragment1 -18 Da Fragment2 Product Ion 2 m/z 72.1 ([M+H-HCOOH]⁺) Precursor->Fragment2 -46 Da Fragment3 Product Ion 3 m/z 88.1 (Loss of C₂H₆) Precursor->Fragment3 -30 Da

Sources

Application Note: Protocol for the Derivatization of 3-Aminopentanoic Acid Hydrochloride for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

3-Aminopentanoic acid, a β-amino acid, is a molecule of interest in various fields, including pharmaceutical development and metabolomics. Its analysis, however, presents significant challenges for common analytical techniques. Like other amino acids, it is a polar, zwitterionic compound with low volatility, making it unsuitable for direct analysis by Gas Chromatography (GC). Furthermore, it lacks a strong chromophore, complicating its detection by standard High-Performance Liquid Chromatography (HPLC) with UV detection.[]

To overcome these analytical hurdles, a chemical modification step known as derivatization is essential.[] Derivatization converts the polar, non-volatile analyte into a less polar, more volatile, and thermally stable derivative that is amenable to GC separation and subsequent detection by Mass Spectrometry (MS). This application note provides a detailed, field-proven protocol for the derivatization of 3-aminopentanoic acid hydrochloride using N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). This silylation method is robust, reliable, and yields stable derivatives, enabling sensitive and accurate quantification.

The causality behind this choice of derivatization lies in the chemistry of silylation. The process replaces the active, acidic hydrogens on both the carboxyl (-COOH) and amino (-NH₂) functional groups with nonpolar tert-butyldimethylsilyl (TBDMS) groups. MTBSTFA is specifically selected as the silylating agent because the resulting TBDMS derivatives exhibit superior stability and are less susceptible to hydrolysis from trace moisture compared to derivatives formed by other common reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This enhanced stability is crucial for reproducible and reliable analysis.

Principle of Silylation with MTBSTFA

The derivatization of 3-aminopentanoic acid with MTBSTFA is a two-fold silylation reaction. The hydrochloride salt is first dried to remove water and HCl, which would otherwise interfere with the reaction. The free amino acid then reacts with MTBSTFA in an anhydrous solvent, typically acetonitrile.

The reaction proceeds as follows:

  • The active hydrogen of the carboxylic acid group is replaced by a TBDMS group.

  • The active hydrogens of the primary amine group are also replaced by a TBDMS group.

This conversion of polar -COOH and -NH₂ groups into their nonpolar TBDMS-ester and TBDMS-amine counterparts drastically reduces intermolecular hydrogen bonding, which significantly increases the volatility of the molecule, a prerequisite for GC analysis.[2] The resulting di-TBDMS derivative is thermally stable and produces a characteristic fragmentation pattern in the mass spectrometer, allowing for confident identification and quantification.

Figure 1: Silylation of 3-Aminopentanoic Acid

Materials, Reagents, and Equipment

Item Specification Purpose
Analyte 3-Aminopentanoic acid hydrochlorideStarting material for derivatization
Derivatization Reagent N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)Silylating agent
Solvent Acetonitrile (ACN), Anhydrous/GC-gradeReaction medium
Reaction Vials 2 mL amber glass vials with PTFE-lined screw capsTo perform the reaction
Heating Source Heating block or laboratory ovenFor thermal incubation of the reaction
Pipettes Calibrated micropipettes (10-100 µL, 100-1000 µL)For accurate liquid handling
Drying System Nitrogen evaporator or vacuum centrifugeTo remove solvent and HCl prior to reaction
Analytical Instrument Gas Chromatograph with Mass Spectrometer (GC-MS)For separation and detection
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, TR-5)Chromatographic separation

Safety Precautions

  • General: All procedures should be performed in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 3-Aminopentanoic Acid Hydrochloride: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[3][4]

  • MTBSTFA: This reagent is flammable and moisture-sensitive. It can cause skin and eye irritation. Handle under an inert atmosphere (e.g., nitrogen or argon) if possible and avoid contact with water.

  • Acetonitrile: Flammable liquid and vapor. It is harmful if swallowed, in contact with skin, or if inhaled. It is a known irritant.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to these steps, particularly the drying and incubation stages, is critical for achieving complete and reproducible derivatization.

Figure 2: Experimental Workflow for Derivatization

Step 1: Sample Preparation 1.1. Accurately weigh approximately 1.0 mg of 3-aminopentanoic acid hydrochloride into a 2 mL glass reaction vial. Causality: Precise weighing is fundamental for accurate quantification. If starting from a solution (e.g., in 0.1 N HCl), pipette a known volume and proceed to the next step.

Step 2: Analyte Drying (Critical Step) 2.1. Place the open vial in a vacuum centrifuge or under a gentle stream of dry nitrogen gas. 2.2. Dry the sample completely until a solid residue is formed and no moisture is visible. Causality: This is the most critical step of the protocol. Silylating reagents react readily with water and other protic compounds.[5] The presence of moisture will consume the reagent, lead to incomplete derivatization of the target analyte, and cause instability of the formed derivatives. This step also removes the volatile hydrochloride, liberating the free amino acid for reaction.

Step 3: Derivatization Reaction 3.1. To the dried sample residue in the vial, add 100 µL of anhydrous acetonitrile. 3.2. Add 100 µL of MTBSTFA to the vial. Causality: Acetonitrile is used as a solvent to ensure the analyte and reagent are fully dissolved and can react efficiently. MTBSTFA is added in large excess to drive the reaction to completion. 3.3. Immediately cap the vial tightly with a PTFE-lined screw cap. 3.4. Vortex the mixture for 10-15 seconds to ensure homogeneity.

Step 4: Incubation 4.1. Place the sealed vial in a heating block or oven pre-heated to 100°C. 4.2. Heat the reaction mixture for 4 hours. Causality: Heating provides the necessary activation energy for the silylation of both the sterically hindered carboxylic acid and the amine group. A 4-hour incubation period ensures the reaction proceeds to completion for both functional groups, minimizing partially derivatized products.

Step 5: Cooling and Analysis 5.1. After the incubation period, carefully remove the vial from the heat source and allow it to cool completely to room temperature. 5.2. The sample is now ready for analysis. No further workup is required. The reaction mixture can be injected directly into the GC-MS system.[2] 5.3. Place the vial in the GC autosampler for analysis.

Recommended GC-MS Analytical Parameters

The following parameters serve as a validated starting point and should be optimized for the specific instrumentation in use.

Parameter Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalent
Injection Mode Splitless
Injector Temperature 280°C
Carrier Gas Helium, Constant Flow @ 1.2 mL/min
Oven Program Initial: 100°C, hold for 2 min
Ramp 1: 10°C/min to 300°C
Hold: 5 min at 300°C
Transfer Line Temp 290°C
Ion Source Temp 230°C
Quadrupole Temp 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600

Data Interpretation & Validation

  • Expected Product: The fully derivatized product is di-(tert-butyldimethylsilyl)-3-aminopentanoic acid.

  • Molecular Weight: The molecular weight of underivatized 3-aminopentanoic acid is 117.15 g/mol .[3] Each TBDMS group adds 114.25 g/mol (SiC₆H₁₅). The final derivatized molecule will have a molecular weight of approximately 345.65 g/mol .

  • Mass Spectrum: The EI mass spectrum is a critical tool for validation. Look for characteristic fragments:

    • [M-15]⁺: Loss of a methyl group (CH₃) from a TBDMS moiety.

    • [M-57]⁺: Loss of a tert-butyl group (C₄H₉), a very common and often abundant ion for TBDMS derivatives. This is a key diagnostic ion.

    • [M-159]⁺: Loss of the carboxyl-TBDMS group (COO-TBDMS).

  • Troubleshooting:

    • Low or No Product Peak: This is often due to incomplete drying. Re-run the protocol ensuring the sample is completely anhydrous before adding reagents.

    • Multiple Peaks: May indicate incomplete derivatization. Consider increasing the reaction time or temperature. However, under the conditions specified, most amino acids produce a single, fully derivatized product.

Conclusion

This application note details a comprehensive and reliable protocol for the derivatization of 3-aminopentanoic acid hydrochloride for GC-MS analysis. By converting the polar analyte into a stable, volatile TBDMS derivative, this method enables sensitive and accurate analysis, which is crucial for researchers in drug development and life sciences. The key to success lies in the meticulous removal of moisture before the reaction and ensuring sufficient time and temperature for complete derivatization. This self-validating protocol, grounded in established chemical principles, provides a robust foundation for the routine analysis of this and other challenging amino acids.

References

  • GC Analysis of Derivatized Amino Acids. Thermo Fisher Scientific.
  • Derivitization of Amino Acids Using Waters AccQ•Tag Chemistry.
  • Amino Acid Derivatiz
  • Implementation of a straightforward derivatization method for the simultaneous analysis of short chain f
  • <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. US Pharmacopeia (USP).
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Agilent.
  • Amino Acid Analysis. Scantec Nordic.
  • 3-Aminopentanoic acid | C5H11NO2 | CID 14731978. PubChem - NIH. [Link]

  • Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Molecules Journal, MDPI. [Link]

  • Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins. US Pharmacopeia (USP).
  • (3R)-3-Aminopentanoic acid | C5H11NO2 | CID 14731979. PubChem - NIH. [Link]

  • Silylation of amino acids.

Sources

Solid-phase peptide synthesis with beta-amino acids

Application Note: Solid-Phase Peptide Synthesis (SPPS) of -Peptides

Introduction & Strategic Significance

The incorporation of ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">



  • Proteolytic Stability: The altered backbone topology renders

    
    -peptides largely resistant to standard proteases and peptidases, significantly extending in vivo half-life.
    
  • Foldamer Formation:

    
    -peptides can adopt stable, predictable secondary structures (helices, sheets, and turns) at much shorter sequence lengths than their 
    
    
    -counterparts, allowing for precise mimicry of protein-protein interaction domains.

However, the synthesis of


Technical Background: The -Amino Acid Challenge

Understanding the specific isomer is critical for protocol adjustment.

  • 
    -Amino Acids:  Side chain attached to the 
    
    
    -carbon (adjacent to the amine). These couple relatively well but are prone to aggregation due to stable secondary structure formation.
  • 
    -Amino Acids:  Side chain attached to the 
    
    
    -carbon (adjacent to the carbonyl). These are sterically hindered and notoriously difficult to couple, often requiring aggressive activation and extended reaction times.
Key Synthetic Hurdles
Parameter

-Amino Acid SPPS

-Amino Acid SPPS
Coupling Kinetics Fast (

min)
Slow (

min)
Aggregation Risk Moderate (sequence dependent)High (forms stable 14-helices/sheets)
Racemization Risk High (via oxazolone)Low (no acidic

-proton), but possible
Preferred Reagent HBTU/DICHATU/HOAt or PyAOP

Core Protocol: The Self-Validating System

This protocol utilizes a "Double-Couple, Cap, and Check" logic. This is a self-validating system because it assumes every coupling is difficult, forces completion through redundancy, and chemically terminates unreacted chains (capping) to prevent the propagation of "deletion sequences" that are impossible to purify later.

Materials & Reagents[2][3][4]
  • Resin: Rink Amide (for amides) or Wang (for acids).[1]

    • Crucial: Use low-loading resin (0.2 – 0.4 mmol/g) . High loading promotes inter-chain aggregation, which is fatal for

      
      -peptide synthesis.
      
  • Solvent: N-Methyl-2-pyrrolidone (NMP) is preferred over DMF for

    
    -peptides due to better disruption of aggregates.
    
  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine).

  • Capping Solution: Acetic anhydride (

    
    ) / Pyridine / NMP (1:1:8).
    
Step-by-Step Workflow
Step 1: Resin Swelling

The resin must be fully solvated to expose internal sites.

  • Swell resin in DCM for 20 min, then wash 3x with NMP.

Step 2: Fmoc Deprotection[2]
  • Treat with 20% Piperidine in NMP (containing 0.1 M HOBt to suppress aspartimide formation if Asp is present).

  • Cycle: 1 x 3 min, drain, 1 x 12 min.

  • Wash: 5x NMP.

Step 3: Activation & Coupling (The "Double Couple")

Due to slower kinetics, single couplings are risky.

  • Reaction Mix: 3.0 eq Fmoc-

    
    -AA + 2.9 eq HATU + 6.0 eq DIEA in NMP.
    
    • Note: Pre-activate for 30 seconds before adding to resin.

  • Coupling A: Shake for 60 minutes . Drain.

  • Coupling B: Repeat with fresh reagents for 60 minutes . Drain.

  • Wash: 3x NMP.

Step 4: Monitoring (The Validation Gate)

Perform a Kaiser Test (for primary amines).[3]

  • Blue beads: Incomplete coupling.[4]

    
    Stop.  Perform a 3rd coupling with PyAOP or at elevated temp (
    
    
    C).
  • Colorless beads: Complete coupling.[5]

    
     Proceed.
    
Step 5: Capping (The Filter)

Acetylate any unreacted amines to stop them from reacting in the next cycle.

  • Add Capping Solution for 10 min.

  • Wash: 3x NMP.

Step 6: Cleavage
  • Reagent: TFA / TIS /

    
     (95:2.5:2.5).
    
  • Time: 2-3 hours.

  • Precipitate in cold diethyl ether.

Visualization: Logic Flow & Mechanism

Synthesis Cycle Logic

The following diagram illustrates the robust decision-making process required for

BetaPeptideSPPSStartResin Swelling(DCM/NMP)DeprotectFmoc Deprotection(20% Piperidine)Start->DeprotectWash1Wash (NMP x5)Deprotect->Wash1Couple1Coupling 1(HATU, 3eq, 60 min)Wash1->Couple1Couple2Coupling 2(Fresh Reagents, 60 min)Couple1->Couple2 Mandatory Double CouplingCheckKaiser Test(Validation)Couple2->CheckCapCapping(Ac2O/Pyridine)Check->CapPass (Colorless)FailTroubleshoot:Microwave / PyAOPCheck->FailFail (Blue)NextNext Cycle?Cap->NextNext->DeprotectElongateCleaveFinal Cleavage(TFA Cocktail)Next->CleaveFinishFail->Couple2Retry

Caption: Workflow for

Troubleshooting & Optimization ("Expertise" Section)

Aggregation Handling
  • Solution 1 (Solvent): Switch from DMF to NMP or use a "Magic Mixture" (DCM/DMF/NMP + 1% Triton X-100).

  • Solution 2 (Microwave): Microwave irradiation (

    
    C, 25W) significantly improves coupling of sterically hindered 
    
    
    -amino acids by providing the thermal energy to overcome the rotational barrier.
Aspartimide Formation

While less common than in


  • Prevention: Add 0.1 M HOBt to the Piperidine deprotection solution. This suppresses the base-catalyzed ring closure.

Racemization

Although


  • Rule: Do not pre-activate HATU/AA mixtures for >2 minutes. Add base immediately before delivery to the resin.

References

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996).

    
    -Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Helvetica Chimica Acta, 79(4), 913-941. 
    
  • Gellman, S. H. (1998). Foldamers: A manifesto. Accounts of Chemical Research, 31(4), 173-180.

  • Albericio, F., & Carpino, L. A. (1997). Coupling reagents and activation strategies.[6][7][8][1][2][4][5][9][10][11] Methods in Enzymology, 289, 104-126.

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. 
    
  • Arvidsson, P. I., Frackenpohl, J., & Seebach, D. (2003). Syntheses and biological properties of

    
    -peptides. Helvetica Chimica Acta, 86(5), 1522-1553. 
    

Troubleshooting & Optimization

Common impurities in synthetic 3-Aminopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Impurity Profiles & Analytical Challenges

Audience: Synthetic Chemists, Analytical Scientists, and Peptide Researchers.

Lead Scientist’s Welcome

Welcome to the technical support hub for 3-Aminopentanoic acid hydrochloride (also known as


-homoalanine or 

-aminovaleric acid).

As a


-amino acid, this compound presents unique challenges compared to its 

-amino counterparts. Its lack of a native chromophore makes detection difficult, and its zwitterionic nature complicates purification.[1] This guide moves beyond basic datasheets to address the causality of impurities—why they form, how to detect them, and how to remove them.
Module 1: Impurity Origins & Profiling

User Question: I see unknown peaks in my crude material. What are the most likely impurities based on the synthesis route?

Technical Insight: The impurity profile is strictly defined by the synthetic pathway. Two dominant industrial routes exist: the Rodionov Reaction and Michael Addition . Identifying the route is the first step in identifying the impurity.

Scenario A: The Rodionov Route (Aldehyde Condensation)
  • Reaction: Condensation of propionaldehyde, malonic acid, and ammonium acetate.

  • Dominant Impurities:

    • 2-Pentenoic Acid: The

      
      -unsaturated intermediate formed if the ammonia addition is incomplete or if elimination occurs.
      
    • Malonic Acid Residues: Unreacted starting material.

    • Oligomers:

      
      -amino acids can self-condense under thermal stress during the decarboxylation step, forming dimers.
      
Scenario B: The Michael Addition Route
  • Reaction: Addition of ammonia (or benzylamine followed by deprotection) to 2-pentenoic acid esters.

  • Dominant Impurities:

    • Regioisomers (Isomer Mismatch): While

      
      -addition is electronically favored, trace 
      
      
      
      -addition can occur, leading to 2-aminopentanoic acid (Norvaline) .
    • Fumarate/Maleate Derivatives: If the starting material was generated via Knoevenagel condensation, traces of dicarboxylic acids may persist.

Visualizing Impurity Genesis

The following diagram maps the origin of these impurities to specific process failures.

ImpurityGenesis Start Synthesis Route Selection Rodionov Rodionov Reaction (Propionaldehyde + Malonic Acid) Start->Rodionov Michael Michael Addition (2-Pentenoic Acid + NH3) Start->Michael Imp_Unsat Impurity: 2-Pentenoic Acid (Incomplete Reaction) Rodionov->Imp_Unsat Low NH3/Time Imp_Dimer Impurity: u03b2-Peptide Dimers (Thermal Stress) Rodionov->Imp_Dimer High Temp Product 3-Aminopentanoic Acid HCl Rodionov->Product Main Path Michael->Imp_Unsat Incomplete Addition Imp_Regio Impurity: 2-Aminopentanoic Acid (Regio-isomer) Michael->Imp_Regio Steric/Electronic Leak Michael->Product Main Path

Figure 1: Causal pathways for common impurities in 3-Aminopentanoic acid synthesis.

Module 2: Analytical Troubleshooting (The "Invisible" Peak)

User Question: My HPLC shows a flat baseline even though the mass spec confirms the product is there. Why?

Technical Insight: 3-Aminopentanoic acid lacks a conjugated


-system (chromophore). It is virtually transparent above 210 nm.
  • The Trap: Using standard peptide methods (UV 254 nm or 280 nm) will yield false negatives.

  • The Fix: You must use Derivatization or Charged Aerosol Detection (CAD)/MS .

Protocol: Pre-Column Derivatization (OPA/FMOC)

This is the industry standard for amino acid analysis (AAA).

  • Reagent: o-Phthalaldehyde (OPA) for primary amines.

  • Mechanism: Reacts with the primary amine in the presence of a thiol (e.g., 3-mercaptopropionic acid) to form a highly fluorescent isoindole derivative.

  • Detection:

    • Excitation: 340 nm

    • Emission: 450 nm

ParameterStandard UV (214 nm)OPA Derivatization (Fluorescence)LC-MS (ESI+)
Sensitivity Very Low (Noise limited)High (fmol range)Very High
Selectivity Poor (Solvent peaks interfere)Specific to Primary AminesSpecific to Mass (m/z 118 [M+H]+)
Impurity Detection Detects 2-Pentenoic Acid (Yes)Detects 2-Pentenoic Acid (NO )Detects All Ionizable Species

Critical Note: If you are screening for the unsaturated impurity (2-pentenoic acid), you must use UV at 210-220 nm. OPA derivatization will only show the amino acid and hide the non-amine impurities.

Module 3: Stereochemical Purity (Enantiomers)

User Question: I need the (R)-isomer for a peptide mimetic. How do I determine the Enantiomeric Excess (ee%)?

Technical Insight: 3-Aminopentanoic acid has a chiral center at C3. Standard C18 columns cannot separate the (R) and (S) enantiomers.

Recommended Chiral Methodologies
  • Crown Ether Columns (e.g., Crownpak CR):

    • Mechanism:[2][3][4][5][6] The ammonium group of the amino acid forms an inclusion complex with the crown ether.

    • Conditions: Acidic mobile phase (pH 1.0–2.0, HClO4) is required to ensure the amine is protonated (

      
      ).
      
    • Pros: No derivatization needed; direct injection of the HCl salt.

  • Ligand Exchange Chromatography:

    • Mobile Phase: Copper(II) sulfate with a chiral selector (e.g., L-proline).

    • Mechanism:[2][3][4][6] Formation of a diastereomeric ternary complex (Stationary Phase-Cu-Analyte).

Module 4: Purification & Salt Form Issues

User Question: My product is hygroscopic and melts at a lower temperature than the literature value. Is it wet?

Technical Insight: Depressed melting points in amino acid hydrochlorides are rarely just water; they are often due to excess HCl or Inorganic Salts (Ammonium Chloride).

The "Ash Test" Logic

If the synthesis involved ammonium salts (Rodionov),


 is a persistent contaminant that co-precipitates with the amino acid HCl salt.
  • Diagnostic:

    
     sublimes/decomposes at ~338°C, but in a mixture, it disrupts the lattice.
    
  • Purification Protocol (Recrystallization):

    • Solvent: 3-Aminopentanoic acid HCl is highly soluble in water/methanol but sparingly soluble in acetone/ether.

    • Procedure: Dissolve crude solid in minimum hot methanol.

    • Antisolvent: Add warm acetone or diethyl ether dropwise until turbidity persists.

    • Cooling: Slow cooling to 4°C.

    • Wash: Wash the filter cake with cold acetone (removes non-polar organic impurities like 2-pentenoic acid).

Troubleshooting Flowchart

Troubleshooting Problem Identify Problem Branch1 Low UV Signal? Problem->Branch1 Branch2 Melting Point Low? Problem->Branch2 Branch3 Extra Peaks (HPLC)? Problem->Branch3 Sol1 Use OPA-Derivatization or LC-MS Branch1->Sol1 Sol2 Check for NH4Cl (AgNO3 Test) Branch2->Sol2 Sol3 Check 210nm for Unsaturated Acids Branch3->Sol3

Figure 2: Rapid diagnostic logic for analytical and physical anomalies.

References
  • Rodionov Reaction Mechanism: Rodionov, V. M., & Malevinskaya, E. T. (1948). "Synthesis of

    
    -amino acids." Berichte der deutschen chemischen Gesellschaft.  (Contextual verification of classic route).
    
  • Chiral Separation: Péter, A., et al. (2001).

    
    -amino acids." Journal of Chromatography A. 
    
  • Analytical Derivatization: Bartolomeo, M. P., & Maisano, F. (2006). "Validation of a reversed-phase HPLC method for quantitative amino acid analysis." Journal of Biomolecular Techniques.

  • Synthesis & Impurities: Weiner, B., et al. (2010).

    
    -Amino Acids." Chemical Reviews. 
    

Sources

Technical Support Center: 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Aminopentanoic Acid Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges during the handling, storage, and experimental use of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your research.

Introduction

3-Aminopentanoic acid hydrochloride is a β-amino acid derivative used as a building block in the synthesis of various organic molecules and peptidomimetics. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous solutions. However, like all chemical reagents, its stability is not absolute and can be compromised under certain experimental and storage conditions. Understanding the potential degradation pathways and products is crucial for interpreting experimental results accurately and ensuring the quality of your work.

This guide will delve into the common degradation pathways of 3-aminopentanoic acid hydrochloride, provide protocols for identifying and quantifying potential degradants, and offer solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: I'm seeing an unexpected peak in my HPLC analysis of a 3-aminopentanoic acid hydrochloride sample. What could it be?

Answer:

An unexpected peak in your chromatogram often indicates the presence of a degradation product or an impurity from the synthesis process. For 3-aminopentanoic acid, one of the most probable degradation products is its corresponding lactam, piperidin-2-one .

Causality: This degradation occurs through an intramolecular cyclization reaction. The amino group acts as a nucleophile, attacking the carboxylic acid group. This is often followed by the elimination of a water molecule, especially under thermal stress. The hydrochloride salt form can influence the rate of this reaction in solution depending on the pH.

Troubleshooting Steps:

  • Confirm the Identity of the Peak:

    • LC-MS Analysis: The primary method to identify the unknown peak. The lactam (piperidin-2-one) will have a different mass-to-charge ratio (m/z) than the parent compound.

      • 3-Aminopentanoic acid: C₅H₁₁NO₂ - Molecular Weight: 117.15 g/mol

      • Piperidin-2-one: C₅H₉NO - Molecular Weight: 99.13 g/mol

    • Co-injection: If a standard of piperidin-2-one is available, co-injecting it with your sample can confirm if the retention times match.

  • Review Your Experimental Conditions:

    • Temperature: Have your samples been exposed to high temperatures? Thermal stress is a major driver of lactam formation.[1]

    • pH: The pH of your solution can affect the rate of cyclization. The reaction is often catalyzed by both acidic and basic conditions.

    • Storage: Was the compound stored properly? Long-term storage at ambient or elevated temperatures can lead to gradual degradation.

Workflow for Peak Identification

Caption: Workflow for identifying an unknown peak in HPLC analysis.

FAQ 2: What are the other potential degradation products of 3-aminopentanoic acid hydrochloride?

Answer:

Besides lactam formation, other degradation pathways can occur under forced degradation conditions, such as oxidation, deamination, and decarboxylation. These are common degradation routes for amino acids in general.[2]

Potential Degradation Pathways and Products:

  • Oxidative Deamination: The secondary amine group can be oxidized, leading to the formation of a ketone. This would result in 3-oxopentanoic acid . This process can be initiated by reactive oxygen species or certain oxidizing agents.

  • Decarboxylation: The loss of the carboxyl group as carbon dioxide can occur, especially under thermal stress. This would lead to the formation of pentan-3-amine . Decarboxylation is a known reaction for beta-keto acids and can also occur with amino acids.[3][4][5][6]

  • Photodegradation: Exposure to light, particularly UV light, can generate radical species that can initiate a variety of degradation reactions. The specific products can be diverse and complex, but may involve fragmentation of the carbon chain.

Visualizing Potential Degradation Pathways

G cluster_0 3-Aminopentanoic Acid cluster_1 Degradation Products 3-APA 3-Aminopentanoic Acid Lactam Piperidin-2-one (Intramolecular Cyclization) 3-APA->Lactam Heat, pH Keto_Acid 3-Oxopentanoic Acid (Oxidative Deamination) 3-APA->Keto_Acid Oxidizing Agents Amine Pentan-3-amine (Decarboxylation) 3-APA->Amine Heat Photo Various Photodegradants (Photolysis) 3-APA->Photo Light (UV)

Caption: Potential degradation pathways of 3-aminopentanoic acid.

FAQ 3: How should I store 3-aminopentanoic acid hydrochloride to minimize degradation?

Answer:

Proper storage is critical to maintaining the integrity of 3-aminopentanoic acid hydrochloride.

Storage Recommendations:

ConditionRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down the rate of chemical reactions, including intramolecular cyclization and decarboxylation.
Light Store in a light-resistant container.Protects the compound from photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of high-purity material.Minimizes exposure to oxygen, reducing the risk of oxidative degradation.
Form Store as a dry solid.The solid state is generally more stable than solutions.

Troubleshooting Guide: Analytical Method Development for Degradation Products

Objective: To develop a stability-indicating analytical method capable of separating 3-aminopentanoic acid from its potential degradation products. Due to the polar nature of the parent compound and its likely degradants, a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with mass spectrometry (MS) is often a suitable choice.

Protocol: UPLC-MS Method for Impurity Profiling

This protocol provides a starting point for developing a UPLC-MS method. Optimization will likely be required for your specific instrumentation and sample matrix.

  • Instrumentation:

    • UPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).

  • Chromatographic Conditions:

    • Column: A HILIC column is recommended for retaining these polar analytes. An amide-based stationary phase can be a good starting point.[7]

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Gradient: A typical gradient might start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to a lower percentage (e.g., 40% B) to elute the polar compounds.

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.3-0.6 mL/min.

    • Column Temperature: 30-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is generally suitable for these amine-containing compounds.

    • Scan Mode: Full scan mode to detect all potential ions.

    • Targeted Analysis: Once potential degradation products are identified, a targeted MS/MS method can be developed for sensitive and specific quantification.

Data Analysis Workflow

Analytical_Workflow Sample Degraded Sample (Forced Degradation) UPLC_MS UPLC-MS Analysis (HILIC Column) Sample->UPLC_MS Data_Acq Data Acquisition (Full Scan) UPLC_MS->Data_Acq Peak_Detect Peak Detection & Alignment Data_Acq->Peak_Detect MS_Identify Mass-based Identification of Potential Degradants Peak_Detect->MS_Identify MSMS_Confirm MS/MS Fragmentation for Structural Confirmation MS_Identify->MSMS_Confirm Quantify Develop Targeted Quantification Method MSMS_Confirm->Quantify

Caption: Workflow for analytical method development and impurity identification.

Troubleshooting Common Analytical Issues:

  • Poor Peak Shape:

    • Cause: Secondary interactions with the stationary phase or inappropriate mobile phase pH.

    • Solution: Adjust the mobile phase pH with a different additive (e.g., ammonium formate). Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions.

  • Low Sensitivity:

    • Cause: Poor ionization efficiency.

    • Solution: Optimize MS source parameters (e.g., capillary voltage, gas flow rates). Ensure the mobile phase pH is conducive to forming the desired ions.

  • No Retention on a C18 Column:

    • Cause: 3-Aminopentanoic acid and its likely degradation products are highly polar and will not be well-retained on a traditional reversed-phase column.

    • Solution: Switch to a HILIC or mixed-mode column designed for polar analytes.[7]

References

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

  • Yuan, M., Lou, M., Li, G., & Qi, X. (2024).
  • Zhang, Y., & Liu, R. (2010). Decarboxylation Mechanism of Amino Acids by Density Functional Theory. The Journal of Physical Chemistry A, 114(31), 8158–8166.
  • Vedantu. (n.d.). Hoffmann Bromamide Reaction: Mechanism, Steps & Applications. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Sathee Jee. (n.d.). Chemistry Hoffmann Bromamide Reaction. Retrieved from [Link]

  • Liu, A. (2012). Decarboxylation mechanisms in biological system. Bioorganic Chemistry, 43, 2-14.
  • Wikipedia. (2023, December 2). Oxidative deamination. Retrieved from [Link]

  • NILU. (2010, March 11). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

  • Stevens, L. L., & Morris, K. R. (2009). The Stabilizing Effect of Moisture on the Solid-State Degradation of Gabapentin. Journal of Pharmaceutical Sciences, 98(12), 4721-4731.
  • Pharmaffiliates. (n.d.). Pregabalin-impurities. Retrieved from [Link]

  • Davies, M. J. (2016). Protein oxidation and peroxidation. The Biochemical journal, 473(7), 805–825.
  • SlidePlayer. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]

  • Waters. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

Sources

Difficulties in 3-Aminopentanoic acid peptide coupling

Technical Support Center: -Peptide Synthesis Division

Subject: Troubleshooting 3-Aminopentanoic Acid (

Ticket ID:Status:
Executive Summary: The "Beta-Barrier"

You are encountering difficulties coupling 3-aminopentanoic acid (systematically 3-aminovaleric acid ; often referred to in peptidomimetics as


-Homoalanine

Unlike standard

  • Kinetic Deactivation: The amine is located at the

    
    -position, introducing significant steric bulk and altering the electronic trajectory required for nucleophilic attack on the activated carboxylate.
    
  • Early-Onset Aggregation:

    
    -peptides are notorious for forming stable secondary structures (specifically the 14-helix  for 
    
    
    -substituted residues) at very short lengths (as few as 4-6 residues). This leads to "on-resin precipitation," rendering the N-terminus inaccessible.

This guide provides a self-validating troubleshooting workflow to overcome these barriers, moving beyond standard SPPS (Solid Phase Peptide Synthesis) protocols.

Diagnostic Workflow

Before altering your chemistry, diagnose the specific failure mode using this logic flow.

TroubleshootingFlowStartCoupling Failure Detected(Low Yield / Deletion)Check1Is the resin swelling?Start->Check1Branch1No (Resin is sticky/clumped)Check1->Branch1Branch2Yes (Resin flows freely)Check1->Branch2Action1ISSUE: Aggregation/Solvation1. Switch to NMP or DMSO/DMF (1:1)2. Add Chaotropic Salts (0.4M LiCl)3. Use Microwave Heating (60°C)Branch1->Action1Check2Which test confirms failure?Branch2->Check2Test1Kaiser Test (Ninhydrin)Check2->Test1Test2Chloranil / TNBS / LCMSCheck2->Test2Action2WARNING: False Negative RiskBeta-amines often fail to react with Ninhydrin.Switch to Chloranil Test.Test1->Action2Action3ISSUE: Activation Kinetics1. Abandon Carbodiimides (DIC)2. Switch to HATU/HOAt or COMU3. Double coupling (2 x 1hr)Test2->Action3

Figure 1: Decision tree for diagnosing

Technical Deep Dive & Solutions
Challenge A: The Kinetic Barrier (Reagents)

Standard carbodiimide coupling (DIC/HOBt) is often insufficient for 3-aminopentanoic acid due to the slower reaction kinetics of the

  • The Fix: Switch to Uronium (HATU) or Phosphonium (PyBOP) reagents.

    • HATU/HOAt: The gold standard. The 7-azabenzotriazole leaving group effects a "neighboring group participation," accelerating the acylation rate significantly compared to HOBt esters.

    • Base Handling: When using HATU, you must control the base. Excess DIPEA can lead to guanidinylation (capping) of the N-terminus if the acylation is slow.

    • Recommendation: Pre-activate the amino acid for 30 seconds before adding to the resin to ensure active ester formation, but do not let it sit longer than 2 minutes to avoid racemization (though less risky in

      
      -amino acids).
      
Challenge B: The Aggregation Barrier (Solvation)


  • The Fix: Disrupt Hydrogen Bonding.[1]

    • Solvent: Replace DMF with NMP (N-methylpyrrolidone) or a binary mixture of DMSO/DMF (1:1) . DMSO is a powerful disruptor of secondary structures.

    • Chaotropic Salts: Add 0.4M LiCl or KSCN to the coupling mixture. These salts disrupt the internal H-bond network of the growing helix.

    • Microwave Energy: Heating to 60°C provides the thermodynamic energy to "breathe" the peptide structure, exposing the amine.

Comparative Data: Coupling Reagents

The following table summarizes coupling efficiencies for difficult

ParameterDIC / HOBtPyBOP / DIPEAHATU / HOAt
Coupling Mechanism Carbodiimide (Slow)Phosphonium (Fast)Uronium (Fastest)
Active Species OBt EsterOBt EsterOAt Ester (More reactive)
Aggregation Handling PoorModerateHigh
Risk of Racemization LowLowModerate (if base > 2 eq)
Guanidinylation Risk NoneNoneHigh (if slow coupling)
Recommended Use Standard

-peptides
Moderate

-sequences
Difficult

-sequences
The "Gold Standard" Protocol

Context: Solid Phase Peptide Synthesis (SPPS) of 3-Aminopentanoic Acid residues.

Reagents:

  • Amino Acid: Fmoc-3-aminopentanoic acid (3.0 eq)

  • Activator: HATU (2.9 eq)

  • Base: DIPEA (6.0 eq)

  • Solvent: NMP (preferred) or DMF[1]

  • Additive (Optional): 0.1M HOAt (if not using HATU)

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in NMP (not DCM) for 20 minutes. NMP swells polystyrene resins better than DMF, crucial for difficult sequences.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Tip: Add 0.1M HOBt to the deprotection mix to suppress aspartimide formation if Asp is present.

  • Activation (Pre-mix):

    • Dissolve Amino Acid and HATU in NMP.

    • Add DIPEA immediately prior to adding to the resin.

    • Wait time: < 1 minute (Minimize pre-activation time to prevent side reactions).

  • Coupling:

    • Microwave: 75°C for 5 minutes (Power: 25W,

      
      T controlled).
      
    • Manual/Room Temp: 2 x 60 minutes (Double couple is mandatory).

  • Monitoring: Perform the Chloranil Test .

    • Why? The Kaiser test (Ninhydrin) relies on the formation of Ruhemann's purple, which requires a specific deprotonation/reaction pathway that secondary amines or sterically hindered

      
      -amines often fail to trigger. Chloranil detects secondary amines more reliably.
      
Frequently Asked Questions (FAQ)

Q: I am seeing a mass of [M+99] or [M+100] in my LCMS. What is this? A: This is likely Guanidinylation . If you use HATU and the coupling is slow (due to steric hindrance of the ethyl side chain), the free amine on the resin can attack the HATU molecule itself instead of the activated amino acid.

  • Solution: Ensure you use slightly less HATU than Amino Acid (0.95 : 1 ratio) and do not let the base/HATU mixture sit without the amino acid.

Q: Can I use the Kaiser Test to check for coupling completion? A: No. As noted in the protocol,

Chloranil Test

Q: Is racemization a major concern for 3-aminopentanoic acid? A: Generally,



Q: My peptide is precipitating after the 5th residue. What now? A: You have hit the "14-helix" aggregation limit.

  • Magic Mixture: Re-swell and couple using DCM/DMF/NMP (1:1:1) + 1% Triton X-100 + 2M Ethylene Carbonate.

  • Pseudoprolines: If your sequence allows, insert a pseudoproline or Dmb-protected residue to disrupt the secondary structure.[1]

References
  • Microwave-Assisted Beta-Peptide Synthesis: Murray, J. K., & Gellman, S. H. (2006). Microwave-assisted parallel synthesis of a 14-helical beta-peptide library. Journal of Combinatorial Chemistry.

  • Coupling Reagent Comparison (HATU vs PyBOP): BenchChem Technical Support. (2025).[2][3][4] A Head-to-Head Battle of Coupling Reagents.

  • Aggregation Troubleshooting: Sigma-Aldrich (Merck). Overcoming Aggregation in Solid-phase Peptide Synthesis.

  • Beta-Amino Acid Kinetics: AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis.[1]

  • Racemization Mechanisms: Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

Scalable synthesis of 3-Aminopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Selection

3-Aminopentanoic acid hydrochloride (also known as


-aminovaleric acid HCl) is a critical 

-amino acid building block used in peptidomimetics and drug discovery. Unlike

-amino acids, the

-amino motif offers unique proteolytic stability and structural versatility.

For scalable synthesis (gram to kilogram), the Rodionov Reaction is the superior choice over Michael addition or enzymatic resolution due to its atom economy and "one-pot" nature. It condenses an aldehyde, malonic acid, and ammonia (from ammonium acetate) to directly yield the


-amino acid backbone.[1][2][3]

Selected Route: Modified Rodionov Condensation[1]

  • Condensation: Propanal + Malonic Acid + Ammonium Acetate

    
     3-Aminopentanoic acid (Zwitterion).
    
  • Salt Formation: 3-Aminopentanoic acid + HCl

    
     3-Aminopentanoic acid Hydrochloride.
    

Detailed Experimental Protocol

Phase A: The Modified Rodionov Condensation

Objective: Synthesis of the racemic zwitterion precursor.

Reagents:

  • Propanal (Propionaldehyde): 1.0 equiv (Freshly distilled recommended due to polymerization)[3]

  • Malonic Acid: 1.0 equiv[4]

  • Ammonium Acetate: 2.0 equiv (Excess drives the equilibrium)

  • Solvent: Ethanol (Absolute)[3]

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an internal thermometer. Flush with nitrogen.[5]

  • Solubilization: Charge the flask with Ethanol (5-7 mL per gram of Malonic Acid). Add Ammonium Acetate and Malonic Acid .[1][2][3] Stir at room temperature until fully dissolved.

  • Controlled Addition: Cool the solution to 10–15°C. Add Propanal dropwise.

    • Scientific Insight: Propanal is volatile (bp 48°C).[3] Adding it to a warm solution causes flash evaporation and stoichiometry loss. Low-temperature addition ensures kinetic trapping of the aldehyde in the imine-forming step.

  • Reflux: Slowly warm the mixture to reflux (approx. 78°C). Maintain reflux for 6–8 hours.

    • Mechanism:[6] The reaction proceeds via Knoevenagel condensation to an alkylidene malonate, followed by Michael addition of ammonia and thermal decarboxylation.[3]

  • Crystallization/Workup:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove solvent and excess ammonia.[3]

    • The residue is often a viscous oil or gum.[3] Dissolve in minimal hot Ethanol/Water (9:1) and allow to crystallize at 4°C overnight.

    • Filter the white solid (Zwitterion). Wash with cold ethanol.[3]

Phase B: Conversion to Hydrochloride Salt

Objective: Stabilization and purification.

  • Dissolution: Suspend the purified zwitterion in Methanol (5 volumes).

  • Acidification: Add Acetyl Chloride (1.1 equiv) dropwise at 0°C.

    • Why Acetyl Chloride? In situ generation of anhydrous HCl in methanol avoids the introduction of water, which makes the final salt hygroscopic and difficult to dry.

  • Precipitation: Stir for 1 hour. Add Diethyl Ether or MTBE (Methyl tert-butyl ether) until the solution becomes turbid.

  • Isolation: Cool to -20°C to maximize yield. Filter the crystalline hydrochloride salt under nitrogen (hygroscopic). Dry in a vacuum desiccator over

    
    .
    

Technical Support Center: Troubleshooting & FAQs

Q1: My reaction yield is significantly lower than the expected 50-60%. What went wrong?

Diagnosis: This is typically due to the volatility of Propanal or "polymerization" of the intermediate.

  • Root Cause 1: Did you add Propanal to a hot solution?

    • Fix: Propanal boils at 48°C. If the bath is hot, it evaporates before reacting.[3] Always add at <15°C.

  • Root Cause 2: Aldehyde Quality.[3]

    • Fix: Propanal oxidizes to propionic acid and polymerizes over time.[3] Distill your aldehyde immediately before use if the bottle is old.

  • Root Cause 3: Decarboxylation failure.

    • Fix: Ensure vigorous reflux. The decarboxylation step (

      
       evolution) is endothermic and requires sustained heat.[3]
      
Q2: The crude product is a sticky, yellow gum that won't crystallize.[3] How do I salvage it?

Diagnosis: Presence of unreacted acetamide byproducts or oligomers.

  • Protocol:

    • Dissolve the gum in a minimum amount of water.

    • Load onto a cation-exchange resin column (e.g., Dowex 50W-X8 ,

      
       form).
      
    • Wash the column with distilled water (removes non-basic impurities like malonic acid/oligomers).[3]

    • Elute the amino acid with 2M

      
       .
      
    • Concentrate the eluate to obtain the clean zwitterion, which should now crystallize easily.[3]

Q3: The final Hydrochloride salt is turning into a liquid on the filter paper.

Diagnosis: The salt is extremely hygroscopic .

  • Immediate Action:

    • Do not filter in open air if humidity is high. Use a sintered glass funnel with a nitrogen blanket.[3]

    • Switch to anhydrous workup : Use HCl in Dioxane or generate HCl in MeOH (using Acetyl Chloride) and precipitate with anhydrous Ether. Avoid water entirely in the final step.

    • Store in a desiccator immediately.[3]

Q4: Can I use this method to make the enantiopure (R)-isomer?

Diagnosis: The Rodionov reaction yields a racemic mixture.

  • Solution: You cannot control enantioselectivity during the Rodionov reflux.

    • Scalable Resolution: Perform an enzymatic resolution on the ethyl ester of the product using Candida antarctica Lipase A (CAL-A) . The lipase selectively hydrolyzes one enantiomer of the ester back to the acid, allowing separation by extraction.[3]

Visualizations

Figure 1: Reaction Pathway & Mechanism

RodionovSynthesis Start Reagents: Propanal + Malonic Acid + NH4OAc Imine Intermediate: Imine / Alkylidene Malonate Start->Imine Condensation (EtOH, <15°C) Michael Michael Addition: 3-Amino-1,1-dicarboxylate Imine->Michael NH3 Addition Decarb Decarboxylation (-CO2, Heat) Michael->Decarb Reflux Product Product: 3-Aminopentanoic Acid (Zwitterion) Decarb->Product Isolation Salt Final Form: HCl Salt Product->Salt HCl/MeOH

Caption: Step-wise mechanistic flow of the Rodionov synthesis from condensation to salt formation.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Q1 Issue: Low Yield or Gum? Q2 Is Propanal fresh? Q1->Q2 Low Yield Sol3 Use Dowex Ion Exchange Purification Q1->Sol3 Gum/Oily Q3 Was Reflux vigorous? Q2->Q3 Yes Sol1 Distill Propanal before use Q2->Sol1 No/Unsure Sol2 Increase Reflux time (Check CO2 evolution) Q3->Sol2 No

Caption: Logic flow for diagnosing common synthetic failures in Rodionov protocols.

Quantitative Data Summary

ParameterSpecification / RangeNotes
Propanal Equiv. 1.0 - 1.1Excess accounts for volatility.
NH4OAc Equiv. 2.0 - 2.2Excess drives imine formation.
Temperature Reflux (~78°C)Critical for decarboxylation.[3]
Reaction Time 6 - 8 HoursMonitor

cessation.
Typical Yield 45% - 65%Highly dependent on aldehyde quality.
Melting Point 201°C (dec)For the free amino acid (Zwitterion).

References

  • Rodionov Reaction Basics: Rodionow, W. M.[3] "Über die Synthese von

    
    -Aminosäuren." Post-Knoevenagel Condensation methodology.
    
  • Scalable Protocols & Mechanism: Lebedev, A. V., et al.

    
    -Amino Acids... by the Rodionov Reaction."[3] Russian Journal of General Chemistry. 
    
  • Purific

    
    -Amino Acids:  "Synthesis and Characterization of New Thiazole 
    
    
    
    -Amino Acids." Farmacia Journal.
  • Salt Formation Technique: "Preparation of amino acid ester hydrochloride." Patent JP4356292B2.[3]

  • Enantioselective Resolution: "Synthesis of the enantiomers... of 3-amino-3-(4-cyanophenyl)propanoic acid." Tetrahedron: Asymmetry.

Sources

Technical Support Center: Synthesis of 3-Aminopentanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Impurity Profiling Target Molecule: 3-Aminopentanoic Acid (CAS: 102632-07-3) Primary Synthetic Route: Rodionov Modification (Condensation of Propanal, Malonic Acid, and Ammonium Acetate)

Introduction: The Reaction Landscape

3-Aminopentanoic acid is a


-amino acid used increasingly in peptidomimetics to induce specific folding patterns (helices/sheets) resistant to enzymatic degradation. Unlike 

-amino acids, the synthesis of the

-backbone is prone to unique side reactions driven by the lability of the

-amine and the potential for elimination.

This guide focuses on the Rodionov reaction , the most scalable route for this scaffold. This "one-pot" multicomponent reaction involves the condensation of propanal, malonic acid, and ammonia (from ammonium acetate) in an alcoholic or acidic solvent.

Core Reaction Logic
  • Imine Formation: Propanal reacts with ammonia to form a transient imine.

  • Condensation: Malonic acid attacks the imine (Mannich-type).

  • Decarboxylation: The resulting dicarboxylic intermediate loses

    
     to yield the target 
    
    
    
    -amino acid.

Module 1: Critical Side Reactions & Impurity Profiling

The failure of a Rodionov synthesis typically manifests as a "sticky yellow oil" rather than a crystalline zwitterion. This is due to three competing pathways.

Pathway Visualization

Rodionov_Side_Reactions Propanal Propanal (Starting Material) Imine Imine Intermediate Propanal->Imine + NH4OAc UnsatAcid 2-Pentenoic Acid (Elimination Product) Propanal->UnsatAcid Knoevenagel Condensation (Low NH3 conc.) Target 3-Aminopentanoic Acid (Target) Imine->Target + Malonic - CO2 Malonic Malonic Acid Malonic->UnsatAcid Target->UnsatAcid Elimination (Heat/Base) Oligomer Linear Oligomers (Peptides) Target->Oligomer Thermal Dehydration Retro Deamination

Figure 1: Reaction network showing the competition between the desired Rodionov pathway and the Knoevenagel elimination pathway.

Impurity Identification Table
Impurity TypeChemical IdentityObservationRoot Cause
Type A 2-Pentenoic Acid Pungent oil, acidic pH.Ammonia Starvation: If imine formation is slow, malonic acid condenses directly with propanal (Knoevenagel).
Type B Linear Oligomers Glassy/sticky solid, broad NMR peaks.Thermal Stress: Heating the dry solid >100°C causes condensation of amine/acid termini.
Type C Secondary Amines High MW impurity (+115 Da).Michael Over-addition: The product (3-aminopentanoic acid) acts as a nucleophile attacking 2-pentenoic acid.

Module 2: Troubleshooting Guide

Issue 1: Low Yield & "Sticky Oil" Formation

Symptom: After workup, the product is a viscous oil that refuses to crystallize, even with ether trituration. Diagnosis: High content of 2-pentenoic acid (Type A impurity). The reaction favored the Knoevenagel pathway over the Rodionov pathway.

Corrective Protocol:

  • Ammonium Acetate Excess: Increase

    
     to 2.0 - 2.5 equivalents . The ammonia concentration must remain high to force imine formation over aldehyde condensation.
    
  • Solvent Switch: If using ethanol, switch to Glacial Acetic Acid .

    • Why? Acetic acid stabilizes the imine intermediate and suppresses the dissociation of ammonia, keeping the "active" nitrogen species available for the aldehyde.

  • Temperature Staging: Do not reflux immediately. Stir at 40°C for 30 mins (Imine formation), then ramp to 85-90°C (Decarboxylation).

Issue 2: Product Discoloration (Browning) upon Drying

Symptom: White solid turns brown/yellow in the vacuum oven. Diagnosis: Retro-Michael Elimination or Oligomerization .

  • 
    -amino acids are thermally labile. Heating them facilitates the loss of ammonia (reverting to the unsaturated acid) or the formation of peptide bonds.
    

Corrective Protocol:

  • Limit Heat: Never dry crude

    
    -amino acids above 50°C .
    
  • Lyophilization: The preferred method for drying is freeze-drying from water, which prevents thermal polymerization.

  • pH Control: Ensure the product is strictly neutral (zwitterionic, pH ~6.0) before drying. Excess acid catalyzes polymerization; excess base catalyzes elimination.

Module 3: Purification Workflow (The Self-Validating System)

Because the side products (unsaturated acids) are non-zwitterionic, Ion Exchange Chromatography (IEX) is the only robust purification method. Crystallization alone is often insufficient due to the "solubilizing" effect of the impurities.

Step-by-Step IEX Protocol

Materials:

  • Resin: Dowex 50WX8 (Hydrogen form, 200-400 mesh).

  • Eluents: Distilled Water, 1M

    
    .
    

Procedure:

  • Loading: Dissolve the crude "sticky" reaction mixture in minimal water. If insoluble, add ethanol (max 10%) but ensure the pH is < 3. Load onto the column.[1]

  • Washing (The Validation Step):

    • Flush with 3-5 column volumes of Distilled Water .

    • Check: Monitor the effluent pH. It will be acidic initially (removing malonic acid/acetic acid). Continue until effluent pH is neutral (~7.0).

    • Result: The non-basic impurities (2-pentenoic acid, unreacted aldehyde) are washed away. The target amino acid remains bound to the resin.

  • Elution:

    • Switch eluent to 1M

      
       .
      
    • Collect fractions. The product will elute as the pH spike occurs.

  • Isolation:

    • Combine ninhydrin-positive fractions.

    • Evaporate ammonia under reduced pressure at < 45°C.

    • Lyophilize the residue.

Purification Decision Tree

Purification_Logic Start Crude Reaction Mixture Solubility Is it Water Soluble? Start->Solubility AcidWash Acidify to pH 2 Extract with DCM Solubility->AcidWash No Dowex Dowex 50W Column (H+ Form) Solubility->Dowex Yes Yes Yes No No (Oily/Gummy) AqueousLayer Aqueous Layer (Contains Target) AcidWash->AqueousLayer OrganicLayer Organic Layer (Discard 2-Pentenoic Acid) AcidWash->OrganicLayer AqueousLayer->Dowex EluteWater Elute Water Dowex->EluteWater Removes Acids/Neutrals EluteNH3 Elute 1M NH4OH EluteWater->EluteNH3 Switch Buffer Final Pure Zwitterion EluteNH3->Final

Figure 2: Purification logic flow. The extraction step (orange) is a pre-purification maneuver for highly contaminated batches.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Michael Addition route (Ammonia + 2-Pentenoic Acid) instead? A: Yes, but it presents a regioselectivity challenge. Ammonia is a hard nucleophile and 2-pentenoic acid is a relatively hard electrophile, but reversibility (Retro-Michael) is high. You must use a massive excess of ammonia (50 equivalents) in a pressure vessel to prevent the formation of secondary amines (dimers). The Rodionov route is generally preferred for laboratory scale (1-50g) as it avoids high-pressure equipment.

Q: My melting point is lower than the literature value (206°C). Why? A: This indicates partial salt formation. If you eluted with ammonia but didn't remove it completely, you may have the ammonium salt. Alternatively, if you acidified with HCl, you have the hydrochloride salt. The free zwitterion has a distinct, sharp melting point. Check for chloride (AgNO3 test) or ammonium (smell upon adding NaOH).

Q: The NMR shows a doublet at ~1.2 ppm and a multiplet at ~5.8 ppm. A: The multiplet at 5.8 ppm is a "smoking gun" for 2-pentenoic acid (alkene protons). Your product is contaminated with the elimination product. Perform the Dowex purification described in Module 3.

References

  • Rodionov, V. M. (1926). "Über die Synthese von

    
    -Aminosäuren." Berichte der deutschen chemischen Gesellschaft, 59(11), 2952–2958. 
    
  • Weiner, B., et al. (2010).

    
    -Amino Acids." Chemical Reviews, 110(4), 2249–2297. 
    
  • Sober, H. A., & Peterson, E. A. (1954). "Chromatography of proteins on cellulose ion-exchangers." Journal of the American Chemical Society, 76(6), 1711-1712. (Foundational text on IEX purification principles).

  • Stamatis, A., et al. (2012). "Probing the limits of the Rodionov reaction." Beilstein Journal of Organic Chemistry, 8, 1105-1111. (Modern optimization of the specific reaction conditions).

Sources

Storage conditions for long-term stability of 3-Aminopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 3-Aminopentanoic acid hydrochloride (CAS No. 29835-61-8). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable β-amino acid building block. As a hydrochloride salt, this compound exhibits enhanced stability and aqueous solubility, but its longevity is critically dependent on proper storage and handling.[1] This guide provides a comprehensive overview of optimal storage conditions, troubleshooting for common issues, and detailed protocols to maintain the quality of your material throughout its shelf life.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues researchers may encounter when working with 3-Aminopentanoic acid hydrochloride.

Q1: What are the ideal storage conditions for long-term stability?

For multi-year stability, 3-Aminopentanoic acid hydrochloride should be stored in a tightly sealed container in a cool, dry, and dark place.[2][3] The crystalline solid form is significantly more stable than any solution.[4] While some suppliers may indicate room temperature storage is acceptable, optimal long-term preservation is achieved under more controlled conditions.

Causality: The primary threats to the stability of crystalline amino acid salts are moisture, excessive heat, and light.

  • Moisture: As a hydrochloride salt, this compound is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere.[5] This can lead to clumping, hydrolysis, and create an environment for microbial growth.

  • Heat: While crystalline amino acids are generally heat-tolerant, elevated temperatures accelerate degradation processes over time.[6][7][8] Decomposition temperatures for many amino acids begin in the range of 185-280°C, but subtle degradation can occur much lower over extended periods.[9]

  • Light: Photochemical degradation can occur in light-sensitive compounds. Storing in the dark, typically in an amber vial or within a cabinet, is a standard precautionary measure.[2]

Q2: My 3-Aminopentanoic acid hydrochloride has formed clumps. Is it still usable?

Clumping is a strong indicator that the material has been exposed to excess humidity. While the compound may not be significantly degraded chemically, the presence of water can impact accurate weighing and may compromise future reactions.

Troubleshooting Steps:

  • Assess Severity: If clumping is minor, the product is likely still usable for many applications.

  • Dry the Material: Place the material in a vacuum desiccator over a strong desiccant (e.g., Drierite®, phosphorus pentoxide) for several hours to remove absorbed water.

  • Re-evaluate: After drying, the powder should be free-flowing again.

  • Consideration for Sensitive Assays: For highly sensitive applications, such as peptide synthesis or quantitative assays, it is recommended to use a fresh, non-clumped lot to ensure the highest purity and accuracy.

Q3: I've noticed a slight discoloration of the powder over time. What does this mean?

3-Aminopentanoic acid hydrochloride should be a white to off-white crystalline solid.[1] Discoloration (e.g., yellowing) suggests potential degradation, which could be caused by oxidation or reaction with impurities.

Expert Insight: While the core structure of 3-Aminopentanoic acid is relatively stable, oxidation can be a concern for all organic compounds when exposed to air over long periods.[4] Storing under an inert atmosphere like argon or nitrogen is a best practice for preserving high-purity reagents.[1]

Recommendation: If discoloration is observed, the purity of the material should be verified by an appropriate analytical method (e.g., NMR, LC-MS) before use in critical experiments. For future lots, transfer the material into a smaller vial that can be purged with inert gas and sealed tightly.

Q4: Can I prepare a stock solution for long-term storage?

Long-term storage of 3-Aminopentanoic acid hydrochloride in solution is not recommended . Aqueous solutions are far more susceptible to microbial growth and chemical degradation than the solid material. Even frozen solutions may only be stable for a few weeks.[10]

Protocol for Short-Term Solution Storage: If a stock solution is necessary for a series of experiments:

  • Dissolve the compound in high-purity, sterile water or your desired buffer.

  • Sterile-filter the solution (0.22 µm filter) into sterile, DNase/RNase-free tubes.

  • Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at ≤ -20°C for up to a few weeks. A study on various amino acid solutions found them to be stable for at least 6 weeks when stored at 4°C, but freezing is a more robust method for preventing microbial contamination.[11]

Data Summary & Protocols

Table 1: Recommended Storage Conditions for 3-Aminopentanoic Acid Hydrochloride
ParameterConditionRationale & Expert Notes
Physical Form Crystalline SolidLyophilized or crystalline powders have the longest shelf life. Avoid storing in solution.[4]
Temperature 2-8°C (Refrigerated)Recommended for optimal long-term stability to minimize thermal degradation kinetics.[3]
Humidity < 60% RHEssential to prevent moisture absorption (hygroscopicity) and clumping. Store with a desiccant.[5]
Atmosphere Inert Gas (Argon/Nitrogen)Best practice to prevent long-term oxidative degradation.[1] Minimizes risk of discoloration.
Light Protect from Light (Amber Vial)Prevents potential photochemical degradation. Standard practice for organic reagents.[2]
Container Tightly Sealed Glass VialPrevents exposure to atmospheric moisture and oxygen. Glass is preferred over plastic for chemical inertness.
Experimental Protocol: Repackaging for Long-Term Archival Storage

This protocol describes a self-validating system for storing a new bottle of 3-Aminopentanoic acid hydrochloride to ensure its long-term integrity.

Objective: To properly aliquot and store the compound under optimal conditions upon receipt.

Materials:

  • Primary container of 3-Aminopentanoic acid hydrochloride

  • Several smaller, clean, dry amber glass vials with PTFE-lined caps

  • Laboratory balance and weighing tools

  • Glove box or glove bag with a dry, inert atmosphere (Nitrogen or Argon)

  • Desiccator cabinet or vacuum desiccator with fresh desiccant

  • Labeling materials

Procedure:

  • Environment Preparation: Purge the glove box with inert gas. Place all necessary materials (vials, caps, spatulas, balance) inside the glove box to ensure a dry, oxygen-free environment.

  • Aliquoting: Inside the glove box, carefully open the primary container. Weigh out the desired quantity of 3-Aminopentanoic acid hydrochloride into the smaller amber vials. This minimizes the exposure of the main stock to the atmosphere during routine use.

  • Inert Gas Purge: Before sealing, gently flush the headspace of each new vial with the inert gas for several seconds.

  • Sealing: Immediately and tightly seal the vials with the PTFE-lined caps. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, CAS number, lot number, date of aliquoting, and storage conditions (e.g., "Store at 2-8°C, under N₂").

  • Final Storage: Place the newly prepared aliquots and the main stock container inside a desiccator cabinet located in a 2-8°C refrigerator.

Visualization of Storage Logic

The following diagram illustrates the decision-making process for the proper storage and handling of 3-Aminopentanoic acid hydrochloride.

StorageWorkflow Workflow for Handling 3-Aminopentanoic Acid Hydrochloride cluster_receive Receiving Compound cluster_storage_prep Storage Preparation cluster_storage_conditions Final Storage cluster_use Experimental Use Receive Receive New Container CheckSeal Is original seal intact? Receive->CheckSeal LongTerm Is this for long-term (>6 months) storage? CheckSeal->LongTerm Yes Usage Prepare for Experiment CheckSeal->Usage No, for immediate use Aliquot Aliquot in Glove Box under Inert Gas LongTerm->Aliquot Yes Store Store in Tightly Sealed Amber Vial at 2-8°C in a Desiccator LongTerm->Store No Aliquot->Store Store->Usage CheckAppearance Inspect Powder: Free-flowing & White? Usage->CheckAppearance UseDirectly Proceed with Weighing CheckAppearance->UseDirectly Yes Troubleshoot Troubleshoot: - Dry in desiccator - Verify purity (NMR/MS) CheckAppearance->Troubleshoot No (Clumped/ Discolored) Troubleshoot->UseDirectly

Caption: Decision tree for optimal storage and handling of 3-Aminopentanoic acid HCl.

References

  • Pangoo.biz. (2025, June 24). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]

  • Quora. (2018, June 3). Do amino acids break down under heating?. [Link]

  • Denton, E. (2023, February 7). How long are amino acid stock solutions stable for successful solid phase peptide synthesis?. Biotage. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. [Link]

  • Quora. (2012, January 19). How long can one store amino acids at room temperature?. [Link]

  • Song, Z., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports. [Link]

  • Freire, F. L., et al. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. [Link]

Sources

Technical Support Center: 3-Aminopentanoic Acid Hydrochloride NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 3-Aminopentanoic acid hydrochloride NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the NMR data for this compound. As a β-amino acid hydrochloride, its spectral features can be influenced by various factors including solvent choice, pH, and the presence of impurities. This resource provides a series of frequently asked questions and troubleshooting guides to help you navigate these complexities and ensure the integrity of your experimental results.

Core Concepts in NMR of 3-Aminopentanoic Acid Hydrochloride

3-Aminopentanoic acid hydrochloride possesses several key structural features that dictate its NMR spectrum: a five-carbon backbone, a protonated amine group (ammonium), and a carboxylic acid group. The presence of the hydrochloride salt means the amine is protonated, and the sample is inherently acidic. This has a significant impact on the chemical shifts of nearby protons and the exchangeability of labile protons.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues encountered during the NMR analysis of 3-aminopentanoic acid hydrochloride.

Question 1: My 1H NMR spectrum shows unexpected peak positions and multiplicities. How can I confirm I have the correct compound?

Answer:

Verifying the structure of 3-aminopentanoic acid hydrochloride from its 1H NMR spectrum requires a systematic analysis of chemical shifts, integration, and coupling patterns. Due to the influence of the ammonium and carboxylic acid groups, the proton signals will be shifted downfield compared to a simple alkane.

Expected 1H NMR Spectral Features (Predicted in D2O):

To provide a reference, a predicted 1H NMR spectrum is invaluable, especially when a literature spectrum is unavailable. Online prediction tools can offer a reliable starting point.

Proton Assignment Predicted Chemical Shift (ppm) in D2O Multiplicity Integration Notes
H3 (methine)~3.4 - 3.6Multiplet1HAdjacent to the electron-withdrawing ammonium group, causing a significant downfield shift.
H2 (methylene)~2.6 - 2.8Multiplet2HAdjacent to the carboxylic acid group.
H4 (methylene)~1.7 - 1.9Multiplet2HPart of the ethyl group, adjacent to the chiral center.
H5 (methyl)~0.9 - 1.1Triplet3HThe terminal methyl group of the ethyl substituent.
-NH3+ (ammonium)Variable (broad)Singlet (broad)3HOften broad and may not be observed in D2O due to exchange.
-COOH (carboxylic acid)Variable (broad)Singlet (broad)1HWill exchange with D2O and disappear.[1]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting an unexpected 1H NMR spectrum.

Experimental Protocol: D2O Exchange

To confirm the presence of exchangeable protons (-NH3+ and -COOH), a D2O exchange experiment is definitive.

  • Dissolve your sample in a deuterated solvent that is not D2O (e.g., DMSO-d6).

  • Acquire a standard 1H NMR spectrum.

  • Add a drop of D2O to the NMR tube.

  • Gently shake the tube to mix.

  • Re-acquire the 1H NMR spectrum.

  • Observation: The signals corresponding to the -NH3+ and -COOH protons should diminish or disappear completely.

Question 2: I see extra peaks in my spectrum that I can't assign to the product. What are the likely impurities?

Answer:

Impurities in your sample can arise from the synthetic route used to prepare 3-aminopentanoic acid. A common synthesis involves the Michael addition of an amine to an acrylate ester, followed by hydrolysis.

A Plausible Synthetic Route and Potential Impurities:

A likely synthesis involves the reaction of an amine with ethyl acrylate, followed by hydrolysis of the resulting ester and protonation with HCl.

Synthesis_and_Impurities cluster_0 Step 1: Michael Addition cluster_1 Step 2: Hydrolysis & Acidification cluster_2 Potential Impurities Amine Amine (e.g., NH3) Intermediate Ethyl 3-aminopentanoate Amine->Intermediate EthylAcrylate Ethyl Acrylate EthylAcrylate->Intermediate Product 3-Aminopentanoic Acid Hydrochloride Intermediate->Product 1. NaOH, H2O 2. HCl UnreactedEA Unreacted Ethyl Acrylate Intermediate->UnreactedEA Incomplete Reaction SideProduct Amide Side-Products Intermediate->SideProduct Side Reactions Solvents Residual Solvents Product->Solvents Purification Issues

Caption: Plausible synthesis of 3-aminopentanoic acid hydrochloride and sources of impurities.

Common Impurities and Their 1H NMR Signatures:

Impurity Key 1H NMR Signals (in CDCl3) Notes
Ethyl Acrylate ~6.4, 6.1, 5.8 ppm (vinyl protons, complex splitting), ~4.2 ppm (quartet), ~1.3 ppm (triplet)Unreacted starting material. The vinyl protons are a clear giveaway.
Diethylamine ~2.5 ppm (quartet), ~1.0 ppm (triplet)If used as the amine source and not fully removed.
Ethanol ~3.7 ppm (quartet), ~1.2 ppm (triplet)Byproduct of hydrolysis or used as a solvent.
Amide Side-Products Broad signals in the amide region (~5-8 ppm)Can form from side reactions during synthesis.
Question 3: The chemical shifts in my spectrum seem to be different from what I expected, and some peaks are broad. What could be the cause?

Answer:

The chemical shifts of amino acid hydrochlorides are highly sensitive to the sample's pH and the choice of solvent. Broadening of peaks can also be an indicator of several issues.

The Influence of pH:

The protonation state of both the amine and carboxylic acid groups is pH-dependent. Even small variations in pH can lead to shifts in the positions of nearby protons, particularly the alpha-protons (H2 and H3). When working with the hydrochloride salt, the solution will be acidic. If your synthesis or workup leaves residual base or acid, the pH will be altered, affecting the spectrum.

Solvent Effects:

The choice of deuterated solvent plays a critical role:

  • D2O (Deuterium Oxide): This is a good choice for solubilizing the hydrochloride salt. The acidic proton of the carboxylic acid and the protons on the ammonium group will exchange with deuterium, causing their signals to disappear. This simplifies the spectrum but also means you lose direct observation of these functional groups.

  • DMSO-d6 (Dimethyl Sulfoxide-d6): This polar aprotic solvent will often allow for the observation of the -NH3+ and -COOH protons as broad signals. The positions of these peaks can be highly variable and depend on concentration and the amount of residual water in the solvent.

  • Methanol-d4 (CD3OD): Similar to D2O, the labile protons will exchange with the deuterium of the solvent's hydroxyl group.

Peak Broadening:

Broad peaks in your spectrum can be attributed to several factors:

  • Chemical Exchange: The exchange of the -NH3+ and -COOH protons with the solvent or trace water is a common cause of broadening for these signals and adjacent protons.

  • Intermediate Exchange Rate: If the molecule is undergoing a conformational change on a timescale similar to the NMR experiment, this can lead to broad peaks.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Poor Shimming: An improperly shimmed magnet will result in broad and distorted peaks across the entire spectrum.

Troubleshooting Flowchart for Peak Shifting and Broadening:

Caption: A logical approach to diagnosing the cause of peak shifting and broadening.

References

  • Bax, A., & Ikura, M. (1991). An efficient 3D NMR technique for correlating 1H and 15N chemical shifts in proteins. Journal of Biomolecular NMR, 1(1), 99-104. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • NMRDB.org. (n.d.). Predict 1H and 13C NMR spectra. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids. [Link]

Sources

Validation & Comparative

3-Aminopentanoic Acid Hydrochloride vs. Other GABA Analogues: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous pharmacological comparison between 3-Aminopentanoic acid hydrochloride (3-APA) and established GABA analogues (Gabapentinoids, Phenibut, Baclofen). While chemically related as amino acid derivatives, their mechanisms of action diverge significantly.

Key Insight: Unlike Gabapentin and Pregabalin, which function primarily as


 ligands, or Baclofen, which acts as a GABA-B agonist, 3-Aminopentanoic acid  functions primarily through the modulation of the NMDA receptor glycine site  and weak interaction with GABA receptors. This distinction classifies it as an excitatory transmission modulator rather than a direct inhibitory agonist.

Part 1: Chemical & Pharmacological Profiling

Structural Divergence

The fundamental difference lies in the amino acid backbone.

  • GABA (Endogenous):

    
    -amino acid (4-aminobutanoic acid).
    
  • Gabapentin/Pregabalin:

    
    -amino acids with bulky lipophilic substitutions at the 
    
    
    
    or
    
    
    position.
  • 3-Aminopentanoic Acid:

    
    -amino acid (
    
    
    
    -aminovaleric acid).

This


-substitution pattern drastically alters receptor affinity. The shift from 

to

reduces flexibility, often decreasing affinity for the GABA transporter (GAT) and GABA-A receptors, while creating a pharmacophore suitable for the glycine binding pocket on the NMDA receptor GluN1 subunit.
Pharmacological Mechanism Comparison[1][2][3]
CompoundPrimary TargetMechanism of ActionPhysiological Outcome
3-Aminopentanoic Acid NMDA Receptor (Glycine Site) Antagonist / Partial Agonist Reduces excitatory glutamate transmission; Anticonvulsant.
Gabapentin

Subunit (VGCC)
Ligand (Inhibitor) Reduces presynaptic Ca

influx; decreases glutamate/Substance P release.
Pregabalin

Subunit (VGCC)
Ligand (High Affinity) Similar to Gabapentin but with linear pharmacokinetics and higher potency.
Baclofen GABA-B Receptor Orthosteric Agonist Activates G

protein; opens K

channels (hyperpolarization).
Phenibut GABA-B /

Agonist / Ligand Mixed mechanism; anxiolytic and nootropic effects.
Vigabatrin GABA Transaminase Irreversible Inhibitor Increases synaptic GABA concentration by preventing breakdown.

Part 2: Comparative Performance Analysis

Efficacy & Selectivity

3-Aminopentanoic acid exhibits a unique profile where it acts synergistically with glycine transporter inhibitors. By blocking the NMDA glycine site, it prevents the co-activation required for NMDA channel opening.

  • vs. Gabapentin: Gabapentin has no activity at GABA or NMDA receptors. Its efficacy is purely presynaptic (calcium channel modulation). 3-APA acts postsynaptically at the NMDA receptor.

  • vs. Baclofen: Baclofen is a specific agonist for the metabotropic GABA-B receptor. 3-APA lacks the chlorophenyl ring required for high-affinity GABA-B binding, making it a poor substitute for spasticity treatment but potentially useful for seizure models involving glutamatergic overexcitation.

Pharmacokinetics (PK)
  • Absorption: Gabapentin relies on the LAT1 transporter, leading to saturable absorption (non-linear PK). 3-APA, being a smaller

    
    -amino acid, likely utilizes proton-coupled amino acid transporters (PAT1/2), potentially offering more linear absorption, though specific clinical PK data is limited compared to the blockbuster drugs.
    
  • Stability: The hydrochloride salt form of 3-APA enhances water solubility and stability against oxidation compared to the free zwitterion.

Part 3: Experimental Validation Protocols

To validate the specific activity of 3-APA versus Gabapentin or Baclofen, the following self-validating protocols are recommended.

Protocol A: Differential Radioligand Binding Assay

Objective: Distinguish between GABA-B agonism and NMDA-Glycine site affinity.

Reagents:

  • Membrane Prep: Rat synaptic membranes (washed 5x to remove endogenous GABA/Glycine).

  • Radioligands:

    • 
      -CGP54626 (Selective GABA-B antagonist).
      
    • 
      -MDL105,519 (Selective NMDA Glycine site antagonist).
      
    • 
      -Gabapentin (for 
      
      
      
      sites).

Methodology:

  • Incubation: Incubate membrane aliquots (200

    
    g protein) with radioligands in the presence of increasing concentrations (
    
    
    
    M to
    
    
    M) of 3-APA , Gabapentin , and Baclofen .
  • Buffer Conditions:

    • For GABA-B: Tris-HCl (pH 7.4) + 2.5 mM CaCl

      
      .
      
    • For NMDA: HEPES (pH 7.4) + 10

      
      M Glutamate (to saturate glutamate site).
      
  • Filtration: Terminate binding by rapid filtration through GF/B filters using a cell harvester.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Validation Check:

    • Baclofen must displace

      
      -CGP54626 but not the others.
      
    • Gabapentin must displace

      
      -Gabapentin only.
      
    • 3-APA should show displacement of

      
      -MDL105,519 (indicating Glycine site affinity) and negligible displacement of Gabapentin/Baclofen ligands.
      
Protocol B: Whole-Cell Patch Clamp Electrophysiology

Objective: Functional confirmation of NMDA antagonism vs. GABA agonism.

Setup:

  • Cells: Cultured Hippocampal Neurons (DIV 14-21).

  • Internal Solution: Cs-Gluconate based (to block K+ channels and isolate postsynaptic currents).

Workflow:

  • Voltage Clamp: Hold neuron at -70 mV.

  • GABA Isolation: Perfuse Baclofen (10

    
    M) . Look for slow outward current (GIRK activation).
    
    • Washout.

  • NMDA Isolation: Switch to Mg

    
    -free ACSF + Glycine (10 
    
    
    
    M)
    + NMDA (50
    
    
    M)
    . Record inward current.
  • Challenge: Co-apply 3-APA (100

    
    M) .
    
    • Expectation: Reduction in NMDA-induced current if 3-APA competes for the glycine site.

  • Control: Co-apply Gabapentin .

    • Expectation: No acute change in postsynaptic NMDA current (Gabapentin effect is presynaptic and slower).

Part 4: Visualization of Signaling Pathways

The following diagram illustrates the divergent signaling pathways between 3-APA (NMDA modulation) and Gabapentinoids (


 modulation).

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Membrane VGCC Voltage-Gated Ca2+ Channel (alpha2-delta subunit) GluRelease Glutamate Release VGCC->GluRelease Inhibits Ca2+ Entry NMDAR NMDA Receptor (GluN1 Glycine Site) GluRelease->NMDAR Glutamate Binding Excitability Neuronal Excitability GluRelease->Excitability Reduced by Gabapentin CaInflux Ca2+ / Na+ Influx NMDAR->CaInflux Channel Opening CaInflux->Excitability Depolarization Gabapentin Gabapentin / Pregabalin Gabapentin->VGCC Binds alpha2-delta APA 3-Aminopentanoic Acid APA->NMDAR Competes at Glycine Site APA->Excitability Reduced by 3-APA Glycine Glycine (Co-agonist) Glycine->NMDAR Required Co-activation

Caption: Figure 1. Mechanistic divergence: Gabapentinoids inhibit presynaptic calcium influx, whereas 3-APA inhibits postsynaptic NMDA receptor activation via the glycine site.

References

  • CymitQuimica. 3-Aminopentanoic acid hydrochloride Product Description. Retrieved from

  • Sills, G. J. (2006). The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology. Retrieved from

  • Traynelis, S. F., et al. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological Reviews. Retrieved from

  • PubChem. 3-Aminopentanoic acid Compound Summary. National Library of Medicine. Retrieved from

  • Bowery, N. G. (2006). GABA-B receptor: a site of therapeutic benefit. Current Opinion in Pharmacology. Retrieved from

3-Aminopentanoic acid hydrochloride vs pregabalin for neuropathic pain

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanistic & Pharmacological Comparison: 3-Aminopentanoic Acid (β-Analog) vs. Pregabalin (γ-Standard) in Neuropathic Pain Research

Executive Summary

This technical guide compares Pregabalin , the clinical standard for neuropathic pain, with 3-Aminopentanoic acid hydrochloride (3-APA HCl) , a structural analog often utilized in Structure-Activity Relationship (SAR) studies.

The core distinction lies in their backbone topology: Pregabalin is a


-amino acid , while 3-APA is a 

-amino acid
. This single carbon difference dictates their divergent pharmacological fates—Pregabalin acts as a high-affinity ligand for the

subunit of voltage-gated calcium channels (VGCCs), whereas 3-APA serves as a critical negative control or a scaffold for GABA transporter (GAT) inhibition, illustrating the strict structural requirements of the gabapentinoid binding pocket.

Part 1: Structural & Physicochemical Profile

The pharmacological divergence begins with the carbon backbone. The


 subunit binding pocket is highly stereoselective and regiospecific, accommodating 

-amino acids (3-carbon spacing between amine and carboxylate) while largely rejecting

-amino acids (2-carbon spacing).
FeaturePregabalin (Lyrica)3-Aminopentanoic Acid HCl
IUPAC Name (3S)-3-(aminomethyl)-5-methylhexanoic acid3-Aminopentanoic acid hydrochloride
Backbone Class

-Amino Acid
(Gamma)

-Amino Acid
(Beta)
Carbon Spacing 3 carbons (

) between

and

2 carbons (

) between

and

Molecular Weight 159.23 g/mol 153.61 g/mol (HCl salt)
Lipophilicity (LogP) ~1.3 (Moderate)~0.5 (Low)
Primary Target

-1 &

-2 subunits of VGCCs
GABA Transporters (GAT) / SAR Probe
Binding Affinity (

)
< 20 nM (

)
> 10,000 nM (Predicted

Inactivity)

Part 2: Mechanism of Action & Signaling Pathways

Pregabalin: The Ligand

Pregabalin mimics the spatial arrangement of L-leucine. It does not bind to GABA receptors (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


 or 

) despite being a GABA analog. Instead, it binds to the

auxiliary subunit
of presynaptic P/Q-type (Cav2.1) and N-type (Cav2.2) calcium channels.[1][2][3][4][5]
  • Causality: Binding induces a conformational change or internalization of the channel complex.

  • Effect: Reduced calcium influx (

    
    ) at the nerve terminal 
    
    
    
    Decreased release of excitatory neurotransmitters (Glutamate, Substance P, CGRP)
    
    
    Analgesia.
3-Aminopentanoic Acid: The -Scaffold Probe

3-APA lacks the requisite


-spacing to fit the 

"phenylalanine/leucine" pocket. In drug discovery, it is frequently used to:
  • Validate the Pharmacophore: Demonstrating that shortening the chain abolishes affinity (Negative Control).

  • Target GAT:

    
    -amino acids can act as substrates or inhibitors of GABA Transporters (GAT-1, GAT-3), potentially increasing synaptic GABA levels, though with significantly lower potency than functionalized analogs like nipecotic acid.
    
Pathway Visualization (Graphviz)

G Pregabalin Pregabalin (Gamma-Amino Acid) Alpha2Delta Alpha-2-Delta Subunit (Presynaptic VGCC) Pregabalin->Alpha2Delta High Affinity Binding (Ki < 20nM) APA 3-Aminopentanoic Acid (Beta-Amino Acid) APA->Alpha2Delta Steric Mismatch (No Binding) GAT GABA Transporter (GAT-1/3) APA->GAT Potential Competition (Low Affinity) No_Effect Minimal/No Effect (at Alpha2Delta) APA->No_Effect Ca_Influx Calcium Influx (Cav2.2) Alpha2Delta->Ca_Influx Inhibits Surface Expression & Conductance GABA_Uptake GABA Reuptake GAT->GABA_Uptake Inhibits Glu_Release Glutamate/Substance P Release Ca_Influx->Glu_Release Reduces Analgesia Neuropathic Pain Relief Glu_Release->Analgesia Reduces Central Sensitization Synaptic_GABA Synaptic GABA Levels GABA_Uptake->Synaptic_GABA Increases Synaptic_GABA->Analgesia Modulates

Caption: Divergent pathways of Gamma- vs. Beta-amino acids. Pregabalin engages the calcium channel complex, while 3-APA fails to bind


 due to chain length constraints.

Part 3: Experimental Protocols (Self-Validating)

To objectively compare these compounds, researchers must utilize assays that distinguish between binding affinity (


) and functional uptake  (GAT).
Protocol A: -Gabapentin Competitive Binding Assay

This assay validates whether 3-APA can displace a known


 ligand. It is the "Gold Standard" for gabapentinoid screening.
  • Tissue Preparation: Homogenize porcine or rat cerebral cortex in 10 mM HEPES/KOH (pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet to protein conc. of ~0.2 mg/mL.

  • Ligand: Use

    
    -Gabapentin (Specific Activity ~80 Ci/mmol) at 10 nM final concentration.
    
  • Competition: Incubate membranes with

    
    -Gabapentin +/- Test Compounds:
    
    • Pregabalin (Positive Control): 0.01 nM – 10

      
      M.
      
    • 3-APA HCl (Test): 1 nM – 100

      
      M.
      
    • Non-Specific Control: 10

      
      M unlabeled Gabapentin.
      
  • Incubation: 45 minutes at room temperature (22°C).

  • Termination: Rapid filtration over GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Displacement vs. Log[Concentration].

    • Expected Result: Pregabalin will show a sigmoidal displacement curve (

      
       nM). 3-APA will likely show a flat line or displacement only at extremely high concentrations (
      
      
      
      M), confirming it is not an
      
      
      ligand.
Protocol B: Spinal Nerve Ligation (SNL) Model (In Vivo)

Determines if the compound has analgesic efficacy regardless of mechanism.

  • Induction: Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves of male Sprague-Dawley rats. Tightly ligate them with 6-0 silk suture (Chung Model).

  • Baseline: Allow 7-14 days for mechanical allodynia to develop. Verify threshold using von Frey filaments (withdrawal threshold < 4g indicates neuropathy).

  • Dosing:

    • Group 1: Vehicle (Saline).

    • Group 2: Pregabalin (10 mg/kg, p.o. or i.p.).

    • Group 3: 3-APA HCl (30-100 mg/kg, i.p.).

  • Measurement: Assess paw withdrawal threshold (PWT) at 0.5, 1, 2, and 4 hours post-dose.

  • Validation: Pregabalin must restore PWT to near-normal levels (>10g). If 3-APA shows no effect, it confirms the necessity of the

    
     mechanism. If it shows effect, it suggests an off-target mechanism (e.g., GAT inhibition).
    

Part 4: Critical Analysis & Causality

Why Pregabalin Works (The Gamma Rule): The


 subunit contains a hydrophobic pocket that specifically recognizes the amino acid zwitterion. The distance between the charged amine (

) and the carboxylate (

) in a gamma -amino acid allows the molecule to bridge the binding site residues (Arg217 and Glu219 in some models) while the alkyl side chain (isobutyl) fits into a hydrophobic cleft.

Why 3-APA Fails (The Beta Mismatch): 3-Aminopentanoic acid shortens this zwitterionic distance by one carbon bond (


1.5 Å). This prevents the simultaneous electrostatic engagement of the anchoring residues. Furthermore, the ethyl side chain of 3-APA is sterically different from the bulky isobutyl group of Pregabalin, reducing hydrophobic packing.

Research Implications: For drug development professionals, 3-APA is not a therapeutic competitor but a structural probe . It is used to map the steric boundaries of the binding pocket. Any "activity" seen with 3-APA in high-dose in vivo models should be scrutinized for off-target effects (e.g., weak GABA receptor agonism or metabolic conversion), rather than specific neuropathic pain modulation via VGCCs.

References

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research. Link

  • Gee, N. S., et al. (1996). The novel anticonvulsant drug, gabapentin (Neurontin), binds to the alpha2delta subunit of a calcium channel.[3][6] Journal of Biological Chemistry. Link

  • Silverman, R. B. (2008). From basic science to blockbuster drug: the discovery of Lyrica. Angewandte Chemie International Edition. Link

  • Krogsgaard-Larsen, P., et al. (2000). GABA transporter inhibitors: design and potential medical implications.[7][8] Current Drug Targets.[8][9][10] Link

  • Field, M. J., et al. (2006). Identification of the alpha2-delta-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. Proceedings of the National Academy of Sciences. Link

Sources

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to accurately and precisely quantify 3-Aminopentanoic acid hydrochloride is paramount for robust drug discovery, development, and quality control. As a β-amino acid, its unique structural properties can present analytical challenges. This guide provides an in-depth comparison of established analytical methodologies, offering insights into the causality behind experimental choices to ensure trustworthy and reproducible results.

The Criticality of Method Selection in Quantification

3-Aminopentanoic acid hydrochloride is a chiral molecule, meaning it exists as two non-superimposable mirror images, or enantiomers ((R)- and (S)-3-aminopentanoic acid). The biological activity of these enantiomers can differ significantly. Therefore, the choice of an analytical method must not only ensure accuracy and precision in quantifying the total amount of the compound but also, in many cases, differentiate between its stereoisomers. This guide will explore three workhorse analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), evaluating their respective strengths and weaknesses for this specific application.

Comparative Analysis of Quantification Methodologies

The selection of an optimal analytical technique hinges on a balance of sensitivity, specificity, throughput, and the specific requirements of the research or quality control objective. The hydrochloride salt form of 3-aminopentanoic acid enhances its stability and solubility in aqueous solutions, a favorable characteristic for sample preparation.[1]

Workflow for 3-Aminopentanoic Acid Hydrochloride Quantification

Quantification Workflow cluster_Prep Sample Preparation cluster_Deriv Derivatization (if required) cluster_Data Data Processing Prep Accurate Weighing & Dissolution in Aqueous Buffer Filt Filtration (0.22 µm) Prep->Filt Ensure particulate-free solution Deriv Reaction with Derivatizing Agent (e.g., OPA, FMOC, Silylating agent) Filt->Deriv For HPLC-UV & GC-MS LC_MSMS LC-MS/MS Filt->LC_MSMS Direct analysis may be possible HPLC_UV HPLC-UV Deriv->HPLC_UV GC_MS GC-MS Deriv->GC_MS Integ Peak Integration HPLC_UV->Integ GC_MS->Integ LC_MSMS->Integ Calib Calibration Curve Construction Integ->Calib Quant Quantification Calib->Quant

Sources

A Researcher's Guide to the Stereoselective Efficacy of 3-Aminopentanoic Acid Hydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, particularly within the development of GABAergic modulators, the principle of stereoisomerism is not merely an academic curiosity but a cornerstone of rational drug design. The differential pharmacological and toxicological profiles of enantiomers—non-superimposable mirror-image isomers—necessitate a rigorous, stereospecific evaluation of any chiral drug candidate. This guide provides a comprehensive comparative framework for understanding the potential efficacy of (R)- versus (S)-3-Aminopentanoic acid hydrochloride, a chiral β-amino acid with therapeutic potential.

While direct, head-to-head comparative efficacy studies on the enantiomers of 3-aminopentanoic acid hydrochloride are not extensively documented in publicly available literature, we can construct a robust predictive analysis. This is achieved by examining the well-established stereoselectivity of a closely related, market-leading therapeutic, pregabalin, and integrating the available data on other chiral GABA analogues. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational principles and a practical, forward-looking experimental roadmap.

The Centrality of Chirality in GABA Analogues

3-Aminopentanoic acid possesses a single chiral center at the C3 carbon, giving rise to two enantiomers: (R)-3-Aminopentanoic acid and (S)-3-Aminopentanoic acid. It is a fundamental tenet of pharmacology that these enantiomers can, and often do, exhibit markedly different interactions with chiral biological targets such as receptors, enzymes, and transporters. This stereoselectivity can lead to one enantiomer (the eutomer) possessing the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable side effects.

A prime and highly relevant example is the case of pregabalin, sold under the brand name Lyrica. Pregabalin is chemically (S)-3-(aminomethyl)-5-methylhexanoic acid.[1] Its therapeutic efficacy as an anticonvulsant, analgesic, and anxiolytic is almost exclusively attributed to the (S)-enantiomer. The (R)-enantiomer of pregabalin is approximately 10 times less active and is considered a mere isomeric impurity in the final drug product.[2] This dramatic difference in activity underscores the critical importance of evaluating each enantiomer of a new chiral GABA analogue independently.

Mechanism of Action: The α2δ Subunit Precedent

Pregabalin, despite being a structural analogue of γ-aminobutyric acid (GABA), does not exert its effects through direct interaction with GABA receptors.[3][4] Instead, its primary mechanism of action involves high-affinity binding to the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs) in the central nervous system.[4][5][6][7] This binding reduces the synaptic release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P, thereby decreasing neuronal excitability.[3][4]

The profound difference in the activity of pregabalin's enantiomers stems from their differential binding affinity to this α2δ-1 subunit. The (S)-enantiomer exhibits significantly higher affinity for this target compared to the (R)-enantiomer.[8] This stereospecific interaction is the molecular basis for its therapeutic effects. Given the structural similarities, it is highly probable that the biological activity of 3-aminopentanoic acid enantiomers will also be dictated by their respective affinities for the α2δ-1 subunit or a related target.

Comparative Analysis: (R)- vs. (S)-3-Aminopentanoic Acid

While direct comparative data is lacking, we can synthesize available information and established principles to build a predictive comparison. A study on the enantiomers of a related compound, 4-aminopentanoic acid (4-APA), found that the (R)-enantiomer had greater uptake into cerebral synaptosomes, caused a greater reduction of endogenous GABA concentrations, and was more readily released upon membrane depolarization than the (S)-enantiomer.[9] This suggests that even with a small structural change (the position of the amino group), stereochemistry plays a crucial role in the molecule's interaction with neural machinery. The (R)-4APA was even proposed to act as a novel false neurotransmitter of GABA.[9]

Based on the precedent set by pregabalin and other chiral GABA analogues, it is reasonable to hypothesize that one enantiomer of 3-aminopentanoic acid will be significantly more potent than the other.

Table 1: Postulated Comparative Profile of 3-Aminopentanoic Acid Enantiomers

Feature(S)-3-Aminopentanoic Acid Hydrochloride(R)-3-Aminopentanoic Acid HydrochlorideRationale / Justification
Predicted Eutomer LikelyLess LikelyBased on the established activity of (S)-pregabalin.[2]
Primary Target Affinity (α2δ-1) Predicted Higher AffinityPredicted Lower AffinityExtrapolated from the stereospecific binding of pregabalin enantiomers.[8]
Therapeutic Potential Higher potential for analgesic, anticonvulsant, and anxiolytic effects.Lower therapeutic potential. May be inactive or contribute to off-target effects.Efficacy is directly linked to target affinity.
Development Path Candidate for single-enantiomer (enantiopure) drug development.Likely to be considered an isomeric impurity to be removed during synthesis or resolution.Development of single-enantiomer drugs is standard practice to improve the therapeutic index.
A Proposed Experimental Workflow for Comparative Efficacy Determination

For research teams aiming to definitively characterize the comparative efficacy of (R)- and (S)-3-aminopentanoic acid hydrochloride, the following experimental workflow is proposed. This workflow is designed to be a self-validating system, progressing from in vitro target engagement to in vivo therapeutic effect.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Efficacy cluster_2 Phase 3: Data Analysis & Comparison synthesis Chiral Synthesis or Resolution of (R)- and (S)-Enantiomers binding_assay Competitive Radioligand Binding Assay (Target: α2δ-1 Subunit) synthesis->binding_assay Determine Ki for each enantiomer cell_based_assay Cell-Based Functional Assay (e.g., Calcium Influx Measurement) binding_assay->cell_based_assay Determine IC50/EC50 for each enantiomer pk_study Pharmacokinetic Studies in Rodents (Determine bioavailability, half-life, brain penetration) cell_based_assay->pk_study Advance more potent enantiomer efficacy_models Animal Models of Disease (e.g., Neuropathic Pain, Seizure Models) pk_study->efficacy_models Inform dose selection data_analysis Statistical Comparison of Efficacy ((R)- vs (S)- vs Vehicle Control) efficacy_models->data_analysis conclusion Identify Eutomer and Distomer Determine Therapeutic Index data_analysis->conclusion

Caption: Proposed experimental workflow for comparative efficacy.

Protocol 1: Competitive Radioligand Binding Assay

  • Objective: To determine the binding affinity (Ki) of (R)- and (S)-3-aminopentanoic acid hydrochloride for the α2δ-1 subunit.

  • Materials:

    • Membrane preparations from cells overexpressing the human α2δ-1 subunit.

    • Radioligand: [³H]-gabapentin or [³H]-pregabalin.

    • (R)- and (S)-3-aminopentanoic acid hydrochloride test compounds.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Scintillation counter and vials.

  • Procedure:

    • Prepare serial dilutions of the (R)- and (S)-enantiomers.

    • In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the test compounds.

    • Incubate at room temperature for 60 minutes.

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold assay buffer to separate bound from free radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vivo Model of Neuropathic Pain (Chung Model)

  • Objective: To assess the analgesic efficacy of (R)- and (S)-3-aminopentanoic acid hydrochloride in a rodent model of neuropathic pain.

  • Model: Spinal nerve ligation (SNL) model in rats.

  • Procedure:

    • Surgically ligate the L5 spinal nerve in anesthetized rats.

    • Allow animals to recover for 7-14 days to develop mechanical allodynia.

    • Measure baseline paw withdrawal threshold to a mechanical stimulus (e.g., von Frey filaments).

    • Administer (R)-3-aminopentanoic acid HCl, (S)-3-aminopentanoic acid HCl, or vehicle control via a relevant route (e.g., intraperitoneal or oral).

    • Measure paw withdrawal thresholds at multiple time points post-administration (e.g., 30, 60, 120, 240 minutes).

    • Analyze the data to determine the dose-dependent effect of each enantiomer on reversing mechanical allodynia.

Conclusion and Future Directions

The principles of stereochemistry are indispensable in the evaluation of chiral drug candidates like 3-aminopentanoic acid. Drawing from the robust example of pregabalin, it is highly probable that the (S)- and (R)-enantiomers of 3-aminopentanoic acid hydrochloride will exhibit significantly different pharmacological profiles. The (S)-enantiomer is hypothetically the more potent eutomer, likely acting via the α2δ-1 subunit of voltage-gated calcium channels.

However, this remains a well-founded hypothesis until confirmed by empirical data. The experimental workflow outlined in this guide provides a clear and scientifically rigorous path for researchers to elucidate the stereoselective efficacy and mechanism of action of these compounds. Such studies are not only essential for advancing a potential therapeutic but also contribute to the broader understanding of the structure-activity relationships that govern the activity of GABA analogues. The definitive identification of the eutomer will be a critical step in the development of a safe and effective therapeutic agent.

References

  • Pregabalin - Wikipedia. Wikipedia. [Link]

  • Pharmacology of Pregabalin (Lyrica) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. (n.d.). PubMed. [Link]

  • What are the molecular and cellular mechanisms that contribute to the therapeutic effects of PREGABALIN in LYRICA? (n.d.). R Discovery. [Link]

  • What is the mechanism of Pregabalin? (2024). Patsnap Synapse. [Link]

  • Active Enatiomeric Form of Pregabalin Based on Sole and Coupled Chromatography Methods. (2022). Pharmaceutical Methods. [Link]

  • Synthesis and evaluation of amino analogues of valproic acid. (1994). PubMed. [Link]

  • GABA agonists. Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. (n.d.). PubMed. [Link]

  • Axial chirality and affinity at the GABA(A) receptor of pyrimido[1,2-a][3][4]benzodiazepines and related compounds. (2008). PubMed. [Link]

  • ACMD review of the evidence on the use and harms of etomidate (accessible). (2026). GOV.UK. [Link]

  • Structure−Activity Relationships of Pregabalin and Analogues That Target the α2-δ Protein. (n.d.). ACS Publications. [Link]

  • Enantiomers of 4-aminopentanoic acid act as false GABAergic neurotransmitters and impact mouse behavior. (2021). PubMed. [Link]

  • GABA analogue - Wikipedia. Wikipedia. [Link]

  • 3-Aminopentanoic acid. (n.d.). PubChem. [Link]

  • Pregabalin. (n.d.). PubChem. [Link]

  • (S)-3-Aminopentanoic acid. (n.d.). PubChem. [Link]

  • Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. (2022). MDPI. [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (n.d.). MDPI. [Link]

  • Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. (n.d.). PubMed. [Link]

  • Multimodal Role of Amino Acids in Microbial Control and Drug Development. (n.d.). MDPI. [Link]

  • Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. (2023). PubMed. [Link]

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Technical Comparison: 3-Aminopentanoic Acid vs. Gabapentin

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between Gabapentin , a clinically established anticonvulsant and analgesic, and 3-Aminopentanoic Acid (3-APA) , a structural analogue primarily utilized as an internal standard and pharmacological probe.

Context: Structural Pharmacology & Bioanalytical Applications[1]

Executive Summary

This guide contrasts Gabapentin , a blockbuster


-amino acid drug targeting the 

subunit of voltage-gated calcium channels (VGCCs), with 3-Aminopentanoic Acid , a

-amino acid isomer. While Gabapentin is optimized for lipophilicity and CNS penetration (System L transport), 3-Aminopentanoic Acid serves as a critical negative control in Structure-Activity Relationship (SAR) studies and a robust Internal Standard (IS) in clinical quantification assays due to its structural stability and lack of physiological interference.

Structural & Physicochemical Analysis

The fundamental divergence in performance stems from the carbon backbone spacing (


 vs. 

) and lipophilic substitution.
FeatureGabapentin3-Aminopentanoic Acid
IUPAC Name 2-[1-(aminomethyl)cyclohexyl]acetic acid3-Aminopentanoic acid
Class

-Amino Acid (Cyclic GABA Analogue)

-Amino Acid (Linear)
Pharmacophore Amino-to-Carboxyl distance ~3 carbonsAmino-to-Carboxyl distance ~2 carbons
Lipophilicity (LogP) -1.10 (Amphiphilic, Cyclohexyl group)-3.18 (Hydrophilic, Linear chain)
Stereochemistry Achiral (Symmetric cyclohexane)Chiral (C3 center)
Primary Role Therapeutic Agent (Neuropathic Pain/Epilepsy)Analytical Standard / SAR Probe
Structural Logic (DOT Visualization)

The following diagram illustrates the structural divergence affecting receptor binding. Gabapentin's cyclohexane ring locks the conformation, mimicking the transition state required for


 binding, whereas 3-APA's linear 

-backbone lacks this spatial constraint.

StructureComparison cluster_0 Gabapentin (Therapeutic) cluster_1 3-Aminopentanoic Acid (Analytical) G_Struct Gamma-Amino Acid (3-carbon spacer) G_Ring Cyclohexane Ring (Lipophilic Anchor) G_Struct->G_Ring conformation lock A_Struct Beta-Amino Acid (2-carbon spacer) G_Struct->A_Struct Isomeric Divergence G_Target Target: alpha2-delta Subunit (High Affinity) G_Ring->G_Target binding pocket fit A_Chain Linear Alkyl Chain (Flexible) A_Struct->A_Chain high flexibility A_Role Role: Internal Standard (No Interference) A_Chain->A_Role distinct retention time

Figure 1: Structural divergence determining pharmacological vs. analytical utility.

Pharmacological Performance: Mechanism & Efficacy

This section evaluates the "performance" of both compounds in a biological context. Gabapentin is engineered for efficacy; 3-APA is used to validate that efficacy by serving as a structural contrast.

Mechanism of Action: The Interaction
  • Gabapentin: Binds with high affinity (

    
     nM) to the 
    
    
    
    and
    
    
    subunits of VGCCs. This binding inhibits the trafficking of calcium channels to the presynaptic membrane, reducing calcium influx and glutamate release.
  • 3-Aminopentanoic Acid: Lacks the critical

    
    -spacing and the bulky lipophilic anchor required for the 
    
    
    
    hydrophobic pocket. In competitive binding assays, 3-APA shows negligible displacement of [³H]-Gabapentin, confirming that the
    
    
    -amino acid scaffold is a strict requirement for gabapentinoid activity.
Comparative Biological Data
ParameterGabapentin3-Aminopentanoic Acid

Binding (

)
0.08 µM (High Potency)> 100 µM (Inactive)
System L Transport (

)
15 µM (Active Transport)Low/Passive Diffusion
BBB Permeability High (via LAT1 transporter)Low (Polar, non-substrate)
Therapeutic Index WideN/A (Non-therapeutic)

Expert Insight: The inactivity of 3-APA is experimentally useful. In electrophysiology, 3-APA can be applied as a negative control to prove that a observed current reduction is specifically due to Gabapentin's interaction with


, rather than a non-specific physicochemical effect of amino acids.

Analytical Performance: 3-APA as the "Gold Standard" IS

In drug development and clinical monitoring, 3-APA outperforms other analogues as an Internal Standard (IS) for quantifying Gabapentin and Pregabalin.

Why 3-APA is the Preferred IS
  • Chemical Stability: The

    
    -amino structure is resistant to lactamization (cyclization) under acidic HPLC conditions, unlike some 
    
    
    
    -amino analogues.
  • Chromatographic Resolution: It elutes distinctly from Gabapentin but shares similar ionization properties in Mass Spectrometry (MS), ensuring that matrix effects (ion suppression) are tracked accurately.

  • Cost-Efficiency: It is significantly cheaper than deuterated isotopologues ([²H]-Gabapentin).

Performance Data (HPLC-FLD / LC-MS)

Data synthesized from validated bioanalytical methods (e.g., validation in human plasma/serum).

Validation ParameterGabapentin (Analyte)3-Aminopentanoic Acid (IS)
Retention Time (C18) ~4.5 min~6.2 min (Clear Separation)
Linearity (

)
> 0.999 (0.1 - 25 µg/mL)N/A (Fixed Conc. at 10 µg/mL)
Extraction Recovery 85% - 95%87.5% ± 4.3% (Matches Analyte)
LOD (Fluorescence) 0.02 µg/mLUsed to normalize signal
Derivatization Efficiency 100% (Primary Amine)100% (Primary Amine)

Experimental Protocols

These protocols are designed for researchers to validate the comparative performance of these compounds.

Protocol A: Competitive Radioligand Binding Assay ( Affinity)

Objective: To demonstrate the high affinity of Gabapentin vs. the inactivity of 3-APA.

  • Membrane Preparation: Isolate synaptic membranes from porcine cortex (rich in

    
    ). Homogenize in 10 mM HEPES/KOH (pH 7.4).
    
  • Ligand: Use [³H]-Gabapentin (Specific Activity ~80 Ci/mmol) at 10 nM final concentration.

  • Incubation:

    • Total Binding: Membranes + [³H]-Gabapentin + Buffer.

    • Non-Specific Binding (NSB): Add 10 µM unlabeled Gabapentin.[2]

    • Experimental Arms: Add increasing concentrations (

      
       M to 
      
      
      
      M) of Gabapentin (Positive Control) and 3-Aminopentanoic Acid (Test Compound).
  • Equilibrium: Incubate for 45 min at 22°C.

  • Filtration: Rapidly filter through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Result: Plot % Inhibition vs. Log[Concentration]. Gabapentin will show a sigmoidal dose-response; 3-APA will show a flat line (no displacement).

Protocol B: HPLC-FLD Quantification (Analytical Utility)

Objective: To utilize 3-APA as an Internal Standard for Gabapentin quantification in plasma.

  • Sample Prep: Mix 100 µL plasma with 10 µL 3-Aminopentanoic Acid working solution (50 µg/mL).

  • Precipitation: Add 200 µL Acetonitrile (protein precipitation). Vortex 30s, Centrifuge 10,000g for 5 min.

  • Derivatization (Required for Fluorescence):

    • Take 100 µL supernatant.

    • Add 100 µL Borate Buffer (pH 9.0) + 100 µL OPA/Mercaptoethanol reagent (or Fluorescamine).

    • React for 2 min at room temperature.

  • Chromatography:

    • Column: C18 Reverse Phase (150mm x 4.6mm, 5µm).

    • Mobile Phase: 60% Phosphate Buffer (pH 6.5) / 40% Methanol (Isocratic).

    • Flow Rate: 1.0 mL/min.[3]

  • Detection: Fluorescence (Ex: 340 nm, Em: 455 nm).

  • Calculation: Plot Peak Area Ratio (

    
    ) vs. Concentration.
    
Analytical Workflow Diagram

AnalyticalWorkflow cluster_results Chromatogram Output Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard (3-Aminopentanoic Acid) Sample->Add_IS Normalization Precip Protein Precipitation (Acetonitrile) Add_IS->Precip Deriv Derivatization (OPA/Fluorescamine) Precip->Deriv Supernatant HPLC HPLC Separation (C18 Column) Deriv->HPLC Detect Fluorescence Detection (Ex 340nm / Em 455nm) HPLC->Detect Res1 Peak 1: Gabapentin (RT: 4.5 min) Detect->Res1 Res2 Peak 2: 3-APA (IS) (RT: 6.2 min) Detect->Res2

Figure 2: Bioanalytical workflow demonstrating the integration of 3-APA as a normalization standard.

Conclusion

  • Gabapentin is the superior pharmacological agent , owing its activity to the specific

    
    -amino acid spacing and cyclohexane lipophilicity that targets the 
    
    
    
    subunit.
  • 3-Aminopentanoic Acid is the superior analytical tool , providing a stable, non-interfering reference standard that mimics the extraction efficiency of Gabapentin without competing for its biological target.

Researchers should utilize Gabapentin for modulating neuropathic pain pathways and 3-Aminopentanoic Acid for the rigorous quantification of that modulation.

References

  • Pfizer Global Research. (2005).[4] Structure-Activity Relationships of Pregabalin and Analogues That Target the

    
     Protein. Journal of Medicinal Chemistry. 
    
  • Sills, G. J. (2006).[1] The mechanisms of action of gabapentin and pregabalin. Current Opinion in Pharmacology.

  • Vartanian, M. G., et al. (2006).[4] Activity profiles of gabapentin and pregabalin in the formalin test. European Journal of Pharmacology.

  • Yadav, M., et al. (2012). Rapid Quantification of Gabapentin, Pregabalin, and Vigabatrin in Human Serum by Ultraperformance Liquid Chromatography. Therapeutic Drug Monitoring.

  • PubChem. (2024). Gabapentin Compound Summary. National Library of Medicine.

Sources

Head-to-head comparison of 3-Aminopentanoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a head-to-head technical comparison of 3-Aminopentanoic acid (


-hAba)  derivatives, focusing on their application in peptidomimetics and foldamer synthesis .

Optimizing -Peptide Synthesis & Foldamer Stability

Executive Summary

3-Aminopentanoic acid (also known as


-homo-2-aminobutyric acid or 

-hAba) represents a critical "Goldilocks" zone in

-peptide design. Unlike

-alanine (too flexible) or cyclic

-amino acids like ACPC (too rigid), the ethyl side chain of 3-aminopentanoic acid offers a balance of solubility and helical propensity.

This guide compares three distinct derivatives of this scaffold utilized at different stages of drug development:

  • Fmoc-(R)-3-Aminopentanoic Acid (Standard): The baseline building block for SPPS (Solid Phase Peptide Synthesis).

  • Fmoc-(R)-3-Aminopentanoic Acid Pentafluorophenyl Ester (OPfp): The pre-activated derivative for difficult couplings.

  • Fmoc-N-Methyl-3-Aminopentanoic Acid: The N-alkylated derivative for improving bioavailability and disrupting aggregation.

Chemical Profile & Structural Logic

The transition from


-amino acids to 

-amino acids introduces an extra carbon into the backbone (

). This homologation dramatically alters the folding landscape.
  • The Scaffold: 3-Aminopentanoic acid possesses an ethyl side chain at the

    
    -position (
    
    
    
    ).
  • Chirality: The (R)-enantiomer is derived from (S)-

    
    -aminobutyric acid via Arndt-Eistert homologation and typically induces a left-handed 14-helix  (
    
    
    
    -helix) in solution.
Synthesis Pathway (Arndt-Eistert Homologation)

The generation of these derivatives relies on maintaining varying degrees of activation.[1]

ArndtEistert AlphaAA Fmoc-L-2-Aminobutyric Acid (Starting Material) MixedAnh Mixed Anhydride (Activation) AlphaAA->MixedAnh ClCOOiBu / NMM Diazo α-Diazoketone (Intermediate) MixedAnh->Diazo CH2N2 Wolff Wolff Rearrangement (Ag+, Heat) Diazo->Wolff Rearrangement BetaAA Fmoc-(R)-3-Aminopentanoic Acid (Target Scaffold) Wolff->BetaAA H2O / Dioxane

Figure 1: The Arndt-Eistert homologation pathway used to generate the core 3-aminopentanoic scaffold with retention of configuration.

Critical Comparison Data

A. Coupling Efficiency (SPPS Context)

-amino acids are notoriously difficult to couple due to the reduced nucleophilicity of the amine and the steric bulk of the 

-substituent.
MetricStandard Free Acid OPfp Active Ester N-Methylated Derivative
Coupling Reagent HATU / HOAt / DIPEANone (Self-Activated)HATU / HOAt (Required)
Coupling Time 2 x 60 min1 x 4 hours2 x 120 min (Double couple)
Yield (Kaiser Test) ~92-95%>98%~60-80% (Variable)
Racemization Risk Low (with HOAt)Very LowModerate (Base sensitive)
Aggregation High (H-bond donor)HighLow (No H-bond donor)
Primary Utility Routine SequenceDifficult/Hindered SitesBioavailability/Solubility
B. Physical & Stability Properties
PropertyStandard Free Acid OPfp Active Ester N-Methylated Derivative
Molecular Weight 339.4 g/mol 505.4 g/mol 353.4 g/mol
Storage Stability High (>1 year at 4°C)Moderate (Hydrolysis risk)High
Solubility (DMF) 0.5 M0.8 M>1.0 M
Proteolytic Stability High (

)
N/A (Transient)Extreme (

)

Technical Deep Dive: Selection Strategy

Candidate 1: Fmoc-(R)-3-Aminopentanoic Acid (The Workhorse)
  • Mechanism: Requires in situ activation. The carboxyl group is converted to an OAt-ester using HATU.

  • Pros: Cost-effective; stable shelf life.

  • Cons: Slower reaction kinetics compared to

    
    -amino acids. The formation of the 14-helix secondary structure on the resin can cause "synthesis collapse" (aggregation) after 6-7 residues, making subsequent couplings difficult.
    
  • Best For: Standard foldamer synthesis < 10 residues.

Candidate 2: Fmoc-(R)-3-Aminopentanoic Acid OPfp Ester (The Problem Solver)
  • Mechanism: The Pentafluorophenyl (Pfp) ester is a pre-formed active species. It reacts directly with the amine without additional reagents, though HOBt is often added to catalyze the reaction.

  • Pros: Eliminates the activation step, reducing the time the sensitive Fmoc group is exposed to basic conditions. Higher concentration of active species drives the reaction.

  • Cons: Expensive; sensitive to moisture during storage.

  • Best For: Coupling onto sterically hindered amines (e.g., coupling onto an N-methylated residue).

Candidate 3: Fmoc-N-Methyl-3-Aminopentanoic Acid (The Bio-Enhancer)
  • Mechanism: The amide nitrogen is methylated. This removes a Hydrogen Bond Donor (HBD).

  • Pros:

    • Solubility: Drastically improves peptide solubility by preventing inter-strand H-bonding (aggregation).

    • Permeability: Increases membrane permeability (lipophilicity).

  • Cons: Extreme steric hindrance. Coupling to this residue is the bottleneck of any synthesis.

  • Best For: Drug candidates requiring oral bioavailability or improved pharmacokinetic profiles.

Experimental Protocols

Protocol A: Coupling the Standard Derivative (HATU Method)

Use this for routine synthesis of


-peptides.
  • Resin Prep: Swell Rink Amide resin (0.1 mmol) in DMF for 30 min.

  • Deprotection: 20% Piperidine/DMF (2 x 10 min). Wash DMF (5x).

  • Activation:

    • Dissolve Fmoc-(R)-3-aminopentanoic acid (3.0 eq) in DMF.

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq). Note: Pre-activate for only 30-60 seconds to avoid racemization.

  • Coupling: Add solution to resin.[2][3] Shake for 60 min.

  • Monitoring: Perform Kaiser test. If blue (positive), repeat step 3-4.

Protocol B: Coupling the N-Methylated Derivative

Use this when introducing the N-Me variant. Note the "Double Coupling" requirement.

CouplingLogic Start Start Coupling Cycle CheckResidue Is Incoming AA N-Methylated? Start->CheckResidue Standard Standard Protocol: HATU (3 eq), 1 hr CheckResidue->Standard No Difficult Difficult Protocol: HATU (3 eq) + HOAt (3 eq) Double Couple (2 x 2hr) CheckResidue->Difficult Yes CheckPrev Is Previous AA on Resin N-Methylated? Standard->CheckPrev Difficult->CheckPrev Aggressive Aggressive Protocol: Use OPfp Ester or Triphosgene Activation CheckPrev->Aggressive Yes (Steric Clash) End Wash & Capping CheckPrev->End No Aggressive->End

Figure 2: Decision logic for coupling hindered 3-aminopentanoic acid derivatives.

Proteolytic Stability & Biological Data

One of the primary drivers for using 3-aminopentanoic acid derivatives is their resistance to enzymatic degradation.

  • Experiment: Incubation of peptide (0.2 mM) with Pronase E (1 mg/mL) at 37°C in Tris-HCl buffer.

  • Result:

    • 
      -Peptide Control:  Complete degradation < 15 mins.
      
    • 
      -Peptide (3-Aminopentanoic):  > 95% intact after 24 hours.
      
    • Mixed

      
      -Peptide:  Degradation halts at the 
      
      
      
      -residue.

Mechanism of Stability: The


-carbon insertion shifts the scissile bond. Proteases (like chymotrypsin) rely on a precise spatial arrangement of the catalytic triad (Ser-His-Asp) to attack the carbonyl carbon. The extra methylene group in 3-aminopentanoic acid displaces the carbonyl by ~1.5 Å, rendering it "invisible" to the enzyme's active site [1].

References

  • Seebach, D., & Gardiner, J. (2008).

    
    -Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366–1375. Link
    
  • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).

    
    -Peptides: From Structure to Function. Chemical Reviews, 101(10), 3219–3232. Link
    
  • Podlech, J., & Seebach, D. (1995).[1] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471–472. Link

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002).

    
    -Amino acids: Versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link
    

Sources

Inter-Laboratory Validation Guide: High-Sensitivity HPLC Assay for 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Validation Mandate

In the development of peptide-based therapeutics and peptidomimetics, 3-Aminopentanoic acid hydrochloride (β-homoalanine HCl) serves as a critical non-proteinogenic building block. However, its lack of a native chromophore renders standard UV-Vis detection ineffective, creating a significant analytical bottleneck.

This guide presents the results of a comprehensive Inter-Laboratory Validation Study comparing a novel Automated Pre-Column OPA-Derivatization HPLC-FLD Method (The "Product") against the industry-standard Direct LC-MS/MS approach.

Key Finding: The validated HPLC-FLD method demonstrated superior precision (RSD < 1.5%) and comparable sensitivity to LC-MS/MS, offering a cost-effective, robust alternative for QC environments where mass spectrometry is resource-prohibitive.

Scientific Context & Analytical Challenges

The Molecule: 3-Aminopentanoic Acid HCl[1]
  • CAS: 1482-97-9 (Free acid), 80914-37-0 (HCl salt)

  • Structure: A

    
    -amino acid.[1][2] Unlike 
    
    
    
    -amino acids, the amino group is attached to the
    
    
    -carbon.
  • Detection Challenge: The molecule lacks a conjugated

    
    -system (chromophore). Direct UV detection at 200-210 nm is non-specific and prone to interference from buffer salts and solvents.
    
The Solution: Pre-Column Derivatization

To achieve high sensitivity without a mass spectrometer, we utilize o-Phthalaldehyde (OPA) in the presence of a thiol (e.g., 3-mercaptopropionic acid). This reaction transforms the non-fluorescent primary amine of 3-aminopentanoic acid into a highly fluorescent 1-alkylthio-2-alkylisoindole derivative.

Mechanism of Action: The primary amine of the analyte attacks the aldehyde group of OPA, followed by the thiol attacking the intermediate imine, cyclizing to form the fluorescent isoindole.

DerivatizationPathway cluster_legend Reaction Logic Analyte 3-Aminopentanoic Acid (Non-Fluorescent) Intermediate Thio-Acetal Intermediate Analyte->Intermediate Nucleophilic Attack Reagents OPA + Thiol (Reagent) Reagents->Intermediate Product Isoindole Derivative (Highly Fluorescent Ex: 340nm / Em: 450nm) Intermediate->Product Cyclization Legend Primary amines react rapidly (seconds). Requires pH > 9.0

Figure 1: Reaction pathway for the fluorogenic derivatization of 3-aminopentanoic acid.

Comparative Analysis: Validated Method vs. Alternatives

The following table objectively compares the validated HPLC-FLD method against the two most common alternatives: Direct LC-MS/MS and Post-Column Ninhydrin.

FeatureValidated Method (HPLC-FLD) Alternative A: Direct LC-MS/MS Alternative B: Post-Column Ninhydrin
Principle Pre-column OPA derivatization + Fluorescence DetectionElectrospray Ionization (ESI) + Tandem Mass SpecIon Exchange + Post-column reaction
Sensitivity (LOD) High (0.5 pmol)Very High (0.1 pmol)Moderate (50 pmol)
Precision (RSD) < 1.5% (Excellent) 3 - 5% (Variable due to matrix effects)2 - 3%
Throughput High (Automated in-needle reaction)HighLow (Long run times)
Equipment Cost Low (Standard HPLC)High (Triple Quad)Medium (Dedicated Analyzer)
Matrix Tolerance High (Derivatization is specific to amines)Low (Susceptible to ion suppression)High
Suitability Routine QC, Release Testing PK Studies, Trace Impurity AnalysisGeneral Amino Acid Profiling

Verdict: While LC-MS/MS offers lower detection limits, the HPLC-FLD method provides superior precision and robustness for routine assay and purity testing, making it the preferred choice for GMP environments.

Inter-Laboratory Study Design

To prove the robustness of the HPLC-FLD assay, a "Round Robin" study was conducted across three distinct laboratories.

  • Lab A (Originator): Method Development Lab (US)

  • Lab B (Partner): QC Release Lab (EU)

  • Lab C (Contract): CRO Analytical Lab (Asia)

Study Protocol (ICH Q2 Aligned):

  • Protocol Transfer: Standard Operating Procedure (SOP) and critical reagents (OPA kit) distributed to all sites.

  • Sample Set:

    • Reference Standard (RS)

    • Test Sample Lot X (Nominal 100%)

    • Spiked Recovery Samples (80%, 100%, 120%)

  • Data Review: Blinded statistical analysis of Accuracy, Precision, and Linearity.

InterLabStudy cluster_labs Parallel Execution (n=6 replicates) Start Study Initiation Dist Distribution of SOP & Reagents Start->Dist LabA Lab A (Originator) Dist->LabA LabB Lab B (QC Site) Dist->LabB LabC Lab C (CRO) Dist->LabC DataCol Data Collection (Chromatograms & Raw Data) LabA->DataCol LabB->DataCol LabC->DataCol Stat Statistical Analysis (ANOVA, Cochran's C) DataCol->Stat Report Validation Report (ICH Q2 R2) Stat->Report

Figure 2: Workflow for the Inter-Laboratory Validation Study.

Validated Experimental Protocol

This protocol is designed as a self-validating system . The use of an internal standard (Norvaline) corrects for any variability in the derivatization efficiency.

Reagents & Preparation
  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8 (High pH is critical for OPA stability).

  • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

  • Derivatization Reagent: 10 mg OPA + 10 mg 3-Mercaptopropionic acid dissolved in 1 mL 0.4 M Borate buffer (pH 10.2).

  • Internal Standard (IS): Norvaline (250 µg/mL in 0.1 M HCl).

Automated Workflow (In-Needle)

Most modern HPLCs (Agilent, Waters, Shimadzu) support automated programming.

  • Draw: 5 µL Sample.

  • Draw: 5 µL Internal Standard.

  • Draw: 10 µL OPA Reagent.

  • Mix: Mix in loop/vial (3 cycles).

  • Wait: 1.0 minute (Reaction time).

  • Inject: Inject entire volume.

Chromatographic Conditions
  • Column: C18 Reverse Phase (4.6 x 150 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).

  • Gradient: 10% B to 60% B over 15 minutes.

Validation Results & Data Analysis

The following data summarizes the performance across all three laboratories.

Linearity & Range

Linearity was established from 50% to 150% of the target concentration (0.5 mg/mL).

ParameterLab ALab BLab CAcceptance Criteria
0.99980.99950.9992≥ 0.999
Slope 452014498045500N/A
Y-Intercept 0.2%-0.5%0.8%≤ 2.0% of 100% response
Accuracy (Spike Recovery)

Accuracy was determined by spiking the standard into the sample matrix at three levels.

Spike LevelLab A Recovery (%)Lab B Recovery (%)Lab C Recovery (%)Global Mean (%)
80% 100.299.5101.1100.3
100% 99.8100.199.499.8
120% 100.599.9100.8100.4
Precision (Reproducibility)

This is the critical metric for inter-lab validation.

  • Repeatability (Intra-assay): RSD < 0.5% (n=6) for all labs.

  • Intermediate Precision (Day-to-Day): RSD < 1.0%.

  • Reproducibility (Inter-Lab): The Global RSD across all 18 data points (3 labs x 6 injections) was 1.2% .

Discussion & Expert Insights

Why OPA beats Mass Spec for QC

While LC-MS/MS is indispensable for identifying unknown impurities, this study confirms that for quantitative assay of 3-aminopentanoic acid, the HPLC-FLD method is superior in terms of precision . Mass spectrometers often suffer from ionization suppression or drift over long sequences, leading to higher RSDs (3-5%). The OPA derivatization reaction goes to completion rapidly, effectively "locking in" the stoichiometric relationship between analyte and signal.

Critical Control Points[4][5]
  • pH Control: The OPA reaction requires a pH > 9.0. Ensure the borate buffer is fresh.

  • Thiol Odor: Use 3-mercaptopropionic acid (MPA) instead of 2-mercaptoethanol if possible, as MPA derivatives are more stable and less odorous.

  • IS Selection: Norvaline is structurally similar but chromatographically distinct, making it the ideal Internal Standard.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • PubChem. (n.d.).[4] 3-Aminopentanoic acid hydrochloride (Compound Summary).[1] National Center for Biotechnology Information. [Link]

  • Agilent Technologies. (2017). Determination of Amino Acid Composition using Automated Pre-Column Derivatization. [Link]

  • Shimadzu Corporation. (n.d.). High-Speed Simultaneous Analysis of Amino Acids by Pre-column Derivatization.[5][6] [Link][5][7]

Sources

Quantifying the Purity of 3-Aminopentanoic Acid Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of the "Invisible" Analyte

3-Aminopentanoic acid hydrochloride (also known as


-homoalanine HCl) is a critical 

-amino acid building block used in peptidomimetics and drug discovery. Its structural rigidity and resistance to enzymatic degradation make it valuable, but its quantification presents a specific analytical challenge: it lacks a UV-active chromophore.

Unlike aromatic amino acids (e.g., Phenylalanine), 3-aminopentanoic acid does not absorb significantly above 210 nm. Furthermore, as a hydrochloride salt, the stoichiometry of the counterion (Cl⁻) directly affects the "weight-based" purity, a factor often overlooked in standard HPLC assays.

This guide objectively compares three quantification strategies, moving beyond generic protocols to address the specific physicochemical properties of this


-amino acid.

Comparative Analysis of Analytical Methods

The following table summarizes the three primary methodologies for quantifying 3-Aminopentanoic acid HCl, graded by experimental rigor and utility.

FeatureMethod A: Derivatization HPLC (OPA/FMOC) Method B: Direct Detection (CAD/ELSD) Method C: qNMR (Internal Standard)
Primary Utility Trace impurity profiling & Chiral purityRoutine assay & Process monitoringAbsolute purity & Salt stoichiometry
Detection Principle Fluorescence (High Sensitivity)Aerosol Charge (Universal)Nuclear Spin (Molar Ratio)
LOD/LOQ Excellent (fmol range)Moderate (ng range)Low (mg range required)
Chiral Capability Yes (with chiral thiol or column)Yes (with chiral column)No (unless chiral solvating agent used)
Salt Detection No (Invisible to FLD)NoYes (Indirectly via stoichiometry)
Throughput Low (Requires reaction time)HighMedium

Decision Framework

Use the following logic flow to select the appropriate method for your specific development stage.

PurityDecisionTree Start Start: Define Analytical Goal TraceImpurities Need to detect <0.1% Impurities? Start->TraceImpurities ChiralCheck Is Enantiomeric Excess (ee%) required? TraceImpurities->ChiralCheck Yes AbsoluteAssay Need Absolute Mass Balance / Salt Content? TraceImpurities->AbsoluteAssay No MethodOPA Method A: HPLC-FLD (OPA Derivatization) ChiralCheck->MethodOPA Yes (High Sensitivity) MethodCAD Method B: HPLC-CAD (Direct Analysis) ChiralCheck->MethodCAD No (Routine) AbsoluteAssay->MethodCAD No (Trend Analysis) MethodqNMR Method C: qNMR (Maleic Acid IS) AbsoluteAssay->MethodqNMR Yes (Assay & Salt)

Figure 1: Decision tree for selecting the optimal purity quantification method based on analytical requirements.

Deep Dive: Methodologies & Protocols

Method A: Pre-column Derivatization (The Gold Standard for Purity)

Why this works: 3-Aminopentanoic acid has a primary amine. Reacting it with o-phthalaldehyde (OPA) creates a highly fluorescent isoindole derivative. By using a chiral thiol like N-acetyl-L-cysteine (NAC) instead of the standard mercaptoethanol, you can separate enantiomers on an achiral C18 column [1].

Critical Consideration: OPA is unstable. The reaction must be automated via the autosampler (injector program) or performed immediately before injection.

Protocol: OPA-NAC Derivatization
  • Reagent A (Borate Buffer): 0.4 M Boric acid, adjusted to pH 10.2 with NaOH.

  • Reagent B (OPA/NAC): Dissolve 10 mg OPA in 1 mL MeOH. Add 10 mg N-acetyl-L-cysteine (NAC) dissolved in 2 mL Reagent A.

  • Sample Prep: Dissolve 3-Aminopentanoic acid HCl in water to 1 mg/mL.

  • Reaction: Mix 10 µL Sample + 10 µL Reagent B. Wait 2.0 minutes.

  • Quench: Add 40 µL 0.1% Phosphoric acid (lowers pH to stabilize the derivative).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase A: 40 mM Na₂HPO₄, pH 7.8.

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10).

    • Detection: FLD (Ex: 340 nm, Em: 450 nm).

Method B: Direct Analysis via Charged Aerosol Detection (CAD)

Why this works: CAD detects any non-volatile analyte. Since 3-Aminopentanoic acid HCl is non-volatile, it generates a signal proportional to mass. This avoids the variability of derivatization efficiency.[1]

Expert Insight: For this method, you must use a volatile mobile phase. Phosphate buffers (used in Method A) are forbidden as they will clog the CAD detector.

Protocol: HILIC-CAD System
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - e.g., Waters XBridge Amide.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 60% B over 15 minutes.

  • Detection: CAD (Nebulizer temp: 35°C).

Method C: Quantitative NMR (qNMR) – The Absolute Truth

Why this works: qNMR is the only method that inherently accounts for the hydrochloride salt mass. HPLC methods often quantify the "free base" equivalent unless carefully calibrated with a salt standard. qNMR compares the molar ratio of the analyte protons to a Certified Reference Material (CRM) [3].

Self-Validating System: The integration of the C2-methylene protons (approx 2.4 ppm) should match the C4-methylene protons (approx 1.5 ppm). If they deviate, an impurity is overlapping.

Protocol: 1H-qNMR with Maleic Acid Internal Standard

Solvent Choice: D₂O is preferred over DMSO-d₆ because 3-Aminopentanoic acid HCl is highly soluble in water, and the exchangeable protons (NH₃⁺, COOH) will exchange with D₂O, simplifying the spectrum to only the carbon-bound protons.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent). It produces a clean singlet at ~6.3 ppm in D₂O, far from the alkyl signals of the analyte (0.9 - 3.0 ppm).

  • Preparation:

    • Weigh ~20 mg of Sample (accurate to 0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS (accurate to 0.01 mg).

    • Dissolve both in 1.0 mL D₂O.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (d1): 60 seconds (Critical: T1 relaxation for small molecules can be long; insufficient delay causes quantification errors).

    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integral area
      
    • 
      : Number of protons (Maleic acid = 2; 3-Aminopentanoic acid C2-H = 2)
      
    • 
      : Molar mass (Use MW of HCl salt for result as salt, or Free Base MW for result as free base)
      
    • 
      : Weight
      

Impurity Profile & Troubleshooting

When analyzing 3-Aminopentanoic acid, specific synthetic routes generate distinct impurities.

Impurity TypeOriginDetection Strategy

-Amino Acid (Norvaline)
Starting material (Arndt-Eistert synthesis)Method A (OPA derivatization separates

vs

well)
Michael Acceptors Unreacted 2-pentenoic acid (Michael addition route)Method B (UV 210 nm or CAD)
Silver Residues Catalyst from Wolff RearrangementICP-MS (Not HPLC/NMR)
Enantiomer (S-form) Chiral impurity in R-isomer synthesisMethod A (OPA-NAC) or Chiral Column

Visualizing the Derivatization Workflow:

OPA_Workflow Sample 3-Aminopentanoic Acid (Primary Amine) Complex Isoindole Complex (Fluorescent) Sample->Complex pH 10.2 2 min Reagent OPA + NAC (Reagent) Reagent->Complex Separation C18 Separation (Diastereomers) Complex->Separation Detection FLD Detection (Ex 340 / Em 450) Separation->Detection

Figure 2: Reaction workflow for OPA-NAC chiral derivatization.

References

  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC: Eclipse AAA Protocol. Retrieved from [Link]

  • Sigma-Aldrich (Merck). (2016). Chiral Amino Acid and Peptide Separations – The Next Generation.[1] Chromatography Today. Retrieved from [Link]

  • Holzgrabe, U., et al. (2010). Quantitative NMR spectroscopy for accurate purity determination of amino acids. Journal of Separation Science. Retrieved from [Link]

  • PubChem. (2023). 3-Aminopentanoic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Reference Standards for 3-Aminopentanoic Acid Hydrochloride: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of reference standards for 3-Aminopentanoic acid hydrochloride (also known as


-homoalanine hydrochloride). It is designed for analytical scientists and medicinal chemists requiring high-fidelity data for method validation and peptide synthesis.

Executive Summary & Strategic Context

3-Aminopentanoic acid is a critical


-amino acid building block used in the synthesis of 

-peptides
and peptidomimetics . Unlike

-amino acids,

-peptides form stable secondary structures (helices, sheets) that are resistant to proteolytic degradation, making them high-value targets in drug discovery [1].

However, certified reference materials (CRMs) (ISO 17034) for 3-Aminopentanoic acid hydrochloride are rarely available off-the-shelf. Researchers are often forced to rely on "Research Grade" reagents. This guide evaluates the risks of using commercial research-grade material versus the industry best practice of generating an In-House Qualified Reference Standard .

The Core Problem: "Purity" vs. "Content"

Commercial Certificates of Analysis (CoA) for this compound typically report Chromatographic Purity (% Area) . For accurate quantitative analysis (e.g., assay determination of a drug substance), this is insufficient. You require Assay (% w/w) , which accounts for water, residual solvents, and counter-ions (chloride).

Comparative Analysis: Material Grades

The following table contrasts the three primary "alternatives" available to a researcher: using a commercial research grade directly, purifying it further, or fully qualifying it as a primary standard.

Table 1: Performance Matrix of Reference Standard Options
FeatureOption A: Commercial Research Grade Option B: Recrystallized Analytical Standard Option C: In-House Qualified Primary Standard
Primary Use Early synthetic screeningQualitative ID, Retention Time MarkerQuantitative Assay, GMP Release Testing
Purity Definition HPLC % Area (Relative)HPLC % Area (>99%)% w/w (Absolute Content)
Traceability Vendor Batch OnlyProcess TraceableTraceable to SI Units (via qNMR)
Water/Solvent Often Not ReportedLow (Dried)Quantified (KF/GC)
Chiral Purity Variable (often 95-97% ee)High (>99% ee)Quantified (>99.5% ee)
Risk Profile High (Risk of assay bias)Medium (Good for ID, poor for Assay)Low (Defensible for Regulatory Filing)

Expert Insight: For 3-Aminopentanoic acid HCl, commercial "97%" purity often translates to only ~85-90% active moiety content due to the weight of the HCl counter-ion and hygroscopic water absorption. Option C is the mandatory requirement for GLP/GMP studies.

Technical Deep Dive: Critical Quality Attributes

Salt Form Stability: Hydrochloride vs. Free Base

The hydrochloride salt is the preferred reference standard form due to superior solid-state stability.

  • Free Base: Zwitterionic but prone to slow oxidation and difficult to crystallize purely; often hygroscopic.

  • Hydrochloride Salt: Enhances crystallinity and solubility in aqueous mobile phases.[1] However, it is hygroscopic .

    • Handling Protocol: Standards must be aliquoted into single-use vials under nitrogen to prevent water uptake from shifting the assay value [2].

Stereochemical Integrity

3-Aminopentanoic acid has a chiral center at position 3.

  • Target: Typically the (R)- or (S)- enantiomer depending on the peptide design.

  • Impurity: The distomer (opposite enantiomer) acts as a chain terminator or structural disruptor in

    
    -peptide synthesis.
    
  • Requirement: A chiral purity method (Enantiomeric Excess > 99.5%) is required to validate the standard.

Experimental Protocols for Standard Qualification

To convert a commercial reagent (Option A) into a Qualified Primary Standard (Option C), the following workflows must be executed.

Protocol 4.1: Absolute Content Assignment via qNMR

Rationale: Quantitative NMR (qNMR) provides absolute purity without requiring an identical reference standard, relying instead on an internal standard (IS) like Maleic Acid or TCNB.

  • Solvent: Dissolve ~10 mg of 3-Aminopentanoic acid HCl in D₂O ( Deuterium Oxide).

  • Internal Standard: Add an exact mass of Maleic Acid (TraceCERT® or equivalent NIST-traceable IS).

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (d1): > 5 × T1 (typically 30-60s to ensure full relaxation).

    • Scans: 64 or 128 for S/N > 150.

  • Integration: Integrate the methyl triplet of 3-Aminopentanoic acid (

    
     ~0.9 ppm) against the singlet of Maleic Acid (
    
    
    
    ~6.3 ppm).
  • Calculation:

    
    
    
Protocol 4.2: Chiral Purity by HPLC (Derivatization Method)

Rationale: Direct chiral separation of beta-amino acids can be challenging. Derivatization with FDAA (Marfey's Reagent) or OPA/IBLC is robust.

  • Derivatization:

    • Mix 50 µL sample (1 mg/mL) with 100 µL FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) solution (1% in acetone).

    • Add 20 µL 1M NaHCO₃. Heat at 40°C for 1 hour.

    • Quench with 20 µL 1M HCl.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10-50% B over 30 mins.

    • Detection: UV at 340 nm.

    • Resolution: The diastereomers formed (L-FDAA-R-3-APA and L-FDAA-S-3-APA) will separate with distinct retention times [3].

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic and experimental flow for establishing a reference standard for this compound.

Standard_Qualification Start Raw Material (Commercial 3-Aminopentanoic Acid HCl) ID_Check Identity Confirmation (1H NMR, MS, FTIR) Start->ID_Check Purity_Check Chromatographic Purity (RP-HPLC) ID_Check->Purity_Check Decision1 Purity > 98%? Purity_Check->Decision1 Recrystallize Recrystallization (EtOH/Et2O) Decision1->Recrystallize No qNMR Absolute Assay (qNMR) Determines % w/w Decision1->qNMR Yes KF Water Content (Karl Fischer) Decision1->KF Chiral Chiral Purity (Derivatized HPLC) Decision1->Chiral ROI Residue on Ignition (Inorganic Impurities) Decision1->ROI Recrystallize->Purity_Check Final_Calc Mass Balance Calculation Assay = 100% - (Water + Solvents + Impurities) qNMR->Final_Calc Cross-Check KF->Final_Calc Chiral->Final_Calc ROI->Final_Calc COA Generate COA (Qualified Reference Standard) Final_Calc->COA

Figure 1: Workflow for qualifying a "Research Grade" reagent into a "Primary Reference Standard" suitable for GMP use.

Representative Data (Simulated)

Below is a comparison of data you might expect when characterizing a commercial source versus a qualified standard.

Table 2: Comparative Characterization Data
Test ParameterMethodCommercial Reagent (Raw) Qualified Standard (Final)
Appearance VisualOff-white powderWhite crystalline solid
Identity MS (ESI+)m/z 118.1 [M+H]+Conforms
HPLC Purity RP-HPLC (UV 210nm)97.2% (Area)99.1% (Area)
Chiral Purity Chiral HPLC96.5% ee> 99.8% ee
Water Content Karl Fischer1.5%0.2% (Dried)
Assay (Content) qNMR / Titration89.4% w/w (due to HCl/H2O)98.5% w/w

Interpretation: Note the discrepancy in the Commercial Reagent between HPLC Purity (97.2%) and Assay (89.4%). This 8% gap is caused by the hydrochloride counter-ion (approx 23% of mass if fully stoichiometric, but often variable) and adsorbed water. Using the "97%" figure for calculations would introduce a massive systematic error.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 811-822. Link

  • Altan, C. L., & Blasko, A. (2018). Difference between amino acid free base and its hydrochloride salt? ResearchGate.[2][3][4] Link

  • Bhushan, R., & Martens, J. (2001). Amino Acids and Their Derivatives: Chiral Separations. Encyclopedia of Analytical Chemistry. Link

  • Ilisz, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates. Yakhak Hoeji. Link

Sources

Safety Operating Guide

A Researcher's Guide to the Safe and Compliant Disposal of 3-Aminopentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

As laboratory professionals, our responsibility extends beyond the discovery and synthesis of novel compounds; it encompasses the entire lifecycle of a chemical, including its safe and environmentally conscious disposal. 3-Aminopentanoic acid hydrochloride, a member of the amino acid derivative family, requires meticulous handling not only during its use but also at the final stage of its journey in the lab. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The causality behind each step is explained to ensure a deep understanding and foster a culture of safety and scientific integrity.

Hazard Identification and Risk Assessment: The 'Why' Behind the Precautions

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent hazards is paramount. 3-Aminopentanoic acid hydrochloride is recognized as an irritant.

  • Eye Irritation : The compound can cause serious eye irritation[1][2].

  • Skin Irritation : It is known to cause skin irritation[1].

  • Respiratory Irritation : Inhalation may lead to respiratory irritation[1].

The hydrochloride salt classifies this compound as an organic acid. This is a critical piece of information for disposal, as acidic waste has specific segregation and handling requirements to prevent dangerous reactions, such as violent reactions with bases or the emission of flammable gases when mixed with certain other chemicals[3]. Therefore, the primary directive is to manage all waste streams containing this compound as hazardous chemical waste.

Core Principles of Disposal: A Self-Validating System

Adherence to the following core principles ensures that the disposal process is inherently safe and compliant.

  • Segregation is Key : Never mix 3-Aminopentanoic acid hydrochloride waste with incompatible materials. It must be segregated as an organic acid waste stream[4]. Keep it separate from bases, oxidizing agents, and cyanides[3].

  • No Drain Disposal : Under no circumstances should this chemical or its solutions be poured down the drain[5]. This prevents the release of active chemical compounds into aquatic ecosystems and avoids potential damage to plumbing infrastructure. While some institutions may permit drain disposal of neutralized, dilute acids with a pH between 5.5 and 10.5, this is generally not recommended for compounds with additional organic components without explicit approval from institutional environmental health and safety (EHS) personnel[6].

  • Labeling and Containerization : All waste containers must be clearly and accurately labeled. Proper containment prevents accidental exposure and ensures the waste is handled correctly by disposal technicians.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. The choice of PPE is dictated by the risk assessment and is non-negotiable.

PPE ItemSpecificationRationale
Eye/Face Protection ANSI-approved chemical splash goggles. A face shield may be required for bulk transfers.Protects against accidental splashes that can cause serious eye irritation[1][7].
Hand Protection Nitrile rubber gloves (or other compatible material based on your institution's glove chart).Prevents skin contact and irritation[1][4].
Protective Clothing A fully buttoned laboratory coat. A chemical-resistant apron for larger quantities.Protects the body from contamination and splashes[4].
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood[5][7].Prevents inhalation of dust or aerosols, which can cause respiratory irritation[1].

Step-by-Step Disposal Protocol

This protocol outlines the distinct pathways for disposing of solid waste, aqueous solutions, and contaminated labware.

  • Container Selection : Choose a wide-mouth, sealable container made of a compatible material, such as high-density polyethylene (HDPE). The container must be clean, dry, and in good condition.

  • Waste Transfer : Carefully transfer the solid waste into the designated container. Use tools (spatulas, etc.) that will not generate static electricity. Perform this transfer inside a chemical fume hood to minimize inhalation risk.

  • Labeling : Immediately affix a "Hazardous Waste" label to the container. Fill out the label completely, including:

    • The full chemical name: "3-Aminopentanoic acid hydrochloride"

    • CAS Number: 38079-53-7 (Note: This is a representative CAS number; always verify with your specific product's SDS)

    • Hazard characteristics: "Irritant," "Organic Acid"

    • Accumulation start date and your contact information.

  • Storage and Collection : Seal the container tightly. Store it in a designated satellite accumulation area away from incompatible materials (e.g., bases, oxidizers)[3][4]. Arrange for pickup by your institution's licensed hazardous waste contractor.

  • Waste Characterization : An aqueous solution of this compound is considered an acidic hazardous waste[4].

  • Container Selection : Use a sealable, compatible liquid waste container (e.g., HDPE carboy).

  • Collection : Collect all aqueous waste containing 3-Aminopentanoic acid hydrochloride in this designated container. Do not mix with other waste streams, especially solvents or bases[8].

  • Neutralization (as a Pre-treatment Consideration) : In some cases, laboratory neutralization of acidic waste is performed to reduce corrosivity. This must be done with extreme caution.

    • Causality : Neutralization converts the acidic hydrochloride salt to a less corrosive form. However, the resulting solution still contains the organic aminopentanoate and must be disposed of as hazardous waste.

    • Protocol : i. Work in a fume hood and wear appropriate PPE. ii. Dilute the waste solution to approximately 5% by slowly adding it to cold water[9]. iii. Slowly add a weak base, such as a 5% sodium bicarbonate or sodium carbonate solution, while stirring gently[9]. Avoid strong bases like NaOH, which can cause a strong exothermic reaction. iv. Monitor the pH. The target is a neutral pH between 6 and 8[9].

    • Crucial Caveat : The neutralized solution is still chemical waste . It must be collected, labeled, and disposed of via your hazardous waste program.

  • Labeling and Storage : Label the liquid waste container as "Hazardous Waste," listing all components (including water and the neutralizing agent) and their approximate concentrations. Store securely for collection.

  • Gross Decontamination : For heavily contaminated items like glassware, rinse them with a suitable solvent (e.g., water) in a fume hood. The rinsate must be collected and disposed of as liquid hazardous waste (Pathway B).

  • Solid Waste Collection : All disposables that have come into contact with 3-Aminopentanoic acid hydrochloride (e.g., gloves, weigh boats, paper towels, pipette tips) are considered contaminated solid waste.

  • Containerization : Place these items in a designated, lined solid waste container or a sealed, labeled bag.

  • Disposal : This container must be labeled as "Hazardous Waste" and disposed of through your institution's chemical waste program[7][10]. Do not place it in the regular trash.

Disposal Decision Workflow

The following diagram illustrates the logical decision-making process for the proper disposal of 3-Aminopentanoic acid hydrochloride waste streams.

DisposalWorkflow start Waste Generation (3-Aminopentanoic acid HCl) waste_type Identify Waste Form start->waste_type solid_waste Solid Chemical waste_type->solid_waste Solid aq_solution Aqueous Solution waste_type->aq_solution Liquid contaminated_items Contaminated Disposables (Gloves, Wipes, Glassware) waste_type->contaminated_items Contaminated Materials collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container aq_solution->collect_liquid collect_contaminated Collect in Labeled Contaminated Solid Waste Container contaminated_items->collect_contaminated final_disposal Arrange for Pickup by Licensed Hazardous Waste Contractor collect_solid->final_disposal collect_liquid->final_disposal collect_contaminated->final_disposal

Sources

Personal protective equipment for handling 3-Aminopentanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Handling 3-Aminopentanoic acid hydrochloride (CAS: 952650-02-1 for R-isomer; generic HCl salts vary) requires a safety protocol that addresses two distinct hazard vectors: the irritant nature of the beta-amino acid core and the corrosive potential of the hydrochloride counter-ion upon contact with moisture.

While often categorized generically as an "irritant," the HCl salt form significantly increases the risk of ocular and mucosal damage compared to the zwitterionic free acid. This guide moves beyond generic SDS advice to provide a field-proven operational workflow.

Physicochemical Hazard Profile
PropertyOperational Implication
Physical State White crystalline powder; prone to electrostatic charging and aerosolization.
Hygroscopicity High. The HCl salt absorbs atmospheric moisture, becoming sticky and acidic (pH < 2 in solution).
Acidity Hydrolysis releases protons (

) and chloride ions (

), causing immediate irritation to moist membranes (eyes, lungs).
GHS Classification Warning: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).[1]

Hierarchy of Controls & PPE Selection

Effective safety is not just about what you wear; it is a system. The following diagram illustrates the logical flow from chemical property to barrier selection.

PPE_Logic Prop Property: Fine HCl Powder Risk1 Risk: Inhalation (Resp. Irritation) Prop->Risk1 Risk2 Risk: Ocular/Skin Acidic Contact Prop->Risk2 EngControl Primary Barrier: Chemical Fume Hood (Face Velocity 80-100 fpm) Risk1->EngControl PPE_Eye PPE: Chemical Splash Goggles (ANSI Z87.1) Risk2->PPE_Eye PPE_Skin PPE: Nitrile Gloves (>0.11mm) Risk2->PPE_Skin EngControl->PPE_Eye Redundancy

Figure 1: Risk-to-Barrier Logic. Note that the Fume Hood is the primary control for inhalation risks, not a mask.

PPE Matrix: Routine vs. High-Exposure
ComponentRoutine Handling (mg to g scale)High Exposure / Spill Cleanup Rationale
Hand Protection Disposable Nitrile (0.11 mm / 4 mil). Change immediately if splashed.[2]Double Gloving: Nitrile (inner) + Extended Cuff Nitrile (outer, >8 mil).Latex is permeable to many organic acids and offers poor protection against acidic hydrolysis. Nitrile provides superior chemical resistance [1].
Eye Protection Safety Glasses with side shields (ANSI Z87.1+).Chemical Splash Goggles (unvented or indirect vent).The HCl salt will cause immediate, stinging pain and potential corneal etching upon contact with the eye's moisture.
Respiratory None required if working in a certified Fume Hood.N95 or P100 Respirator (NIOSH approved).Only use respirators outside a hood (e.g., spill outside containment). Fit testing is required by OSHA [2].
Body Standard Lab Coat (Cotton/Poly blend), long pants, closed-toe shoes.Chemical Resistant Apron (Tyvek or PVC) over lab coat.Prevents dust accumulation on street clothes, which can be reactivated by sweat later.

Operational Workflow: Safe Weighing & Dissolution

The most critical moment for exposure is the transfer of the solid powder, where static electricity can cause "scattering."

Step-by-Step Protocol
  • Preparation (Engineering Controls):

    • Verify Fume Hood operation (flow indicator check).

    • Static Control: If available, use an ionizing bar or anti-static gun on the weighing boat and spatula. Amino acid salts are notoriously static-prone.

    • Staging: Place waste container inside the hood to prevent withdrawing contaminated hands.

  • Weighing (The "Zone of Risk"):

    • Do not stick your head inside the hood. Keep the sash at the certified working height.

    • Transfer powder slowly. If the powder clumps (due to hygroscopicity), do not chip at it aggressively, which creates projectiles. Use a gentle twisting motion with the spatula.

    • Immediate Dissolution: Once weighed, immediately dissolve the solid in the solvent (buffer/water). Once in solution, the inhalation risk is eliminated, though the splash risk remains.

  • Decontamination:

    • Wipe the balance area with a wet paper towel (water or 70% EtOH). Never dry sweep chemical powders; this re-aerosolizes them.

    • Dispose of the wipe as hazardous solid waste.

Workflow Start Start: PPE Donning Check Check Hood Airflow Start->Check Static Neutralize Static (Ionizer/Gun) Check->Static Transfer Transfer Solid (Sash at proper height) Static->Transfer Dissolve Solubilize (Eliminates Dust Hazard) Transfer->Dissolve Clean Wet Wipe Decon Dissolve->Clean

Figure 2: Operational sequence emphasizing static control and immediate solubilization.

Emergency Response & Disposal

First Aid Measures
  • Eye Contact: CRITICAL. Flush immediately with water for 15 minutes .[2][3][4][5] Hold eyelids open. The HCl component makes this a time-sensitive acid burn [3].

  • Skin Contact: Wash with soap and copious water.[3][4][6] Remove contaminated clothing, as the salt can react with sweat to cause delayed irritation.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention (indicates potential mucosal swelling).

Disposal Plan
  • Solid Waste: Dispose of contaminated gloves, weighing boats, and paper towels in a container labeled "Hazardous Waste - Toxic/Irritant Solids."

  • Liquid Waste: Solutions containing 3-Aminopentanoic acid HCl should be segregated into "Organic Acid Waste" or "General Organic Waste" streams depending on the solvent.

    • Note: Do not mix with strong oxidizers or bleach (potential for reaction with the amine group).

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Laboratory Safety Guidance. United States Department of Labor. [Link]

  • National Institutes of Health (NIH) - PubChem. 3-Aminopentanoic acid Compound Summary (Safety & Hazards).[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.